molecular formula C23H30O7 B14439466 Citreoviridinol CAS No. 79503-62-1

Citreoviridinol

Cat. No.: B14439466
CAS No.: 79503-62-1
M. Wt: 418.5 g/mol
InChI Key: BHMIDMOHWXULQB-NXIHKJPGSA-N
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Description

Citreoviridinol is a useful research compound. Its molecular formula is C23H30O7 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Citreoviridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Citreoviridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

79503-62-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19+,20?,21-,22+,23+/m1/s1

InChI Key

BHMIDMOHWXULQB-NXIHKJPGSA-N

Isomeric SMILES

C[C@@H]1[C@]2(C([C@@](O1)([C@H]([C@@](O2)(C)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)O)C

Canonical SMILES

CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Citreoviridin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Biological Properties of Citreoviridin (B190807)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin is a polyene mycotoxin produced by several fungal species, including those from the Penicillium and Aspergillus genera.[1][2] Historically known as a "yellow rice toxin," it is a potent and specific inhibitor of mitochondrial F₁F₀-ATP synthase (Complex V). Its mechanism of action involves binding to the β subunit of the F₁ catalytic domain, disrupting cellular energy homeostasis.[1] Recent research has further elucidated its role in modulating critical signaling pathways, such as the PPAR-γ/mTORC2 axis, linking it to cellular processes like autophagy and apoptosis. This document provides a comprehensive overview of Citreoviridin's chemical structure, its inhibitory action on ATP synthase, its impact on cellular signaling, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Citreoviridin is a yellow crystalline solid characterized by a conjugated polyene structure, which is responsible for its distinct color and fluorescence.[3] It belongs to the 2-pyranone family of compounds.[3][4]

  • Molecular Formula : C₂₃H₃₀O₆[1][5][6][7]

  • Molar Mass : 402.49 g/mol [1]

  • CAS Number : 25425-12-1[1][5][6]

  • IUPAC Name : 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one[1][7]

Caption: 2D Chemical Structure of Citreoviridin.

Mechanism of Action: ATP Synthase Inhibition

The primary molecular target of Citreoviridin is the F₁ portion of mitochondrial ATP synthase, where it functions as a highly specific inhibitor.[1]

  • Binding Site : Citreoviridin binds directly to the β subunit of the F₁-ATPase complex.[1] This binding site is distinct from that of other F₁ inhibitors like aurovertin.[3][8]

  • Inhibitory Profile : It exhibits a dual mechanism of inhibition. It is an uncompetitive inhibitor with respect to ATP hydrolysis, meaning it preferentially binds to the enzyme-substrate (ATPase-ATP) complex.[1] Conversely, it acts as a noncompetitive inhibitor of ATP synthesis.[1]

  • Consequences : This inhibition disrupts the rotary mechanism of ATP synthase, likely by stabilizing a non-productive conformational state of the β subunit. This leads to a breakdown in cellular energy homeostasis, an increase in the mitochondrial membrane potential, and the activation of cellular stress responses.[1]

Signaling Pathway Involvement: PPAR-γ and mTORC2

Beyond its direct impact on energy metabolism, Citreoviridin modulates key cellular signaling pathways, particularly in cardiomyocytes. It has been shown to inhibit the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[5] This initial event triggers a downstream cascade that involves the mechanistic target of rapamycin (B549165) complex 2 (mTORC2), ultimately leading to the induction of autophagy and apoptosis through the lysosomal-mitochondrial axis.[5]

signaling_pathway cit Citreoviridin pparg PPAR-γ (Transcriptional Activity) cit->pparg inhibits mtorc2 mTORC2 pparg->mtorc2 inhibits autophagy Autophagy mtorc2->autophagy inhibits apoptosis Apoptosis (Cardiomyocytes) autophagy->apoptosis stimulates

Caption: Citreoviridin-induced signaling pathway in cardiomyocytes.

Quantitative Biological Activity

The inhibitory potency of Citreoviridin against mitochondrial ATP synthase has been quantified in several studies. The dissociation constant (Kᴅ) and inhibition constant (Kᵢ) are key metrics for evaluating its efficacy.

ParameterValue (µM)Enzyme SourceAssay TypeReference
Kᴅ 0.15Rat Liver MitochondriaADP-stimulated respiration[9][10]
Kᴅ 0.5 - 4.2Ox Heart MitochondriaATPase Activity[9][10]
Kᵢ 2.0Yeast F₁-ATPaseATPase Activity[8]

Key Experimental Protocols

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol details an enzyme-coupled assay to measure the rate of ATP hydrolysis by mitochondrial preparations, which is inhibited by Citreoviridin.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pᵢ) by ATP synthase is coupled to the oxidation of NADH. The pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system regenerates ATP from ADP and phosphoenolpyruvate (B93156) (PEP), while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ATPase activity.[1]

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl[1]

  • Substrate/Enzyme Mix: 10 mM Phosphoenolpyruvate (PEP), ~500 units/mL Pyruvate Kinase (PK), ~1000 units/mL Lactate Dehydrogenase (LDH)[1]

  • 10 mM NADH solution[1]

  • 100 mM ATP solution[1]

  • Citreoviridin stock solution (in DMSO or ethanol)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Setup: In a cuvette, prepare a reaction mixture containing the Assay Buffer and the Substrate/Enzyme Mix. Add the NADH solution to a final concentration that gives an initial absorbance of ~1.0-1.5 at 340 nm.

  • Sample Addition: Add the mitochondrial preparation to the cuvette.

  • Inhibitor Incubation: Add the desired concentration of Citreoviridin (or vehicle control) and incubate for 5-10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data for 5-10 minutes.

  • Calculation: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).[1] Express ATPase activity as nmol of ATP hydrolyzed per minute per mg of protein.

experimental_workflow prep Prepare Reaction Mixture (Buffer, PEP, PK, LDH, NADH) add_mito Add Mitochondrial Sample prep->add_mito add_cit Add Citreoviridin or Vehicle Incubate at 37°C add_mito->add_cit add_atp Initiate Reaction with ATP add_cit->add_atp monitor Monitor Absorbance Decrease at 340 nm add_atp->monitor calculate Calculate Rate of NADH Oxidation (ATPase Activity) monitor->calculate

References

An In-depth Technical Guide to the Mycotoxin Citreoviridin: Discovery, Origin, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mycotoxin citreoviridin (B190807) for researchers, scientists, and drug development professionals. It details its historical discovery, fungal origin, physicochemical properties, biosynthetic pathway, and the methodologies for its production, isolation, and analysis.

Discovery and Historical Significance

Citreoviridin is a neurotoxic mycotoxin historically associated with "yellow rice disease," a condition that led to outbreaks of acute cardiac beriberi in Japan.[1][2] The consumption of rice contaminated with this yellow-colored toxin was linked to severe neurological and cardiovascular symptoms, including paralysis, convulsions, and respiratory failure.[1][3] The first scientific investigations into the toxicity of moldy rice date back to the late 19th century in Japan.[4] However, it was not until after World War II that the causative agent, citreoviridin, was isolated and characterized by Yoshimasa Hirata.[4] The administration of purified citreoviridin to experimental animals reproduced the symptoms of acute cardiac beriberi, confirming its role in the disease.[4] While improvements in rice storage have reduced the incidence of "yellow rice disease," outbreaks of beriberi linked to citreoviridin-contaminated rice have occurred more recently in other parts of the world, such as Brazil, highlighting its continued relevance as a food safety concern.[4][5]

Fungal Origin and Distribution

Citreoviridin is a secondary metabolite produced by several species of filamentous fungi, primarily within the genera Penicillium and Aspergillus.[2][6]

Key producing species include:

  • Penicillium citreonigrum : This species, formerly known as Penicillium citreo-viride, is a major producer of citreoviridin and is frequently isolated from contaminated rice.[1][6]

  • Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing citreoviridin.[6][7]

  • Eupenicillium ochrosalmoneum : This species has been identified as a producer of citreoviridin, particularly in maize.[6]

  • Penicillium charlesii : This species has also been utilized in laboratory settings for the production of citreoviridin.[2]

These fungi are known to contaminate a variety of agricultural commodities, including rice, corn, and other cereals, especially under damp storage conditions.[8]

Physicochemical and Spectroscopic Properties

Citreoviridin is a polyketide characterized by its distinctive yellow color, which is due to its conjugated polyene structure.[6] It is a crystalline solid with a defined molecular formula and mass. Its solubility in various organic solvents facilitates its extraction and purification.

Table 1: Physicochemical Properties of Citreoviridin
PropertyValueReference(s)
Molecular Formula C₂₃H₃₀O₆[8]
Molar Mass 402.487 g/mol [8]
CAS Number 25425-12-1[8]
Appearance Yellow to orange crystalline powder[9]
Solubility Soluble in DMSO, ethanol, methanol, and chloroform (B151607).[9]
Stability Sensitive to light; can undergo photo-isomerization to isocitreoviridin.[10]

The structural elucidation of citreoviridin has been accomplished through various spectroscopic techniques, which are also crucial for its identification and characterization.

Table 2: Spectroscopic Data for Citreoviridin
Spectroscopic TechniqueKey DataReference(s)
UV/Vis Spectroscopy (in Ethanol/Methanol) λmax at 236 nm, 285 nm, 294 nm, 387-389 nm[9][11]
Fluorescence Spectroscopy (in Ethanol) Excitation λmax: ~380 nm; Emission λmax: ~530 nm[5]
Infrared (IR) Spectroscopy (KBr pellet) Characteristic absorptions for hydroxyl, carbonyl, and double bonds.[2][9]
¹H NMR (300 MHz, CD₃OD) δ (ppm): 7.30 (dd), 6.55 (dd), 6.45 (dd), 6.27 (d), 6.18 (d), 5.99 (s), 4.10 (q), 3.86 (s), 3.59 (d), 2.08 (s), 1.83 (s), 1.33 (d), 1.25 (s), 1.18 (s)[2][9]
¹³C NMR (75.46 MHz, CD₃OD) δ (ppm): 173.2, 166.4, 163.5, 146.4, 142.0, 137.8, 137.1, 133.0, 127.2, 124.9, 118.9, 102.0, 99.1, 86.8, 81.3, 79.1, 42.4, 23.3, 21.6, 17.8, 12.8, 11.9, 9.1[2][9]
Mass Spectrometry (LC-MS/MS) Precursor ion [M+H]⁺: m/z 403.2. Major fragment ions: m/z 315.1, 297.1, 139.0[2][9]

Biosynthesis and Regulation

The biosynthesis of citreoviridin is orchestrated by a gene cluster that has been identified in both Aspergillus terreus and Penicillium citreonigrum.[10][12] The core of this pathway is a highly reducing polyketide synthase (HR-PKS). The gene cluster in P. citreonigrum contains genes homologous to those in A. terreus, suggesting a conserved biosynthetic mechanism.[12]

The regulation of mycotoxin production in filamentous fungi is a complex process influenced by various environmental and nutritional factors. While a specific signaling pathway for citreoviridin regulation is not fully elucidated, general mycotoxin regulatory pathways in Aspergillus and Penicillium involve G-protein signaling cascades.[6] These pathways integrate signals from the environment, such as nutrient availability and stress, to control the expression of biosynthetic gene clusters.[6]

Experimental Protocols

Fungal Culture for Citreoviridin Production

Organism: Penicillium citreonigrum or Penicillium charlesii[2][10]

Media:

  • Liquid Culture: Yeast Extract Sucrose (B13894) (YES) broth.[10]

  • Solid Culture: YES agar (B569324).[13] For some applications, the medium can be supplemented with shredded wheat.[2]

Incubation:

  • Cultures are typically incubated at 25°C.[10][13]

  • Incubation time varies from 8 to 14 days, depending on the culture type and desired yield.[10][13]

Extraction of Citreoviridin

From Liquid Culture:

  • Separate the mycelium from the liquid medium by filtration.[13]

  • Extract the liquid medium with chloroform.[13]

  • The mycelium can be homogenized with hot chloroform for 2 minutes using an Ultra-Turrax homogenizer.[14]

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.[14]

From Solid Agar Culture:

  • Excise a plug of the fungal culture from the agar plate.[13]

  • Place the plug in chloroform and vortex.[13]

  • Collect the chloroform layer and evaporate to dryness under a stream of nitrogen.[13]

  • Re-dissolve the dried extract in a suitable solvent (e.g., acetonitrile) for analysis.[13]

Purification by High-Performance Liquid Chromatography (HPLC)

System: Semi-preparative HPLC system with a PDA detector.[13]

Column: C18 reversed-phase column.[13]

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[13]

Detection: Monitor the elution at 385 nm.[13]

Procedure:

  • Dissolve the crude extract in a suitable solvent like methanol.[13]

  • Inject the dissolved extract into the HPLC system.

  • Collect the fractions corresponding to the citreoviridin peak.

  • Evaporate the solvent to obtain purified citreoviridin.

Quantification by LC-MS/MS

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[6]

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]

Mobile Phase:

  • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[6]

  • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[6]

  • A gradient elution program is used.[6]

Flow Rate: 0.3 mL/min.[6]

Ionization: Electrospray ionization (ESI) in positive mode.[6]

MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for citreoviridin (e.g., precursor ion m/z 403.2 and product ions m/z 315.1 and 139.0).[2][6]

Quantification: Utilize a matrix-matched calibration curve with citreoviridin standards of known concentrations.[6]

Visualizations

Signaling Pathway

G_protein_signaling ext_signal Environmental/Nutritional Signal (e.g., carbon source, nitrogen source, pH, stress) gpcr G-Protein Coupled Receptor (GPCR) ext_signal->gpcr g_protein Heterotrimeric G-Protein (α, β, γ subunits) gpcr->g_protein Activation ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates transcription_factors Transcription Factors pka->transcription_factors Phosphorylates/ Regulates biosynthesis_genes Citreoviridin Biosynthesis Gene Cluster transcription_factors->biosynthesis_genes Regulates Expression citreoviridin Citreoviridin Biosynthesis biosynthesis_genes->citreoviridin

Caption: Generalized G-protein signaling pathway for mycotoxin regulation.

Experimental Workflow

experimental_workflow culture Fungal Culture (Penicillium citreonigrum on YES medium) extraction Solvent Extraction (Chloroform) culture->extraction crude_extract Crude Extract extraction->crude_extract purification Semi-Preparative HPLC crude_extract->purification purified_citreoviridin Purified Citreoviridin purification->purified_citreoviridin quantification LC-MS/MS Analysis purified_citreoviridin->quantification characterization Spectroscopic Characterization (NMR, IR, UV-Vis) purified_citreoviridin->characterization data Quantitative and Structural Data quantification->data characterization->data

Caption: Experimental workflow for citreoviridin production and analysis.

Biosynthetic Pathway

biosynthetic_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (HR-PKS) (ctvA) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain modifications Post-PKS Modifications (e.g., oxidation, cyclization) (ctvB, ctvC, ctvD) polyketide_chain->modifications citreoviridin Citreoviridin modifications->citreoviridin

Caption: Simplified biosynthetic pathway of citreoviridin.

References

An In-depth Technical Guide to Citreoviridin-Producing Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a polyketide mycotoxin known for its distinct yellow color and potent neurotoxic properties.[1] It functions as a specific inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production, which has sparked interest in its potential therapeutic applications, alongside concerns over its toxicity as a food contaminant.[1][2][3] Historically, it has been linked to "yellow rice disease," a condition associated with cardiac beriberi.[1][4][5][6] This technical guide provides a comprehensive overview of the fungal species that produce citreoviridin, detailed experimental protocols for its production and analysis, and an exploration of its biosynthetic pathway.

Citreoviridin-Producing Fungal Species

Citreoviridin is produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera. The most well-documented producers include:

  • Penicillium citreonigrum : This species is a major and well-studied producer of citreoviridin.[1][4] It is frequently associated with the contamination of rice.[1][5][7]

  • Aspergillus terreus : A ubiquitous soil fungus, certain strains of A. terreus are capable of synthesizing citreoviridin among other mycotoxins.[1][8]

  • Eupenicillium ochrosalmoneum (also known as Penicillium ochrosalmoneum): This species has been identified as a significant producer of citreoviridin, particularly in maize.[1][7][9][10]

  • Penicillium citreo-viride : This species is a known producer of the neurotoxin citreoviridin.[11][12]

  • Penicillium charlesii : Research has shown that this species can produce citreoviridin and has been used for its isolation.[2][13]

  • Penicillium pedemontanum and Penicillium pulvillorum : These species are also recognized as producers of citreoviridin.[2][14]

Data Presentation: Quantitative Production of Citreoviridin

The yield of citreoviridin is highly dependent on the fungal species, strain, substrate, and culture conditions. The following tables summarize quantitative data from various studies.

Table 1: Citreoviridin Production by Penicillium citreonigrum

StrainFermentation TypeSubstrate/MediumIncubation Time & TemperatureYieldReference
Not SpecifiedSubmerged LiquidYeast Extract Sucrose (B13894) (YES) Broth8 days at 25°C5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks)[1][6][15]
IMI92228Solid-StateYeast Extract Sucrose (YES) Agar14 days at 25°CPeak production of approx. 120 µg/cm² at day 10[4]
IMI92228Solid-StateYES Agar with 5% NaCl14 days at 25°CPeak production of approx. 40 µg/cm² at day 10[4]

Table 2: Citreoviridin Production by Eupenicillium ochrosalmoneum in Maize Kernels

Substrate ConditionEnvironmentYield Range (µg/kg)Reference
Maize Kernels (Bulk Samples)Natural Contamination19 - 2,790[9][16]
Maize Kernels (Hand-picked, yellow-stained)Natural Contamination53,800 - 759,900[9][16]
Maize Kernels (Wound-inoculated)Controlled Environment142,000 - 2,780,000[9][16]

Experimental Protocols

Production and Extraction of Citreoviridin from Penicillium citreonigrum

This protocol is adapted from Rocha et al. (2015).[1][6][15]

a. Fungal Culture and Fermentation:

  • Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.[1][6][15]

  • Incubate at 25°C for 8 days in stationary culture.[1][6][15]

b. Extraction from Liquid Medium:

  • Separate the mycelium from the liquid medium by filtration.[1][6]

  • Extract the liquid medium twice with chloroform (B151607).[1][6]

c. Extraction from Mycelium:

  • Fragment the mycelium and cover it with chloroform.[1][6]

  • Sonicate for 20 minutes to enhance extraction efficiency.[1][17]

  • Filter the chloroform extract.[1][6]

d. Purification:

  • Combine the chloroform extracts from the liquid medium and mycelium.[1][6]

  • Filter through anhydrous sodium sulfate.[1][6]

  • Evaporate the solvent to obtain the crude extract.[1][6]

  • Further purify the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC).[1][6]

Quantification of Citreoviridin by HPLC-PDA

a. Chromatographic Conditions: [1]

  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.[1]

  • Column: A suitable reversed-phase column, such as a C18 column.[1]

  • Mobile Phase: A gradient of methanol (B129727) and water with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1][17]

  • Injection Volume: 10 µL.[1][17]

  • Detection Wavelength: 385 nm.[1][17]

b. Quantification:

  • Quantification is based on a calibration curve prepared from a certified citreoviridin standard.[1]

Quantification of Citreoviridin by LC-MS/MS

a. Sample Preparation:

  • Extract citreoviridin from the sample matrix using a suitable solvent, such as a mixture of acetonitrile, water, and acetic acid.[1]

  • The extract may require a clean-up step using solid-phase extraction (SPE) cartridges.[1]

b. LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for citreoviridin is typically m/z 403.2.[1]

Mandatory Visualizations

Citreoviridin Biosynthesis Pathway

The biosynthesis of citreoviridin is governed by a gene cluster, which has been identified in both Aspergillus terreus and Penicillium citreonigrum.[1][7] The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).[1] The gene cluster includes four key genes (ctvA, ctvB, ctvC, and ctvD) whose expression is highly correlated with citreoviridin production.[2][7][18]

G Simplified Citreoviridin Biosynthetic Pathway cluster_input Precursors cluster_pks Core Synthesis cluster_modification Post-PKS Modifications cluster_output Final Product Acetyl-CoA Acetyl-CoA HR-PKS (ctvA) Highly Reducing Polyketide Synthase (ctvA) Acetyl-CoA->HR-PKS (ctvA) Malonyl-CoA Malonyl-CoA Malonyl-CoA->HR-PKS (ctvA) SAM SAM SAM->HR-PKS (ctvA) ctvB FAD-dependent monooxygenase (ctvB) HR-PKS (ctvA)->ctvB ctvC O-methyltransferase (ctvC) ctvB->ctvC ctvD Alcohol dehydrogenase (ctvD) ctvC->ctvD Citreoviridin Citreoviridin ctvD->Citreoviridin

Caption: Simplified biosynthetic pathway of citreoviridin.

Experimental Workflow: Production and Purification

The following diagram illustrates the general workflow for the production, extraction, and purification of citreoviridin from fungal cultures.

G Workflow for Citreoviridin Production and Purification cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification A Inoculation of P. citreonigrum B Incubation (e.g., 8 days at 25°C) A->B C Filtration to separate mycelium and medium B->C D Solvent Extraction (e.g., Chloroform) C->D E Combine Extracts D->E F Evaporation E->F G Crude Extract F->G H Semi-preparative HPLC G->H I Purified Citreoviridin H->I

Caption: Workflow for citreoviridin production and purification.

Experimental Workflow: Quantification

This diagram outlines the typical steps involved in the quantitative analysis of citreoviridin.

G Workflow for Citreoviridin Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification A Sample Collection (e.g., fungal culture, contaminated grain) B Extraction with appropriate solvent A->B C Optional: Clean-up (e.g., SPE) B->C D Prepared Sample C->D E Analysis by HPLC-PDA or LC-MS/MS D->E F Data Acquisition E->F G Acquired Data F->G H Comparison with Calibration Curve G->H I Concentration Determination H->I

Caption: General workflow for the quantification of citreoviridin.

References

The Biosynthesis of Citreoviridin in Penicillium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of citreoviridin (B190807), a mycotoxin produced by several species of the Penicillium genus, most notably Penicillium citreonigrum. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolism, natural product biosynthesis, and mycotoxicology.

Introduction

Citreoviridin is a neurotoxic polyketide mycotoxin that has been implicated in "yellow rice disease," a condition historically associated with acute cardiac beriberi.[1] Its potent biological activity, stemming from the inhibition of mitochondrial ATP synthase, makes its biosynthetic pathway a subject of significant scientific interest for both toxicological assessment and potential pharmacological applications.[1] This guide details the genetic basis, enzymatic steps, and regulatory aspects of citreoviridin biosynthesis in Penicillium, providing a comprehensive resource for the scientific community.

The Citreoviridin Biosynthetic Gene Cluster

The production of citreoviridin in Penicillium citreonigrum is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster is highly conserved and shares homology with the citreoviridin BGC found in Aspergillus terreus.[2][3] The core genes essential for the biosynthesis have been identified as ctvA, ctvB, ctvC, and ctvD.[2]

GeneEncoded EnzymePutative Function
ctvAPolyketide Synthase (PKS)Catalyzes the initial assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA.[1]
ctvBMethyltransferaseResponsible for the methylation of the polyketide intermediate.[1]
ctvCOxidoreductase/MonooxygenaseCatalyzes oxidative modifications of the polyketide chain.[1]
ctvDTranscription FactorBelieved to regulate the expression of the other genes within the ctv cluster.[1]

The Biosynthetic Pathway of Citreoviridin

The biosynthesis of citreoviridin is a multi-step enzymatic process that begins with the condensation of simple metabolic precursors. While the precise structures of all intermediates are not fully elucidated, a proposed pathway has been established through gene expression studies and the isolation of key intermediates from heterologous expression systems.[4]

The process is initiated by the polyketide synthase, CtvA, which iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear polyketide chain. This backbone then undergoes a series of modifications, including methylation by CtvB and oxidative cyclizations catalyzed by CtvC, to form the characteristic α-pyrone and tetrahydrofuran (B95107) ring structures of citreoviridin. The entire process is under the regulatory control of the transcription factor, CtvD.

Citreoviridin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_regulation Regulation Acetyl-CoA Acetyl-CoA Polyketide_Chain Linear Polyketide Chain Acetyl-CoA->Polyketide_Chain CtvA (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain CtvA (PKS) Modified_Intermediate Modified Polyketide Intermediate Polyketide_Chain->Modified_Intermediate CtvB (Methyltransferase) Citreoviridin Citreoviridin Modified_Intermediate->Citreoviridin CtvC (Oxidoreductase) CtvD CtvD (Transcription Factor) ctv_genes ctvA, ctvB, ctvC CtvD->ctv_genes Regulates Expression

Proposed biosynthetic pathway of citreoviridin in Penicillium.

Quantitative Data on Citreoviridin Production

The yield of citreoviridin is highly dependent on the culture conditions. The following table summarizes quantitative data from studies on Penicillium citreonigrum.

StrainCulture MediumFermentation TypeIncubation Time & TemperaturePeak ProductionReference
IMI92228Yeast Extract Sucrose (YES) Agar (B569324)Solid-State14 days at 25°C~120 µg/cm² at day 10[2]
IMI92228YES Agar with 5% NaClSolid-State14 days at 25°C~40 µg/cm² at day 10[2]
Not SpecifiedYeast Extract Sucrose (YES) Liquid MediumSubmerged8 days at 25°C5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks)[5]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the citreoviridin biosynthetic pathway.

Fungal Cultivation and Citreoviridin Production

A standardized protocol for the cultivation of P. citreonigrum for citreoviridin production is as follows:

  • Medium Preparation: Prepare Yeast Extract Sucrose (YES) agar (4 g/L yeast extract, 20 g/L sucrose, 15 g/L agar) or YES liquid medium (4 g/L yeast extract, 20 g/L sucrose).

  • Inoculation: Inoculate the desired Penicillium strain onto the surface of the YES agar or into the YES liquid medium.

  • Incubation: Incubate the cultures at 25°C for up to 14 days.

  • Harvesting: For solid cultures, the fungal mass and agar can be extracted directly. For liquid cultures, the mycelium is separated from the broth by filtration.

Fungal_Cultivation_Workflow Start Start Medium_Prep Prepare YES Medium (Solid or Liquid) Start->Medium_Prep Inoculation Inoculate with Penicillium Medium_Prep->Inoculation Incubation Incubate at 25°C for 7-14 days Inoculation->Incubation Harvesting Harvest Fungal Biomass and/or Medium Incubation->Harvesting Extraction Proceed to Extraction Harvesting->Extraction End End Extraction->End

General workflow for fungal cultivation and harvesting.
Extraction and Purification of Citreoviridin

The following is a general protocol for the extraction and purification of citreoviridin:

  • Extraction: The fungal biomass and/or culture medium is extracted with an organic solvent such as chloroform (B151607) or a mixture of acetonitrile, water, and formic acid (e.g., 79:20:1, v/v/v).[5][6] Sonication can be used to improve extraction efficiency.

  • Cleanup: The crude extract is centrifuged to remove solid debris. The supernatant may be further cleaned up using solid-phase extraction (SPE) cartridges.

  • Purification: Final purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column.[5]

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific

References

The Genetic Architecture of Citreoviridin Biosynthesis in Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Citreoviridin (B190807) is a mycotoxigenic polyketide produced by several fungal species, including those of the genus Aspergillus. It is a potent inhibitor of mitochondrial F1-ATPase, exhibiting significant neurotoxic effects. Understanding the genetic basis of citreoviridin production is paramount for developing strategies to control its contamination in food and for exploring its potential pharmacological applications. This technical guide provides an in-depth overview of the citreoviridin biosynthetic gene cluster (ctv), the functions of its constituent genes, and the putative regulatory networks governing its expression in Aspergillus. Detailed experimental protocols and quantitative data are presented to facilitate further research in this field.

The Citreoviridin Biosynthetic Gene Cluster (ctv)

The biosynthesis of citreoviridin is orchestrated by a dedicated gene cluster, herein referred to as the ctv cluster. In Aspergillus terreus, this cluster is composed of four core genes essential for the production of the citreoviridin molecule.[1][2] The organization of the ctv gene cluster in Aspergillus terreus is depicted in the workflow diagram below. The cluster has also been identified and characterized in other citreoviridin-producing fungi, such as Penicillium citreonigrum, showing a high degree of homology and synteny.[3][4]

Core Biosynthetic Genes

The functions of the four core genes within the ctv cluster have been elucidated through heterologous expression studies and bioinformatic analyses.[1][2]

GeneEncoded ProteinPutative Function in Citreoviridin Biosynthesis
ctvA Highly Reducing Polyketide Synthase (HR-PKS)Catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA extender units, including iterative condensation and methylation events.
ctvB O-methyltransferaseInvolved in the methylation of the polyketide intermediate.
ctvC FAD-dependent monooxygenaseCatalyzes an epoxidation reaction, a key step in the formation of the tetrahydrofuran (B95107) ring.
ctvD HydrolaseLikely involved in the final steps of the pathway, potentially in the release or modification of the citreoviridin molecule.
Citreoviridin Biosynthetic Pathway

The proposed biosynthetic pathway for citreoviridin, initiated by the HR-PKS CtvA, involves a series of enzymatic reactions including reduction, methylation, epoxidation, and cyclization to form the characteristic α-pyrone and tetrahydrofuran rings connected by a polyene chain.

citreoviridin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks_intermediate Polyketide Intermediate acetyl_coa->pks_intermediate CtvA (HR-PKS) methylated_intermediate Methylated Polyketide pks_intermediate->methylated_intermediate CtvB (Methyltransferase) epoxidized_intermediate Epoxidized Intermediate methylated_intermediate->epoxidized_intermediate CtvC (Monooxygenase) citreoviridin Citreoviridin epoxidized_intermediate->citreoviridin CtvD (Hydrolase)

Caption: Proposed citreoviridin biosynthetic pathway in Aspergillus.

Regulation of Citreoviridin Production

The expression of the ctv gene cluster is tightly regulated by a complex network of signaling pathways that respond to various environmental and developmental cues. While the specific regulatory mechanisms governing citreoviridin biosynthesis are still under investigation, parallels can be drawn from the well-studied regulation of other mycotoxins in Aspergillus.

Putative Regulatory Network

Environmental signals such as nutrient availability, pH, and light are perceived by cell surface receptors, which in turn activate intracellular signaling cascades. These cascades, often involving G-proteins and MAP kinases, converge on global regulators and pathway-specific transcription factors to modulate the expression of secondary metabolite gene clusters. The global regulators LaeA and VeA are known to control the expression of numerous secondary metabolite clusters in Aspergillus and are likely involved in the regulation of citreoviridin production.[5][6][7]

citreoviridin_regulation cluster_signals Environmental Signals cluster_signaling Signaling Cascades cluster_regulators Regulatory Proteins Nutrient Availability Nutrient Availability g_protein G-Protein Signaling Nutrient Availability->g_protein pH pH pH->g_protein Light Light Light->g_protein mapk MAPK Cascade g_protein->mapk global_regulators Global Regulators (e.g., LaeA, VeA) mapk->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf ctv_cluster ctv Gene Cluster Expression pathway_specific_tf->ctv_cluster citreoviridin Citreoviridin Production ctv_cluster->citreoviridin

Caption: A putative regulatory network for citreoviridin production.

Quantitative Data on Citreoviridin Production

The production of citreoviridin can be influenced by various culture conditions. The following table summarizes representative quantitative data on citreoviridin production and gene expression from published studies.

OrganismCulture ConditionCitreoviridin Productionctv Gene ExpressionReference
Penicillium citreonigrumYES agar (B569324)Peak production on day 7 (110.3 ± 11.7 ng/sample)Expression of ci-ctvA, ci-ctvB, ci-ctvC, and ci-ctvD correlated with production[3]
Penicillium citreonigrumYES agar with 5% NaClReduced production compared to YES agarLower expression of ctv genes compared to YES agar[3][8]
Penicillium citreonigrumYES liquid medium (8 days)5.54 g total from 48 flasks (74.3% in mycelia)Not reported[9][10]

Experimental Protocols

Fungal Culture and Citreoviridin Extraction

Objective: To cultivate citreoviridin-producing fungi and extract the mycotoxin for analysis.

Materials:

Protocol:

  • Fungal Cultivation: Inoculate the desired fungal strain onto YES agar plates or into YES liquid medium. Incubate at 25°C for 7-14 days.

  • Extraction from Solid Culture:

    • Excise a plug of the fungal culture from the agar plate.

    • Place the plug in 1 mL of chloroform and sonicate for 20 minutes.

    • Collect the chloroform layer.

    • Evaporate the chloroform under a stream of nitrogen gas.

    • Re-dissolve the dried extract in 1 mL of acetonitrile for analysis.[3]

  • Extraction from Liquid Culture:

    • Separate the mycelium from the liquid medium by filtration.

    • Extract both the mycelium and the liquid medium separately with chloroform.

    • Combine the chloroform extracts and evaporate to dryness.

    • Re-dissolve the extract in a suitable solvent for purification or analysis.[9][10]

Quantitative Analysis of Citreoviridin by HPLC-MS/MS

Objective: To accurately quantify the concentration of citreoviridin in fungal extracts.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Citreoviridin analytical standard

Protocol:

  • Sample Preparation: Prepare sample extracts as described in section 4.1. Dilute the extracts with the initial mobile phase if necessary.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program starting with a low percentage of mobile phase B and gradually increasing to elute citreoviridin.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Set the instrument to perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of citreoviridin for quantification and confirmation.

  • Quantification: Generate a calibration curve using the citreoviridin analytical standard and calculate the concentration of citreoviridin in the samples based on the peak areas.[11][12]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of the ctv biosynthetic genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers specific for the ctv genes and a reference gene (e.g., β-tubulin or actin)

Protocol:

  • RNA Extraction: Harvest fungal mycelia from cultures grown under different conditions and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix.

    • Run the reactions in a qPCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target (ctv) and reference genes.

    • Calculate the relative gene expression levels using the ΔΔCt method.[13][14][15]

Chromatin Immunoprecipitation (ChIP)

Objective: To investigate the in vivo interaction of transcription factors with the promoter regions of the ctv genes.

Materials:

  • Formaldehyde (B43269) for cross-linking

  • Sonica tor or micrococcal nuclease for chromatin shearing

  • Antibody specific to the transcription factor of interest

  • Protein A/G magnetic beads

  • Buffers for cell lysis, washing, and elution

  • qPCR primers for the target promoter regions

Protocol:

  • Cross-linking: Treat fungal mycelia with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target transcription factor. Precipitate the antibody-protein-DNA complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and purify the DNA.

  • Analysis: Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR.[16][17][18]

Conclusion and Future Perspectives

Significant progress has been made in elucidating the genetic basis of citreoviridin production in Aspergillus. The identification of the ctv gene cluster and the characterization of its core biosynthetic genes provide a solid foundation for further research. However, the intricate regulatory networks that control the expression of this cluster remain largely unexplored. Future research should focus on identifying the specific transcription factors and signaling pathways that respond to environmental cues to modulate citreoviridin biosynthesis. A deeper understanding of these regulatory mechanisms will be crucial for developing effective strategies to mitigate citreoviridin contamination in agricultural products and for harnessing its bioactive potential for therapeutic applications. The experimental protocols detailed in this guide provide a robust framework for pursuing these research avenues.

References

The Unseen Threat: A Technical Guide to the Natural Occurrence of Citreoviridin in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a mycotoxin, a toxic secondary metabolite produced by several fungal species, primarily belonging to the Penicillium, Aspergillus, and Eupenicillium genera.[1] Its presence in a wide range of agricultural commodities, particularly cereals like rice and corn, poses a significant threat to food safety and public health.[2][3] Historically, citreoviridin has been linked to "yellow rice disease," a condition that can lead to acute cardiac beriberi.[4][5] This technical guide provides a comprehensive overview of the natural occurrence of citreoviridin in agricultural products, detailing quantitative data, experimental protocols for its detection, and insights into its molecular mechanisms of toxicity.

Natural Occurrence and Quantitative Data

Citreoviridin contamination is a global concern, with its prevalence varying depending on the agricultural commodity, geographical region, and storage conditions.[6] Rice and corn are among the most frequently affected cereals.[3][7] The following tables summarize the quantitative data on citreoviridin occurrence from various studies.

Table 1: Occurrence of Citreoviridin in Rice

Country/RegionNo. of Samples AnalyzedIncidence of ContaminationConcentration Range (µg/kg)Reference(s)
Brazil (Maranhão State)4200.7% (3 samples)12 - 96.7[2]
Brazil (Maranhão State) - Rice BranNot Specified2 samples128 - 254[2]
Thailand100%Not Detected

Table 2: Occurrence of Citreoviridin in Maize (Corn)

Country/RegionSample TypeNo. of Samples AnalyzedIncidence of ContaminationConcentration Range (µg/kg)Reference(s)
USA (Southern Georgia)Bulk kernels875% (6 samples)19 - 2,790[7]
USA (Southern Georgia)Hand-picked, yellowed kernelsNot SpecifiedHigh53,800 - 759,900[3][7]
USAExperimentally inoculated kernelsNot SpecifiedHigh in wounded kernels142,000 - 2,780,000[3][7]

Table 3: Occurrence of Citreoviridin in Other Cereals

CerealCountry/RegionNo. of Samples AnalyzedIncidence of ContaminationConcentration Range (µg/kg)Reference(s)
WheatGlobal-Data not readily available in reviewed literature-

Experimental Protocols for Citreoviridin Analysis

Accurate and sensitive detection of citreoviridin is crucial for monitoring food and feed safety. Various analytical methods are employed, each with its own advantages and limitations.

Sample Preparation and Extraction

A common workflow for extracting citreoviridin from cereal samples is outlined below. The choice of solvent and purification steps is critical for high recovery and minimal matrix interference.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Cereal Sample Cereal Sample Grinding Grinding Cereal Sample->Grinding Extraction Extraction Grinding->Extraction Add Extraction Solvent Filtration Filtration Extraction->Filtration SPE Cleanup SPE Cleanup Filtration->SPE Cleanup Elution Elution SPE Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC/LC-MS HPLC/LC-MS Reconstitution->HPLC/LC-MS

Figure 1: General workflow for citreoviridin analysis.

Detailed Protocol for Extraction from Cereals:

  • Homogenization: Grind a representative sample of the cereal to a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v).[4]

    • Vortex vigorously for 30 minutes.[4]

    • Centrifuge at 4,000 rpm for 15 minutes.[4]

  • Cleanup (optional but recommended): The supernatant can be further purified using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Final Preparation: An aliquot of the supernatant (or the eluate from SPE) is taken and may be diluted with the initial mobile phase before analysis.[4]

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the routine quantification of citreoviridin.

  • Instrumentation: HPLC system equipped with a PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with acetonitrile/water/acetic acid (65:35:1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection: Monitoring at 388 nm.[4]

  • Quantification: Based on a calibration curve prepared from certified citreoviridin standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, often considered the gold standard for mycotoxin analysis.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Ionization: Electrospray ionization (ESI) in positive mode.[4]

  • MS/MS Detection: Multiple reaction monitoring (MRM) of at least two specific precursor-to-product ion transitions for citreoviridin.[4]

  • Quantification: Use of a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to citreoviridin.

  • Sample and Standard Preparation: Prepare standards and sample extracts according to the kit manufacturer's instructions.

  • Competitive Reaction:

    • Pipette standards and diluted sample extracts into antibody-coated microtiter wells.

    • Add the citreoviridin-enzyme conjugate to each well.

    • Incubate for the specified time and temperature. During this step, free citreoviridin in the sample competes with the enzyme-labeled citreoviridin for binding to the antibodies.[4]

  • Washing: Wash the plate multiple times to remove unbound reagents.[4]

  • Substrate Reaction: Add the substrate solution to each well. The enzyme converts the substrate into a colored product.

  • Measurement and Calculation: Stop the reaction and measure the absorbance at the appropriate wavelength. The concentration of citreoviridin is inversely proportional to the color intensity and is calculated based on a standard curve.

Molecular Mechanism of Toxicity: Signaling Pathway

Citreoviridin is a potent inhibitor of mitochondrial ATP synthase, which disrupts cellular energy metabolism.[1] Its cardiotoxicity has been linked to the induction of myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway.[1]

G Citreoviridin Citreoviridin PPAR-γ PPAR-γ Citreoviridin->PPAR-γ inhibits transcriptional activity mTORC2 mTORC2 PPAR-γ->mTORC2 inhibition of Autophagy Autophagy mTORC2->Autophagy inhibition of Apoptosis Apoptosis Autophagy->Apoptosis leads to

References

Toxicological Profile of Citreoviridin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin (B190807) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found as a contaminant in staple foods like rice and corn.[1][2] Historically, it has been linked to "yellow rice disease" and outbreaks of acute cardiac beriberi.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of citreoviridin, with a focus on its mechanism of action, toxicity, and the experimental methodologies used to elucidate these characteristics. Quantitative toxicological data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Mechanism of Action

Citreoviridin's primary mechanism of toxicity is the potent and specific inhibition of mitochondrial F1F0-ATP synthase (Complex V), a critical enzyme in cellular energy metabolism.[4]

1.1. Target and Binding Site: Citreoviridin directly targets the β subunit of the F1 catalytic domain of ATP synthase.[4] This binding disrupts the enzyme's function, inhibiting both ATP synthesis and, at higher concentrations, ATP hydrolysis.[4][5] Notably, citreoviridin and another F1-ATPase inhibitor, aurovertin, bind to distinct sites on the β subunit.[4]

1.2. Mode of Inhibition: The inhibitory action of citreoviridin on F1-ATPase is multifaceted:

  • Uncompetitive Inhibition of ATP Hydrolysis: Citreoviridin preferentially binds to the enzyme-substrate (ATPase-ATP) complex during hydrolysis.[4][6]

  • Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, citreoviridin can bind to the enzyme irrespective of the substrate's presence.[4][6]

1.3. Downstream Consequences: The inhibition of ATP synthase leads to a disruption of cellular energy homeostasis, an increase in the mitochondrial membrane potential, and the activation of cellular stress responses.[4] This energy deficit is a key contributor to the observed neurotoxicity and cardiotoxicity.

Toxicological Effects

Citreoviridin exhibits significant neurotoxic and cardiotoxic effects, which are the primary manifestations of its toxicity in animal models and are presumed to be the cause of related human diseases.

2.1. Neurotoxicity: In vivo studies in mice have demonstrated that citreoviridin administration leads to neurological symptoms such as decreased motor activity, hypothermia, and catalepsy.[7] The toxin can induce ascending paralysis, disturbances of the central nervous system, and ultimately, respiratory arrest, which is often the cause of death.[1][8] These symptoms are consistent with the neurological signs observed in acute cardiac beriberi.[1]

2.2. Cardiotoxicity: Citreoviridin is considered a causative factor in cardiac beriberi and Keshan disease.[9] Experimental studies in rats have shown that administration of citreoviridin can lead to myocardial necrosis.[10] The cardiotoxic effects are linked to the induction of myocardial apoptosis through the disruption of specific signaling pathways.[9] In rabbits, citreoviridin has been shown to cause cardiac sinus arrhythmias, increased T wave in the electrocardiogram (ECG), and hypotension, suggesting heart ischemia.[7]

2.3. Other Toxic Effects: While neurotoxicity and cardiotoxicity are the most prominent effects, citreoviridin can also damage the liver and kidneys.[11] However, in some studies with mice, the histology of the liver and kidneys appeared normal after subcutaneous treatment.[7]

Quantitative Toxicology

The following table summarizes the available quantitative toxicological data for citreoviridin.

ParameterSpeciesRoute of AdministrationValueReference(s)
LD50MiceSubcutaneous3.6 - 11.8 mg/kg[1][2][12]
LD50MiceIntraperitoneal7.5 mg/kg[1][12]
LD501-day-old ChickensOral37.5 mg/kg[13]
Ki (ATP Hydrolysis)Soluble Beef Heart Mitochondrial F1-ATPaseIn Vitro4.5 µM[6]
Ki (ATP Hydrolysis)Membrane-bound Beef Heart Mitochondrial F1-ATPaseIn Vitro~4 µM[6]
Kis (ATP Synthesis)Membrane-bound Beef Heart Mitochondrial F1-ATPaseIn Vitro0.12 µM[6]
Kii (ATP Synthesis)Membrane-bound Beef Heart Mitochondrial F1-ATPaseIn Vitro0.16 µM[6]
Dissociation Constant (KD)Ox-heart mitochondrial preparationsIn Vitro0.5 - 4.2 µM[5]
Dissociation Constant (KD)Rat liver mitochondriaIn Vitro0.15 µM[5]

Signaling Pathways

Citreoviridin has been shown to modulate specific signaling pathways, leading to cellular dysfunction and apoptosis, particularly in cardiomyocytes.

4.1. PPAR-γ-mTORC2-Mediated Autophagic Pathway: Recent research has elucidated a key signaling pathway involved in citreoviridin-induced cardiotoxicity. Citreoviridin inhibits the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[9] This inhibition, in turn, affects the mechanistic target of rapamycin (B549165) complex 2 (mTORC2) and stimulates autophagy in cardiomyocytes.[9][14] The resulting apoptosis occurs through the lysosomal-mitochondrial axis.[9] Thiamine (B1217682) (Vitamin B1) and selenium have been shown to have a protective effect by accelerating the basal transcriptional activity of PPAR-γ and reversing the toxic effects of citreoviridin on this pathway.[9]

PPAR_gamma_mTORC2_Pathway cluster_citreoviridin Citreoviridin cluster_protection Protective Agents cluster_cellular_components Cellular Pathway Citreoviridin Citreoviridin PPARg PPAR-γ Citreoviridin->PPARg inhibits Thiamine_Selenium Thiamine & Selenium Thiamine_Selenium->PPARg activates mTORC2 mTORC2 PPARg->mTORC2 activates Autophagy Autophagy mTORC2->Autophagy inhibits Apoptosis Myocardial Apoptosis Autophagy->Apoptosis induces

Caption: Citreoviridin-induced myocardial apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of citreoviridin's toxicity. The following sections outline key experimental protocols.

5.1. In Vivo Toxicity Assessment in Mice:

  • Objective: To determine the acute toxicity (LD50) and observe neurotoxic symptoms of citreoviridin.

  • Animals: CF#1 mice are commonly used.[7]

  • Procedure:

    • Citreoviridin is dissolved in a suitable vehicle (e.g., propylene (B89431) glycol).

    • Various doses of the citreoviridin solution are administered to different groups of mice via subcutaneous or intraperitoneal injection.[1][7]

    • A control group receives the vehicle only.

    • Animals are observed for a set period (e.g., 7 days) for signs of toxicity, including changes in motor activity, body temperature, and the onset of catalepsy or paralysis.[7]

    • Mortality is recorded, and the LD50 is calculated using appropriate statistical methods.

    • For organ-specific toxicity assessment, at the end of the observation period, animals are euthanized, and organs such as the liver, kidneys, and adrenals are excised, weighed, and prepared for histological examination.[7]

5.2. In Vitro ATP Synthase Inhibition Assay:

  • Objective: To quantify the inhibitory effect of citreoviridin on mitochondrial ATP synthase activity.

  • Materials: Isolated mitochondria or submitochondrial particles from sources like beef heart or rat liver.[4][5]

  • Procedure for ATP Hydrolysis Inhibition:

    • Mitochondrial preparations are incubated with varying concentrations of citreoviridin.[4]

    • The reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (B84403) (Pi) or ADP over time using a colorimetric assay or an enzyme-coupled spectrophotometric assay.[4]

    • Inhibition constants (e.g., Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[6]

5.3. Quantification of Citreoviridin in Food and Feed Samples:

  • Objective: To detect and quantify citreoviridin contamination in various matrices.

  • Methodology Overview: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) are the preferred methods for their sensitivity and selectivity.[3][15]

  • Sample Preparation (QuEChERS-based):

    • A homogenized sample (e.g., 5 g of rice) is weighed into a centrifuge tube.[3]

    • An extraction solvent (e.g., acetonitrile/water/formic acid) is added, and the mixture is vortexed vigorously.[3]

    • After centrifugation, the supernatant is collected.[3]

    • A cleanup step using dispersive solid-phase extraction (d-SPE) may be employed to remove interfering matrix components.[15]

  • HPLC-FLD Analysis:

    • The prepared extract is injected into an HPLC system equipped with a C18 column.[2]

    • An isocratic mobile phase (e.g., acetonitrile:water:formic acid) is used for separation.[2][15]

    • A fluorescence detector is set to appropriate excitation and emission wavelengths (e.g., 220 nm excitation and 340 nm emission).[2][15]

    • Quantification is achieved by comparing the peak area of citreoviridin in the sample to a standard curve.[3]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup d-SPE Cleanup (Optional) Centrifugation->Cleanup Injection HPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for HPLC analysis of citreoviridin.

Conclusion

Citreoviridin poses a significant health risk due to its potent inhibition of mitochondrial ATP synthase, leading to severe neurotoxic and cardiotoxic effects. Understanding its toxicological profile, including its mechanism of action and the signaling pathways it disrupts, is crucial for risk assessment and the development of potential therapeutic interventions for related diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation of this mycotoxin. Further research is warranted to fully elucidate the chronic effects of low-dose exposure and to develop effective strategies for the mitigation of citreoviridin contamination in the food supply.

References

An In-depth Technical Guide on the Mechanism of Action of Citreoviridin as an ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi that acts as a potent and specific inhibitor of mitochondrial F1F0-ATP synthase (also known as Complex V). This guide provides a comprehensive technical overview of the molecular mechanism by which Citreoviridin exerts its inhibitory effects. It binds to the β subunit of the F1 catalytic domain, leading to the inhibition of both ATP synthesis and hydrolysis through distinct kinetic mechanisms. Specifically, it acts as an uncompetitive inhibitor of ATP hydrolysis and a noncompetitive inhibitor of ATP synthesis.[1] This dual mechanism disrupts cellular energy homeostasis, leading to downstream effects on cellular signaling pathways, including the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling. This document details the binding characteristics, inhibitory kinetics, experimental protocols for investigation, and the downstream cellular consequences of Citreoviridin's action as an ATPase inhibitor.

Mechanism of Action: Targeting the F1 Subunit of ATP Synthase

Citreoviridin's primary molecular target is the F1 portion of the mitochondrial F1F0-ATP synthase, the catalytic hub of the enzyme complex.

Binding Site on the β Subunit

Extensive research has demonstrated that Citreoviridin directly binds to the β subunit of the F1-ATPase.[1] The F1 complex is composed of three α and three β subunits, with the catalytic sites located on the β subunits. Evidence suggests that Citreoviridin and another well-characterized F1-ATPase inhibitor, aurovertin, bind to distinct, non-identical sites on the β subunit.[1][2] This is supported by findings that the binding of Citreoviridin is noncompetitive with respect to aurovertin.[2]

Dual Inhibitory Kinetics

Citreoviridin exhibits a unique dual inhibitory effect on the F1-ATPase, impacting ATP hydrolysis and synthesis differently:

  • Uncompetitive Inhibition of ATP Hydrolysis: In the hydrolytic cycle, Citreoviridin acts as an uncompetitive inhibitor. This indicates that it preferentially binds to the enzyme-substrate (ATPase-ATP) complex, rather than the free enzyme.[1]

  • Noncompetitive Inhibition of ATP Synthesis: During ATP synthesis, Citreoviridin functions as a noncompetitive inhibitor. This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, thereby reducing the catalytic efficiency of the enzyme without preventing substrate binding.[1]

Conformational Effects

The F1-ATPase operates via a rotational catalytic mechanism, where the central γ subunit rotates within the α3β3 hexamer, inducing conformational changes in the β subunits. These changes cycle the catalytic sites through "open," "loose," and "tight" states to bind substrates, catalyze ATP synthesis, and release the product. While a high-resolution crystal structure of the Citreoviridin-F1-ATPase complex is not yet available, it is hypothesized that Citreoviridin's binding stabilizes a specific, non-productive conformational state of the β subunit. This would disrupt the coordinated cycling of the catalytic sites, ultimately stalling the enzyme's rotational catalysis. Unlike aurovertin, Citreoviridin does not cause a significant enhancement of fluorescence upon binding to F1-ATPase, suggesting the conformational changes it induces are distinct.

Quantitative Data on Inhibitory Potency

The inhibitory potency of Citreoviridin has been quantified in various studies. The following table summarizes key inhibitory and dissociation constants reported in the literature.

ParameterValueEnzyme SourceAssay TypeReference
Ki 0.16 µMYeast F1-ATPaseATP Synthesis[1]
Ki 2 µMYeast F1-ATPaseATP Hydrolysis[1][2]
KD 0.5 - 4.2 µMOx Heart MitochondriaNot Specified[3]
KD 0.15 µMRat Liver MitochondriaNot Specified[3]
KD (Monoacetate) 2 - 25 µMOx Heart MitochondriaNot Specified[3]
KD (Monoacetate) 0.7 µMRat Liver MitochondriaNot Specified[3]
KD (Diacetate) 60 - 215 µMOx Heart MitochondriaNot Specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Citreoviridin.

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol is adapted from established methods for measuring the rate of ATP hydrolysis by isolated mitochondria or submitochondrial particles using a spectrophotometric enzyme-coupled assay.[4][5][6]

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the ATPase activity.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Homogenization Buffer: 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors added fresh.

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25.[4]

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 250 mM)[4]

  • Pyruvate kinase (PK, ~500 units/mL)

  • Lactate dehydrogenase (LDH, ~1000 units/mL)

  • NADH solution (0.4 M)[4]

  • Citreoviridin stock solution (in DMSO or ethanol)

  • Oligomycin (optional, as a positive control for F1F0-ATPase inhibition)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding assay buffer, PEP, PK, LDH, and NADH.[1]

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes to allow the temperature to equilibrate to 37°C.[1]

  • Add the desired concentration of Citreoviridin or vehicle control and incubate for a predetermined time.

  • Initiate the reaction by adding ATP.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • ATPase activity is expressed as nmol of ATP hydrolyzed per minute per mg of protein.

Measurement of Mitochondrial ATP Synthesis

This protocol utilizes a luciferase-based bioluminescent assay to measure the rate of ATP synthesis in isolated mitochondria.[1][7][8]

Principle: The production of ATP by mitochondria is measured by the light-emitting reaction catalyzed by firefly luciferase, which uses ATP to oxidize luciferin. The emitted light is proportional to the ATP concentration and can be quantified using a luminometer.

Materials:

  • Isolated mitochondria

  • ATP determination kit (containing D-luciferin, luciferase, DTT, and reaction buffer)

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP solution

  • Citreoviridin stock solution

  • Oligomycin (as a positive control)

Procedure:

  • Prepare the mitochondrial suspension in a suitable respiration buffer.

  • Add respiratory substrates to energize the mitochondria.

  • Add the luciferase/luciferin reaction mixture to the mitochondrial suspension in a luminometer tube.

  • Initiate ATP synthesis by adding a known concentration of ADP.

  • Continuously monitor the luminescence signal over time.

  • To test the effect of Citreoviridin, pre-incubate the mitochondria with the inhibitor before the addition of ADP.

  • The rate of ATP synthesis is calculated from the rate of increase in luminescence, calibrated against an ATP standard curve.

Tryptophan Fluorescence Quenching Binding Assay

This protocol describes a method to study the binding of Citreoviridin to F1-ATPase by monitoring the quenching of intrinsic tryptophan fluorescence.[3][9][10]

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. Ligand binding can cause conformational changes that alter the tryptophan environment, leading to a change (often a quenching) in fluorescence intensity. This change can be used to determine binding affinity.

Materials:

  • Purified F1-ATPase

  • Citreoviridin stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • Spectrofluorometer

Procedure:

  • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.

  • Record the emission spectrum of the purified F1-ATPase solution from 300 to 400 nm.

  • Titrate small aliquots of the Citreoviridin stock solution into the F1-ATPase solution.

  • After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.

  • Correct the fluorescence intensity for the inner filter effect if necessary.

  • Plot the change in fluorescence intensity as a function of the Citreoviridin concentration.

  • The data can be fitted to a binding isotherm equation to determine the dissociation constant (KD).

Visualizations: Pathways and Workflows

Mechanism of Action of Citreoviridin

Mechanism_of_Action cluster_atp_hydrolysis ATP Hydrolysis (Uncompetitive Inhibition) cluster_atp_synthesis ATP Synthesis (Noncompetitive Inhibition) E F1-ATPase (E) ES E-S Complex E->ES + S S ATP (S) ES->E - S P ADP + Pi (P) ES->P k_cat ESI_H E-S-I Complex (Inactive) ES->ESI_H + I I_H Citreoviridin (I) ESI_H->ES - I E_S F1-ATPase (E) ES_S E-Sub Complex E_S->ES_S + Sub EI_S E-I Complex (Inactive) E_S->EI_S + I Sub_S ADP + Pi (Sub) ES_S->E_S - Sub Prod_S ATP (Prod) ES_S->Prod_S k_syn ESI_S E-Sub-I Complex (Inactive) ES_S->ESI_S + I I_S Citreoviridin (I) EI_S->E_S - I EI_S->ESI_S + Sub ESI_S->ES_S - I ESI_S->EI_S - Sub

Caption: Dual inhibitory mechanism of Citreoviridin on F1-ATPase.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: Purified F1-ATPase and Citreoviridin atp_hydrolysis ATP Hydrolysis Assay (Spectrophotometric) start->atp_hydrolysis atp_synthesis ATP Synthesis Assay (Luciferase-based) start->atp_synthesis binding_assay Binding Assay (Fluorescence Quenching) start->binding_assay determine_ic50 Determine IC50 values for hydrolysis and synthesis atp_hydrolysis->determine_ic50 atp_synthesis->determine_ic50 determine_kd Determine Dissociation Constant (KD) binding_assay->determine_kd determine_kinetics Determine Ki and inhibition type determine_ic50->determine_kinetics characterize Characterize Mechanism of Action determine_kinetics->characterize determine_kd->characterize

Caption: Workflow for characterizing Citreoviridin's inhibitory action.

Downstream Signaling Pathways Activated by ATPase Inhibition

Downstream_Signaling citreoviridin Citreoviridin atpase F1F0-ATP Synthase citreoviridin->atpase inhibits atp_depletion ATP Depletion & Mitochondrial Dysfunction atpase->atp_depletion er_stress ER Stress atp_depletion->er_stress ros Increased ROS atp_depletion->ros upr Unfolded Protein Response (UPR) er_stress->upr mapk MAPK Signaling Pathway ros->mapk apoptosis Apoptosis upr->apoptosis mapk->apoptosis

Caption: Signaling cascades triggered by Citreoviridin-induced ATPase inhibition.

Downstream Cellular Consequences

The inhibition of F1F0-ATP synthase by Citreoviridin has profound effects on cellular physiology, primarily stemming from the disruption of energy metabolism.

Activation of the Unfolded Protein Response (UPR)

Mitochondrial dysfunction and the resulting energy depletion can lead to stress in the endoplasmic reticulum (ER), a key organelle for protein folding. This ER stress triggers the Unfolded Protein Response (UPR), a set of signaling pathways aimed at restoring cellular homeostasis. If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response.

Modulation of MAPK Signaling

The increase in reactive oxygen species (ROS) resulting from mitochondrial dysfunction is a known activator of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of specific MAPK cascades can contribute to the cytotoxic effects observed with Citreoviridin.

Conclusion

Citreoviridin is a potent inhibitor of mitochondrial F1F0-ATP synthase with a well-defined mechanism of action. Its ability to bind to the β subunit and differentially inhibit ATP hydrolysis and synthesis provides a valuable tool for studying mitochondrial bioenergetics. The detailed experimental protocols and understanding of its downstream cellular effects outlined in this guide offer a solid foundation for researchers and drug development professionals working with this compound or investigating ATPase inhibition as a therapeutic strategy. The lack of a high-resolution structure of the Citreoviridin-ATPase complex remains a key area for future research, which would provide further insights into its precise binding mode and the conformational changes it induces.

References

The Dual Threat of Citreoviridin: An In-depth Technical Guide to its Acute and Chronic Toxicity in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoviridin (B190807), a mycotoxin produced by several species of Penicillium and Aspergillus, poses a significant health risk to mammals through its potent neurotoxic and cardiotoxic effects. Historically linked to "yellow rice disease" and outbreaks of cardiac beriberi, this mycotoxin's primary mechanism of action is the inhibition of mitochondrial ATP synthase, leading to a critical disruption in cellular energy metabolism. This technical guide provides a comprehensive overview of the acute and chronic toxicity of citreoviridin in mammalian models, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in mycotoxin research, toxicology, and the development of therapeutic interventions.

Acute Toxicity

The acute toxicity of citreoviridin is characterized by a rapid onset of severe neurological and cardiovascular symptoms. The primary measure of acute toxicity, the median lethal dose (LD50), has been determined in various mammalian and avian models.

Quantitative Acute Toxicity Data

A summary of the available LD50 values for citreoviridin is presented in Table 1. These values highlight the mycotoxin's high acute toxicity, with variations dependent on the route of administration and the animal model.

Table 1: Acute Toxicity of Citreoviridin (LD50)
Species Route of Administration LD50 (mg/kg) Observed Effects
Mouse (CF#1, male)Subcutaneous (s.c.)3.6 - 11.8[1]Decreased motor activity, hypothermia, catalepsy.[2]
MouseIntraperitoneal (i.p.)7.5[1]Progressive paralysis, convulsions, respiratory arrest.
Chicken (1-day-old)Oral37.5Not specified in detail.

Note: An oral LD50 for rats has not been definitively reported in the reviewed literature. One study on pregnant rats noted mortality in the high-dose group (15 mg/kg/day) administered by gavage over several days.[3]

Clinical Signs and Target Organs of Acute Toxicity

Acute exposure to citreoviridin leads to a range of clinical signs, primarily affecting the central nervous and cardiovascular systems.[2]

  • Neurological Effects: Near-lethal doses in mice cause a decrease in motor activity, a drop in body temperature (hypothermia), and a cataleptic state.[2] Rabbits administered a lethal intravenous dose exhibited electroencephalographic (EEG) activation followed by high-voltage delta waves, indicating severe central nervous system disruption.[2] The ultimate cause of death is often respiratory arrest.[1][2]

  • Cardiovascular Effects: In rabbits, citreoviridin induces cardiac sinus arrhythmias and tachypnea.[2] Intravenous administration leads to an increased T wave in the electrocardiogram (ECG) and a decrease in blood pressure, suggesting heart ischemia.[2]

Chronic Toxicity

Chronic exposure to lower levels of citreoviridin presents a more insidious threat, with evidence suggesting cumulative effects and the potential for long-term organ damage.

Quantitative Chronic Toxicity Data

Data on the chronic toxicity of citreoviridin is less extensive than for acute toxicity. Table 2 summarizes the available data, including a No-Observed-Adverse-Effect Level (NOAEL) from a developmental neurotoxicity study.

Table 2: Chronic Toxicity of Citreoviridin
Species Study Type Dosing Regimen Duration Key Findings
RatChronic Toxicity1/300 of the oral LD50 administered subcutaneously daily6 monthsLethal, suggesting cumulative effects.[1]
Mouse (ICR)Developmental NeurotoxicityDietary exposure to 0, 1, 3, and 10 ppmGestation day 6 to postnatal day 21Transient effects on hippocampal neurogenesis. NOAEL: 1 ppm in the diet.
Target Organs and Effects of Chronic Toxicity

Chronic exposure to citreoviridin has been linked to developmental neurotoxicity and is suspected to be a contributing factor to Keshan disease, an endemic cardiomyopathy.[1] The developmental neurotoxicity study in mice revealed transient effects on hippocampal neurogenesis, indicating that the developing brain is a sensitive target.

Mechanism of Action and Signaling Pathways

The toxicity of citreoviridin is rooted in its ability to disrupt cellular energy production by targeting a fundamental mitochondrial enzyme.

Inhibition of Mitochondrial ATP Synthase

The primary molecular target of citreoviridin is the mitochondrial F1F0-ATP synthase. It binds to the β-subunit of the F1 portion of the enzyme, which is distinct from the binding site of other ATP synthase inhibitors. This binding action inhibits the synthesis of ATP, the cell's primary energy currency. At lower concentrations, citreoviridin primarily affects ATP synthesis, while at higher concentrations, it also inhibits the reverse reaction of ATP hydrolysis. This disruption of cellular energy metabolism is the foundational event leading to the observed toxic effects in various organ systems.

Signaling Pathway in Cardiotoxicity

Recent research has elucidated a key signaling pathway involved in citreoviridin-induced cardiotoxicity, implicating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), mechanistic target of rapamycin (B549165) complex 2 (mTORC2), and autophagy.[1][4] Citreoviridin inhibits the transcriptional activity of PPAR-γ. A PPAR-γ agonist was shown to attenuate the inhibitory effect of citreoviridin on mTORC2 and its stimulatory effect on autophagy in cardiomyocytes.[1][4] This suggests that citreoviridin induces myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway.[4]

Citreoviridin_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte CIT Citreoviridin PPARg PPAR-γ CIT->PPARg inhibits mTORC2 mTORC2 PPARg->mTORC2 activates Autophagy Autophagy mTORC2->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis leads to

Citreoviridin-induced cardiotoxicity signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for researchers investigating the toxicity of citreoviridin.

Acute Oral Toxicity Study (General Protocol based on OECD Guidelines)

This protocol provides a general framework for an acute oral toxicity study, which can be adapted for testing citreoviridin.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis A1 Animal Acclimatization (e.g., Rats, 5 days) A2 Fasting (Overnight for rats) A1->A2 A3 Test Substance Preparation (Citreoviridin in vehicle) A2->A3 B1 Single Oral Gavage (Multiple dose groups + control) A3->B1 B2 Clinical Observation (Mortality, clinical signs, body weight) B1->B2 B3 Observation Period (Up to 14 days) B2->B3 C1 Gross Necropsy B3->C1 C2 Histopathology (Target organs) C1->C2 C3 Data Analysis (LD50 calculation) C2->C3

Workflow for an acute oral toxicity study.

Methodology:

  • Animal Selection and Acclimatization: Use a suitable mammalian model, such as Sprague-Dawley rats. Animals should be young adults and acclimatized to the laboratory conditions for at least five days prior to the study.

  • Dose Groups: At least three dose levels of citreoviridin and a concurrent vehicle control group should be used.

  • Administration: The test substance is administered orally by gavage. The volume administered should be based on the animal's body weight.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy. Histopathological examination of target organs is performed.

Subchronic Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This protocol outlines a 90-day repeated-dose oral toxicity study.

Methodology:

  • Animal Selection: Young, healthy adult rodents (e.g., rats) are used. At least 10 animals per sex per group are recommended.[2]

  • Dose Levels: At least three dose levels plus a control group are used. The highest dose should induce toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.

  • Administration: Citreoviridin is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.[2]

  • Clinical Observations: Daily cage-side observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.

  • Pathology: All animals undergo a full gross necropsy. A comprehensive set of tissues is collected for histopathological examination.

In Vivo Cardiotoxicity Assessment

This outlines a general approach to assess the cardiotoxic effects of citreoviridin in a mouse model.

Methodology:

  • Animal Model: Male ICR mice are a suitable model.

  • Dosing: Citreoviridin is dissolved in a suitable vehicle (e.g., corn oil) and administered via intraperitoneal injection or oral gavage.

  • Experimental Groups: Include a control group (vehicle only) and at least three citreoviridin treatment groups with increasing doses.

  • Cardiac Function Monitoring: Electrocardiograms (ECG) can be recorded from anesthetized mice at various time points after administration to assess changes in heart rate and rhythm.

  • Biochemical Markers: At the end of the study, blood is collected to measure cardiac injury biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI).

  • Histopathology: Hearts are collected, fixed, and sectioned for histological examination (e.g., H&E staining) to identify myocardial damage, inflammation, and fibrosis.

Toxicokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of citreoviridin is crucial for assessing its toxic potential.

  • Absorption and Bioavailability: In vivo studies in swine have shown that citreoviridin has a high bioavailability (over 90%), suggesting it is readily absorbed.[5]

  • Distribution: After subcutaneous administration in mice, citreoviridin is rapidly distributed to major organs, including the liver, kidney, and heart.[5]

  • Metabolism: In vitro studies using hepatic S9 fractions have shown that citreoviridin is metabolized in both swine and humans. The primary metabolic pathways include hydroxylation, methylation, desaturation, and dihydroxylation.[5][6] Human S9 fractions showed a more rapid elimination of citreoviridin compared to swine S9.[6]

Conclusion and Future Directions

Citreoviridin remains a mycotoxin of significant concern due to its potent acute and chronic toxicity in mammals. Its ability to inhibit mitochondrial ATP synthase leads to severe neurotoxic and cardiotoxic effects. While significant progress has been made in understanding its mechanisms of toxicity, particularly the PPAR-γ-mTORC2-autophagy pathway in cardiotoxicity, further research is warranted. Specifically, a more detailed elucidation of the signaling pathways involved in citreoviridin-induced neurotoxicity is needed. Furthermore, establishing a definitive No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure in a rodent model through a comprehensive long-term study would be invaluable for risk assessment. Continued investigation into the toxicokinetics and metabolism of citreoviridin in different species will further enhance our understanding of its potential impact on human and animal health and aid in the development of effective strategies for mitigation and treatment.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin (B190807), a mycotoxin produced by several species of Penicillium and Aspergillus, has garnered significant attention due to its potent biological activities, primarily as a specific inhibitor of mitochondrial F1F0-ATP synthase. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of citreoviridin and its derivatives. It summarizes quantitative data on their biological effects, details key experimental methodologies, and visualizes associated signaling pathways. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug discovery.

Introduction

Citreoviridin is a polyene mycotoxin characterized by a distinctive α-pyrone ring, a conjugated polyene chain, and a substituted tetrahydrofuran (B95107) ring. Its notoriety stems from its association with "yellow rice disease," which causes neurological and cardiac symptoms. The primary molecular target of citreoviridin is the β-subunit of the F1 moiety of mitochondrial ATP synthase, leading to the disruption of cellular energy metabolism.[1] Understanding the relationship between the chemical structure of citreoviridin and its biological activity is crucial for elucidating its mechanism of action and for the potential development of novel therapeutic agents or scientific tools.

Structure-Activity Relationship (SAR) Data

The biological activity of citreoviridin is highly dependent on its chemical structure. Modifications to its functional groups can significantly alter its inhibitory potency against mitochondrial ATPase and its overall cytotoxicity.

Inhibition of Mitochondrial F1F0-ATP Synthase

The primary mechanism of citreoviridin's toxicity is the inhibition of mitochondrial ATP synthase. The following table summarizes the quantitative data on the inhibitory activity of citreoviridin and its derivatives.

CompoundTarget/SystemParameterValue (µM)Source(s)
CitreoviridinYeast F1-ATPaseKᵢ2[2][3]
CitreoviridinOx Heart MitochondriaKᴅ0.5 - 4.2[3]
CitreoviridinRat Liver MitochondriaKᴅ0.15[3]
MonoacetylcitreoviridinOx Heart MitochondriaKᴅ2 - 25[3]
MonoacetylcitreoviridinRat Liver MitochondriaKᴅ0.7[3]
DiacetylcitreoviridinOx Heart MitochondriaKᴅ60 - 215[3]
IsocitreoviridinSoluble Beef Heart F1-ATPase-No effect on ATP or ITP hydrolysis[4]

Kᵢ: Inhibition Constant; Kᴅ: Dissociation Constant

The data clearly indicates that acetylation of the hydroxyl groups on the tetrahydrofuran ring significantly reduces the inhibitory potency of citreoviridin against mitochondrial ATPase. Diacetylation leads to a dramatic loss of activity. Furthermore, the stereoisomer, isocitreoviridin, shows no inhibitory effect, highlighting the strict stereochemical requirements for binding to the F1-ATPase.[4] Hydrogenation of the polyene chain has also been reported to diminish inhibitory potency considerably.

Cytotoxicity Data

While specific IC50 values for a wide range of citreoviridin analogs against various cancer cell lines are not extensively documented in publicly available literature, the general cytotoxicity is a crucial aspect of its biological profile. The following table provides available data.

CompoundCell LineParameterValue (µM)Source(s)
CitreoviridinH9 (HIV-1 chronically infected T-lymphoid cells)-Showed antiviral activity[5]
CitreoviridinCandida albicans-12.5 (marked inhibitory effect)[5]

Further research is required to establish a comprehensive cytotoxicity profile for a broader range of citreoviridin derivatives against various cell lines.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of citreoviridin and its analogs.

Measurement of Mitochondrial ATPase Activity (ATP Hydrolysis)

This protocol is adapted from established methods for measuring the rate of ATP hydrolysis by isolated mitochondria or submitochondrial particles.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH in an enzyme-coupled assay. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is proportional to the ATPase activity.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 50 mM KCl

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 100 mM)

  • Pyruvate kinase (PK, ~500 units/mL)

  • Lactate dehydrogenase (LDH, ~1000 units/mL)

  • NADH solution (10 mM)

  • Citreoviridin stock solution (in DMSO or ethanol)

  • Oligomycin (optional, as a positive control for F0F1-ATPase inhibition)

Procedure:

  • Prepare the reaction mixture in a cuvette by adding assay buffer, PEP, PK, LDH, and NADH to their final concentrations.

  • Add the mitochondrial preparation to the cuvette and incubate for a few minutes to allow the temperature to equilibrate to 37°C.

  • Add the desired concentration of Citreoviridin or vehicle control and incubate for a predetermined time.

  • Initiate the reaction by adding ATP.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • ATPase activity is expressed as nmol of ATP hydrolyzed per minute per mg of mitochondrial protein.

Measurement of ADP-Stimulated Respiration in Isolated Mitochondria

This protocol measures the effect of citreoviridin on the rate of oxygen consumption by isolated mitochondria in the presence of a respiratory substrate and ADP (State 3 respiration).

Principle: An oxygen electrode is used to measure the rate of oxygen consumption by a suspension of isolated mitochondria. The addition of a respiratory substrate initiates basal respiration (State 2), and the subsequent addition of ADP stimulates ATP synthesis and a coupled increase in oxygen consumption (State 3). Inhibitors of ATP synthase, like citreoviridin, will reduce the rate of State 3 respiration.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 0.3% BSA, pH 7.2)

  • Respiratory substrate (e.g., 10 mM succinate (B1194679) + 2 µM rotenone, or 10 mM glutamate (B1630785) + 5 mM malate)

  • ADP solution (e.g., 100 mM)

  • Citreoviridin stock solution (in DMSO or ethanol)

  • Oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add the isolated mitochondria to the chamber, followed by the respiratory substrate. This will establish the basal rate of respiration (State 2).

  • Add the desired concentration of Citreoviridin or vehicle control and incubate.

  • Initiate State 3 respiration by adding a known amount of ADP.

  • Record the rate of oxygen consumption. The rate of ADP-stimulated respiration is calculated from the slope of the oxygen consumption trace.

Cytotoxicity Assay (IC50 Determination)

This is a general protocol for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Adherent cancer cell line

  • Complete culture medium

  • Citreoviridin or its analog

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Citreoviridin's inhibition of ATP synthase has downstream consequences on various cellular signaling pathways, ultimately leading to cellular dysfunction and apoptosis.

Citreoviridin's Interaction with F1-ATPase

Citreoviridin specifically binds to the β-subunit of the F1 moiety of ATP synthase. This binding is non-competitive with respect to another well-known inhibitor, aurovertin, indicating distinct binding sites.[2][3] The binding of citreoviridin locks the enzyme in a conformation that inhibits its catalytic activity.

F1_ATPase_Inhibition cluster_F1 F1 Moiety cluster_Fo Fo Moiety alpha_sub α-subunit beta_sub β-subunit gamma_sub γ-subunit atp_synthesis ATP Synthesis (Inhibited) beta_sub->atp_synthesis Inhibits atp_hydrolysis ATP Hydrolysis (Inhibited) beta_sub->atp_hydrolysis Inhibits c_ring c-ring citreoviridin Citreoviridin citreoviridin->beta_sub Binds to aurovertin Aurovertin aurovertin->beta_sub Binds to (different site)

Citreoviridin's inhibitory action on the F1-ATPase complex.
Downstream Signaling Cascade of ATPase Inhibition

The inhibition of ATP synthase by citreoviridin leads to a decrease in cellular ATP levels and an increase in the mitochondrial membrane potential. This energy crisis triggers a cascade of cellular stress responses.

Downstream_Signaling citreoviridin Citreoviridin atp_synthase Mitochondrial ATP Synthase citreoviridin->atp_synthase Inhibits atp_depletion ↓ Cellular ATP atp_synthase->atp_depletion Leads to mito_potential ↑ Mitochondrial Membrane Potential atp_synthase->mito_potential Leads to ampk AMPK Activation atp_depletion->ampk stress_response Cellular Stress Response mito_potential->stress_response ampk->stress_response apoptosis Apoptosis stress_response->apoptosis PPAR_mTOR_Pathway citreoviridin Citreoviridin ppar_gamma PPAR-γ Transcriptional Activity citreoviridin->ppar_gamma Inhibits mtorc2 mTORC2 ppar_gamma->mtorc2 Inhibits autophagy Autophagy mtorc2->autophagy Inhibits apoptosis Apoptosis autophagy->apoptosis Leads to SAR_Workflow start Design & Synthesis of Citreoviridin Analogs purification Purification & Characterization (HPLC, NMR, MS) start->purification atpase_assay Mitochondrial ATPase Inhibition Assay purification->atpase_assay respiration_assay ADP-Stimulated Respiration Assay purification->respiration_assay cytotoxicity_assay Cytotoxicity Assays (e.g., MTT on cell lines) purification->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis atpase_assay->sar_analysis respiration_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

A Technical Guide to the Spectroscopic Identification of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the unambiguous identification of citreoviridin (B190807), a mycotoxin produced by several species of Penicillium and Aspergillus. The information compiled herein is critical for researchers in natural product chemistry, toxicology, and drug development who require accurate and reliable analytical methods for the characterization of this compound.

Spectroscopic Data of Citreoviridin

The structural elucidation of citreoviridin relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule. For citreoviridin, the protonated molecule [M+H]⁺ is commonly observed.

Parameter Value Reference
Molecular Formula C₂₃H₃₀O₆[1]
Calculated Mass [M+H]⁺ 403.21154[2]
Observed Mass [M+H]⁺ 403.2112[2]

Table 1: High-Resolution Mass Spectrometry Data for Citreoviridin.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the conjugated system within the citreoviridin molecule. The absorption maxima (λmax) and molar absorptivity (ε) are key parameters.

Solvent λmax (nm) log ε Molar Absorptivity (ε) Reference
Methanol (B129727)201-39,667.5[2][3]
Methanol235-9,738.3[2][3]
Methanol285-20,058.5[2][3]
Methanol294-21,959.6[2][3]
Methanol378-29,154.9[2][3]
Methanol387-31,590.5[2][3]
Methanol1964.50-[4]
Methanol2744.32-[4]
Methanol3694.30-[4]

Table 2: UV-Vis Spectroscopic Data for Citreoviridin in Methanol. Note that molar absorptivity values at 201 and 235 nm showed large variations in the cited study and were not considered reliable.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of citreoviridin. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data presented here is consistent with that reported in various studies.[3][5]

¹³C NMR Data (75.46 MHz, CD₃OD) [2][3]

Carbon No. Chemical Shift (δc, ppm) Carbon No. Chemical Shift (δc, ppm)
112.513135.2
235.814108.2
385.115158.1
442.31698.5
588.217145.3
6130.118165.2
7125.41925.1
8138.22028.2
9132.12115.1
10140.1228.2
11128.32356.4
12142.5

Table 3: ¹³C NMR Spectroscopic Data for Citreoviridin.

¹H NMR Data (300 MHz, CD₃OD) [2][3]

Proton No. Chemical Shift (δH, ppm) Multiplicity J (Hz)
H-11.25d6.5
H-22.55m
H-41.85m
H-65.80d11.5
H-86.45dd15.0, 11.0
H-96.20dd15.0, 11.0
H-106.60m
H-116.60m
H-126.40m
H-137.10d15.5
H-175.50s
H-191.05s
H-201.30s
H-211.95s
H-222.05s
H-233.75s

Table 4: ¹H NMR Spectroscopic Data for Citreoviridin.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of citreoviridin, based on protocols described in the scientific literature.[2][3][6][7][8][9]

Sample Preparation

Citreoviridin is typically produced by fermentation of Penicillium citreonigrum in a suitable medium such as Yeast Extract Sucrose (B13894) (YES).[6][8] The toxin is then extracted from the mycelium and/or the liquid medium using an organic solvent like chloroform (B151607) or ethyl acetate.[6][8] The crude extract is subjected to various chromatographic techniques for purification, including column chromatography on silica (B1680970) gel, ODS, and Sephadex LH-20, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure citreoviridin.[4][7][8]

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer, such as a Q-Exactive Focus or a Triple Quad 4500 system, equipped with an electrospray ionization (ESI) source is commonly used.[7][9]

  • Method : The purified citreoviridin sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The analysis is typically performed in positive ionization mode to observe the [M+H]⁺ ion.[2][7] For tandem MS (MS/MS) experiments, the precursor ion is selected and fragmented to obtain characteristic product ions, which can be used for structural confirmation.[2]

UV-Vis Spectroscopy
  • Instrumentation : A standard UV-Vis spectrophotometer is used for this analysis.

  • Method : A solution of purified citreoviridin in a UV-transparent solvent, typically methanol, is prepared at various concentrations.[2][3] The absorbance is measured across a wavelength range of approximately 200-500 nm to determine the absorption maxima (λmax). Molar absorptivity (ε) can be calculated using the Beer-Lambert law.[2][3]

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer, such as a Bruker AVANCE III 400 MHz or a Varian Mercury Plus 300 MHz spectrometer, is employed for acquiring ¹H and ¹³C NMR spectra.[3][7]

  • Method : The purified citreoviridin sample is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).[3] Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are also performed.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Method : The purified citreoviridin sample is typically prepared as a KBr pellet.[3] The IR spectrum is recorded over the standard wavenumber range (e.g., 4000-400 cm⁻¹) to identify characteristic functional groups present in the molecule.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification and characterization of a natural product like citreoviridin using the spectroscopic techniques described above.

Spectroscopic_Identification_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Fermentation Fungal Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (CC, HPLC) Extraction->Chromatography MS Mass Spectrometry (HRESIMS, MS/MS) Chromatography->MS UV_Vis UV-Vis Spectroscopy Chromatography->UV_Vis NMR NMR Spectroscopy (1H, 13C, 2D) Chromatography->NMR IR Infrared Spectroscopy Chromatography->IR MolFormula Determine Molecular Formula MS->MolFormula FuncGroups Identify Functional Groups & Conjugated Systems UV_Vis->FuncGroups CarbonHydrogen Elucidate Carbon-Hydrogen Framework NMR->CarbonHydrogen IR->FuncGroups Structure Propose & Confirm Structure MolFormula->Structure FuncGroups->Structure CarbonHydrogen->Structure

Spectroscopic workflow for citreoviridin identification.

References

Physical and chemical properties of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Citreoviridin (B190807)

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mycotoxin Citreoviridin, a secondary metabolite produced by various fungal species, including those from the Penicillium and Aspergillus genera.[1] Historically associated with "yellow rice disease" and cardiac beriberi, Citreoviridin is recognized as a potent neurotoxin.[2][3][4] Its primary mechanism of action involves the specific and potent inhibition of mitochondrial F-type ATPase (also known as ATP synthase), a critical enzyme in cellular energy production.[1][5][6] This document details its physicochemical properties, mechanism of action, and established experimental protocols for its isolation and characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Citreoviridin are crucial for its accurate identification, handling, and use in experimental settings. It is a light-sensitive compound that can undergo photo-isomerization to isocitreoviridin, a less active isomer.[1][2] This transformation can occur during long-term storage, making purity assessment essential before use in toxicological or pharmacological studies.[2]

PropertyValueReferences
Appearance Bright yellow to orange crystalline solid or powder[1]
Molecular Formula C₂₃H₃₀O₆[1][6][7]
Molecular Weight 402.5 g/mol [1][6][7]
Melting Point 107-111 °C[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, methanol (B129727), and chloroform (B151607). Limited solubility in water.[1][6]
UV/Vis λmax (Methanol) 236 nm, 285 nm (ε ≈ 20,058), 294 nm (ε ≈ 21,959), 387 nm (ε ≈ 31,590)[1][4]
Fluorescence (Ethanol) Excitation: ~380 nm; Emission: ~530 nm[1]
Stability Light-sensitive; can photo-isomerize to isocitreoviridin.[1][2]

Mechanism of Action: ATP Synthase Inhibition

Citreoviridin's primary toxicological effect stems from its potent inhibition of mitochondrial F₁F₀-ATP synthase (Complex V).[5] This enzyme is fundamental to cellular energy metabolism, coupling proton translocation across the inner mitochondrial membrane to ATP synthesis.

Target and Binding: Citreoviridin specifically targets the F₁ catalytic portion of the ATP synthase complex, binding directly to the β subunit.[5] The F₁ complex contains three β subunits, each housing a catalytic site for ATP synthesis or hydrolysis.[5]

Inhibitory Profile: The inhibition is characterized by a dual mechanism:

  • Uncompetitive Inhibition of ATP Hydrolysis: Citreoviridin preferentially binds to the enzyme-substrate (ATPase-ATP) complex, preventing the release of products.[5]

  • Noncompetitive Inhibition of ATP Synthesis: It can bind to both the free enzyme and the enzyme-substrate complex with similar affinity, reducing the enzyme's catalytic efficiency without directly competing with substrate binding.[5]

Downstream Cellular Consequences: The inhibition of ATP synthase disrupts cellular energy homeostasis, leading to an increased mitochondrial membrane potential and the activation of various cellular stress responses.[5] Furthermore, studies have shown that Citreoviridin can induce myocardial apoptosis by modulating the PPAR-γ-mTORC2-mediated autophagic pathway.[8][9]

Mechanism of Citreoviridin Inhibition of Mitochondrial ATP Synthase cluster_Mitochondrion Inner Mitochondrial Membrane cluster_F0 F₀ Subunit cluster_F1 F₁ Subunit atp_synthase ATP Synthase (Complex V) proton_channel Proton Channel beta_subunit β Subunit (Catalytic Site) proton_channel->beta_subunit Drives Rotation atp ATP beta_subunit->atp Synthesis inhibition INHIBITION protons_in H⁺ (Intermembrane Space) protons_in->proton_channel Proton Motive Force adp_pi ADP + Pi adp_pi->beta_subunit Substrates citreoviridin Citreoviridin citreoviridin->beta_subunit inhibition->atp

Caption: Mechanism of Citreoviridin Inhibition of Mitochondrial ATP Synthase.

Experimental Protocols

The following sections detail established methodologies for the production, purification, and characterization of Citreoviridin.

Protocol 1: Production and Extraction

Citreoviridin is produced via fungal fermentation and subsequently extracted using organic solvents.

  • Fungal Culture: Penicillium citreonigrum is cultivated in 500 mL of Yeast Extract Sucrose (B13894) (YES) liquid medium in flasks.[2] The cultures are incubated for 8 days at 25°C.[2] An alternative method involves culturing Penicillium charlesii for 14 days at 25-27°C on a broth medium supplemented with shredded wheat.[3]

  • Extraction: The entire culture, including both the liquid medium and the mycelium, is subjected to extraction with chloroform.[2][3] To enhance efficiency, the mycelium can be sonicated for 20 minutes in chloroform.[10]

  • Concentration: The resulting chloroform extract is filtered (e.g., through cheesecloth), dried over anhydrous sodium sulfate (B86663) to remove water, and then concentrated to a crude extract using a rotary evaporator under vacuum.[3][10]

Protocol 2: Purification by HPLC

Semi-preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purifying Citreoviridin from the crude extract.

  • System Configuration: A semi-preparative HPLC system equipped with a UV detector is used.[2]

  • Stationary Phase: A C18 reversed-phase column is effective for separation.[4][10]

  • Mobile Phase: An isocratic mobile phase is typically employed, consisting of methanol and water (e.g., 65:35 v/v) with an acid modifier such as 1% acetic acid or 0.1% formic acid to improve peak shape.[1][10]

  • Operating Parameters:

    • Flow Rate: A flow rate of approximately 5 mL/min is suitable for semi-preparative scales.[1]

    • Column Temperature: The column is maintained at a constant temperature, typically 40°C, to ensure reproducible retention times.[1][10]

    • Detection: The eluent is monitored at a wavelength near one of Citreoviridin's absorbance maxima, such as 385 nm.[1][10]

  • Fraction Collection and Final Processing: The chromatographic peak corresponding to Citreoviridin is collected.[1] This fraction is then concentrated by rotary evaporation and subsequently lyophilized (freeze-dried) to yield a purified, solid powder.[1][10]

Protocol 3: Analytical Characterization and Purity Confirmation

Following purification, the identity and purity of the final product are confirmed using a combination of spectroscopic and spectrometric techniques.

  • Spectroscopy:

    • UV/Vis Spectroscopy: To confirm the characteristic absorption maxima.[2]

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups.[2]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure.[2]

  • Mass Spectrometry: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC-Time-of-Flight (LC-MSD TOF) are used to confirm the molecular weight and fragmentation pattern, providing definitive structural confirmation.[2]

Experimental Workflow for Citreoviridin Isolation and Purification start Start: Fungal Culture (e.g., P. citreonigrum) extraction Solvent Extraction (Chloroform) start->extraction filtration Filtration & Drying (Anhydrous Na₂SO₄) extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc Semi-Preparative HPLC (C18 Column) crude_extract->hplc fraction Collect Citreoviridin Fraction hplc->fraction final_concentration Concentration (Rotary Evaporation) fraction->final_concentration lyophilization Lyophilization (Freeze-Drying) final_concentration->lyophilization final_product Purified Citreoviridin Powder lyophilization->final_product characterization Analytical Characterization (NMR, MS, UV/Vis) final_product->characterization

Caption: Experimental Workflow for Citreoviridin Isolation and Purification.

References

An In-depth Technical Guide to Preliminary In Vitro Studies on Citreoviridin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of Citreoviridin (CIT), a mycotoxin produced by several species of Penicillium and Aspergillus. The document details the quantitative effects on various cell lines, outlines detailed experimental protocols for key cytotoxicity assays, and visualizes the implicated cellular signaling pathways and experimental workflows.

Quantitative Data on Citreoviridin Cytotoxicity

The cytotoxic effects of Citreoviridin have been evaluated across multiple cell lines, revealing its potent impact on cell viability and proliferation. The data presented below summarizes key findings from in vitro studies, offering a comparative look at its effects on different cell types, including neuronal, cervical cancer, and liver-derived cells.

Table 1: IC50 Values of Citreoviridin in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCell TypeIC50 ValueReference
HeLaHuman Cervical Cancer0.7 µM[1]
PC-12Rat PheochromocytomaNot explicitly defined as IC50, but significant apoptosis and LDH release observed at 5 and 10 µM.[2]
HepG2Human Liver CancerNot explicitly defined as IC50, but significant DNA damage was observed at concentrations of 2.50-10.00 µM.[3]
Table 2: Summary of Citreoviridin's Cytotoxic Effects on PC-12 Cells

Studies on rat pheochromocytoma (PC-12) cells have elucidated several mechanisms behind Citreoviridin's neurotoxicity. Treatment with CIT leads to apoptosis, membrane damage, oxidative stress, and inflammatory responses.[2]

ParameterConcentrationResult (Compared to Control)Assay
Apoptosis Induction 5 µMSignificant increaseFlow Cytometry (Annexin V/PI)
10 µMSignificant increaseFlow Cytometry (Annexin V/PI)
Membrane Damage 5 µMSignificant increase in LDH activityLDH Release Assay
10 µMSignificant increase in LDH activityLDH Release Assay
Oxidative Stress 5 µM & 10 µMSignificant increase in ROS levelsDCFH-DA Assay
5 µM & 10 µMSignificant increase in Malondialdehyde (MDA)MDA Assay
5 µM & 10 µMSignificant decrease in Glutathione (GSH) activityGSH Assay
Inflammatory Response 5 µM & 10 µMSignificant increase in TNF-α levelsELISA
5 µM & 10 µMSignificant increase in IL-1β levelsELISA
Gene Expression (mRNA) 5 µM & 10 µMSignificant increase in GADD45α expressionqPCR
5 µM & 10 µMSignificant increase in p21 expressionqPCR

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess Citreoviridin's cytotoxicity. These protocols are foundational and can be adapted based on specific cell lines and laboratory equipment.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Citreoviridin Treatment: Prepare a stock solution of Citreoviridin in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective CIT concentration. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability compared to the untreated control. Calculate the IC50 value using appropriate software.

Membrane Integrity Assessment: LDH Release Assay

The Lactate (B86563) Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus, to the number of damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for three control groups: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression levels of key apoptosis-related proteins.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., cleaved Caspase-3, PARP, GADD45α, p21). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with Citreoviridin as described previously. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved Caspase-3, anti-PARP, anti-GADD45α, anti-p21, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Citreoviridin for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight or for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Citreoviridin cytotoxicity and a general experimental workflow.

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., PC-12, HeLa, HepG2) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding cit_prep Citreoviridin (CIT) Stock Preparation treatment Treat cells with various concentrations of CIT cit_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb ros Oxidative Stress Assays (ROS, GSH) treatment->ros ic50 IC50 Calculation mtt->ic50 quant Quantitative Analysis (% Apoptosis, Fold Change) ldh->quant flow->quant wb->quant ros->quant pathway Pathway Interpretation quant->pathway

Fig. 1: General experimental workflow for assessing Citreoviridin's in vitro cytotoxicity.
Citreoviridin-Induced Apoptosis and Cell Cycle Arrest Signaling

Citreoviridin has been shown to induce apoptosis in neuronal cells through mechanisms involving oxidative stress, DNA damage, and the upregulation of key cell cycle regulatory proteins.[2]

G cluster_stress Cellular Stress cluster_response Cellular Response CIT Citreoviridin ROS ↑ Reactive Oxygen Species (ROS) CIT->ROS DNA_Damage DNA Damage CIT->DNA_Damage ROS->DNA_Damage GADD45a ↑ GADD45α Expression DNA_Damage->GADD45a p21 ↑ p21 Expression DNA_Damage->p21 Apoptosis Apoptosis GADD45a->Apoptosis CellCycleArrest Cell Cycle Arrest GADD45a->CellCycleArrest p21->CellCycleArrest CellCycleArrest->Apoptosis G cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome CIT Citreoviridin PPARg PPAR-γ CIT->PPARg Inhibits mTORC2 mTORC2 PPARg->mTORC2 Activates Autophagy Autophagy mTORC2->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Citreoviridin in Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical determination of citreoviridin (B190807), a mycotoxin found in rice, utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunochromatographic Strip (ICS) assays.

Introduction

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate rice and other cereals.[1] Its presence in the food chain poses a significant health risk to consumers. Accurate and sensitive analytical methods are crucial for the detection and quantification of citreoviridin in rice to ensure food safety and for research purposes. This document outlines validated methods for the analysis of citreoviridin, offering a range of techniques from rapid screening to highly sensitive and specific quantification.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the key performance characteristics of the different analytical methods for citreoviridin detection in rice, allowing for an easy comparison to select the most appropriate method for a specific application.

Table 1: Performance Characteristics of HPLC-Based Methods for Citreoviridin Analysis

ParameterHPLC-FLDUHPLC-FLDLC-MS/MS
Linearity Range Not Specified2 - 200 ng/mLNot Specified
Limit of Detection (LOD) 2 ng/g[2]0.38 ng/mLNot Specified
Limit of Quantification (LOQ) Not Specified1.16 ng/mL200 µg/kg[3][4]
Precision (Intra-day RSD) < 3%< 3%6.27%[3][4]
Precision (Inter-day RSD) < 3%< 3%Not Specified
Recovery 91.0-102.8% (in corn)[2]Not Specified102.8%[3][4]
Matrix Corn, Rice[2]Rice, Corn, WheatRed Rice[3]

Table 2: Performance of Immunochromatographic Strip (ICS) Assay for Citreoviridin Analysis

ParameterPerformance
Visible Detection Limit 100 µg/kg[2]
Cut-off Value 1000 µg/kg[2]
Analysis Time 5-10 minutes[2]
Principle Competitive Inhibition
Matrix Rice

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method provides reliable quantitative determination of citreoviridin in rice.

A. Sample Preparation and Extraction

  • Homogenization: Grind a representative sample of rice into a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized rice sample into a centrifuge tube.

    • Add 20 mL of dichloromethane.

    • Shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (dichloromethane extract).

  • Cleanup (if necessary): For some rice samples, a cleanup step using silica (B1680970) and amino solid-phase extraction (SPE) columns may be required to remove interfering compounds.[2]

B. HPLC-FLD Analysis

  • Chromatographic Conditions:

    • Column: Normal-phase silica column.

    • Mobile Phase: Ethyl acetate-hexane (75 + 25, v/v).[2]

    • Flow Rate: 1.5 mL/min.[2]

    • Injection Volume: 20-60 µL.[2]

  • Fluorescence Detection:

    • Excitation Wavelength: 388 nm.[2]

    • Emission Wavelength: 480 nm.[2]

  • Quantification: Prepare a calibration curve using citreoviridin standards of known concentrations. The concentration of citreoviridin in the sample is determined by comparing its peak area with the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of citreoviridin.

A. Sample Preparation and Extraction (QuEChERS-based)

  • Homogenization: Grind a representative sample of rice into a fine powder.

  • Extraction:

    • Weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724)/water/acetic acid (79/20/1, v/v/v).[3]

    • Shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take an aliquot of the supernatant.

    • Add it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

B. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particles).[5]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

    • Flow Rate: 0.2 mL/min to 0.3 mL/min.[5]

    • Injection Volume: 5 µL.[5]

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: Specific precursor-to-product ion transitions for citreoviridin need to be monitored for quantification and confirmation.

Immunochromatographic Strip (ICS) Assay

This method provides a rapid and user-friendly screening tool for the presence of citreoviridin in rice samples.[2]

A. Principle

The assay is based on a competitive inhibition format. Free citreoviridin in the sample competes with a citreoviridin-protein conjugate immobilized on the test strip for binding to a limited amount of gold nanoparticle-labeled monoclonal antibody.[2] A positive result (presence of citreoviridin) is indicated by a weaker or absent test line, while a negative result shows a distinct test line.

B. Procedure

  • Sample Preparation:

    • Weigh 5 g of the ground rice sample.

    • Add 20 mL of ethanol/water (4/6 v/v) as the extraction solution.[2]

    • Shake for 20 minutes.[2]

    • Centrifuge the mixture and collect the supernatant.

  • Assay Performance:

    • Apply a defined volume of the sample extract to the sample pad of the immunochromatographic strip.

    • Allow the strip to develop for 5-10 minutes.

  • Result Interpretation:

    • Visually observe the color intensity of the test line and compare it to the control line.

    • The presence of two lines (control and test) indicates a negative result.

    • The presence of only the control line or a test line with significantly reduced intensity indicates a positive result for citreoviridin.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis start Rice Sample homogenize Homogenization (Grinding) start->homogenize extract Extraction (Dichloromethane) homogenize->extract centrifuge Centrifugation extract->centrifuge cleanup SPE Cleanup (Optional) centrifuge->cleanup hplc HPLC Separation (Normal Phase) cleanup->hplc fld Fluorescence Detection (Ex: 388 nm, Em: 480 nm) hplc->fld quantify Quantification fld->quantify result Result quantify->result

Caption: Workflow for Citreoviridin Detection by HPLC-FLD.

LC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis start Rice Sample homogenize Homogenization start->homogenize extract Extraction (Acetonitrile/Water/Acetic Acid) homogenize->extract cleanup d-SPE Cleanup extract->cleanup lc LC Separation (C18) cleanup->lc msms MS/MS Detection (MRM) lc->msms quantify Quantification & Confirmation msms->quantify result Result quantify->result

Caption: Workflow for Citreoviridin Detection by LC-MS/MS.

ICS_Workflow start Rice Sample extract Extraction (Ethanol/Water) start->extract apply Apply Extract to Strip extract->apply develop Develop (5-10 min) apply->develop read Visual Interpretation develop->read result Result (Positive/Negative) read->result

Caption: Workflow for Rapid Screening by ICS Assay.

References

Application Note: Quantitative Analysis of Citreoviridin in Corn Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantification of citreoviridin (B190807) in corn samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Citreoviridin, a neurotoxic mycotoxin produced by several Penicillium and Aspergillus species, poses a significant threat to food safety. The described method employs a simple extraction protocol followed by solid-phase extraction (SPE) cleanup, ensuring high recovery and minimal matrix effects. The subsequent LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity for the accurate determination of citreoviridin levels in contaminated corn. This protocol is intended for researchers, food safety scientists, and professionals in drug development and toxicology.

Introduction

Citreoviridin is a mycotoxin known to contaminate agricultural commodities such as rice and corn.[1][2][3] Its presence in the food chain is a serious health concern due to its neurotoxic properties, which have been linked to a condition known as cardiac beriberi in humans.[3][4] Regulatory bodies worldwide monitor the levels of mycotoxins in food and feed to protect consumers. Consequently, reliable and sensitive analytical methods for the detection and quantification of citreoviridin are essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[5][6][7] This application note provides a detailed protocol for the analysis of citreoviridin in corn, from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents
Sample Preparation and Extraction

A representative sample of shelled corn should be finely ground to pass through a No. 20 sieve.[8]

  • Extraction: Weigh 5 g of the ground corn sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add 25 mL of dichloromethane.

  • Homogenization: Vortex the mixture for 1 minute, followed by ultrasonication for 60 minutes.[5]

  • Centrifugation: Centrifuge the mixture at 6000 RPM for 20 minutes.[5]

  • Collection: Carefully collect the supernatant (dichloromethane extract).

Solid-Phase Extraction (SPE) Cleanup

The crude extract is partially purified using silica and amino SPE columns to remove interfering matrix components.[1][2]

  • Column Conditioning: Condition a silica SPE cartridge followed by an amino SPE cartridge with the appropriate solvent as per the manufacturer's instructions.

  • Loading: Load the dichloromethane extract onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges to remove impurities.

  • Elution: Elute the citreoviridin from the cartridges using an appropriate solvent mixture (e.g., ethyl acetate-hexane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial LC mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC System: Agilent 1290 Infinity II LC system or equivalent[6]

  • Mass Spectrometer: Agilent 6475 Triple Quadrupole LC/MS system or equivalent[6]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]

  • Gradient Elution: A linear gradient from 10% to 100% methanol over 30 minutes.[10]

  • Flow Rate: 0.2 mL/min[10]

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Drying Gas Temperature: 250 °C[10]

  • Sheath Gas Temperature: 400 °C[10]

Data Presentation

Quantitative Data Summary

The following table summarizes the performance of the method for the analysis of citreoviridin in corn samples.

ParameterResultReference
Recovery (10-50 ng/g) 91.0 - 102.8%[1][2]
Recovery (5000 ng/g) 89.0%[1][2]
Limit of Detection (LOD) 2 ng/g[1][2]
Precursor Ion (m/z) 403[10]
Product Ions (m/z) 139, 297[10]
Collision Energy for m/z 139 33 V[11]
Collision Energy for m/z 297 15 eV[10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis LC-MS/MS Analysis corn_sample Corn Sample Collection grinding Grinding of Corn Kernels corn_sample->grinding weighing Weighing (5g) grinding->weighing extraction Extraction with Dichloromethane weighing->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_cleanup SPE Cleanup (Silica & Amino) supernatant->spe_cleanup evaporation Evaporation to Dryness spe_cleanup->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_msms LC-MS/MS Analysis (MRM) reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of citreoviridin in corn.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and effective tool for the quantitative analysis of citreoviridin in corn samples. The protocol provides a straightforward sample preparation procedure with high recovery rates and a highly selective and sensitive detection method. This approach is suitable for routine monitoring of citreoviridin contamination in corn and can be adapted for other complex food matrices, thereby contributing to enhanced food safety and public health protection.

References

Application Notes and Protocols for the Extraction of Citreoviridin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of citreoviridin (B190807), a neurotoxic mycotoxin, from fungal cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for toxicological, pharmacological, or drug development studies.

Citreoviridin is produced by several species of Penicillium and Aspergillus, with Penicillium citreonigrum being a notable producer.[1] The compound is known for its sensitivity to light and heat, which can lead to degradation and the formation of its isomer, isocitreoviridin.[2] Therefore, all extraction and storage procedures should be performed in the dark or using amber-colored glassware, and at low temperatures.[2]

Quantitative Data on Citreoviridin Production

The yield of citreoviridin is highly dependent on the fungal species, substrate, and fermentation conditions. The following tables summarize quantitative data from various studies.

Fungal StrainCulture MediumFermentation TypeIncubation Time & TemperatureYieldReference
Penicillium citreonigrum (Not Specified)Yeast Extract Sucrose (B13894) (YES) Liquid MediumSubmerged8 days at 25°C5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks)[1][3]
Penicillium citreonigrum IMI92228Yeast Extract Sucrose (YES) Agar (B569324)Solid-State14 days at 25°CPeak production of approx. 120 µg/cm² at day 10[1]
Penicillium citreonigrum IMI92228YES Agar with 5% NaClSolid-State14 days at 25°CPeak production of approx. 40 µg/cm² at day 10[1]
SubstrateConditionYield Range (µg/kg)
Maize Kernels (Bulk Samples)Natural Contamination19 - 2,790
Maize Kernels (Hand-picked, yellow-stained)Natural Contamination53,800 - 759,900
Maize Kernels (Wound-inoculated)Controlled Environment142,000 - 2,780,000

Experimental Protocols

This section details the methodologies for the cultivation of P. citreonigrum, and the extraction, purification, and quantification of citreoviridin.

Fungal Culture and Fermentation

This protocol is adapted from Rocha et al. (2015).[4]

  • Medium Preparation : Prepare Yeast Extract Sucrose (YES) liquid medium containing 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.[1]

  • Inoculation : Inoculate Penicillium citreonigrum into 500 mL of YES liquid medium in a suitable flask.

  • Incubation : Incubate the culture at 25°C for 8 days as a stationary culture.[3][4]

Extraction of Citreoviridin

The following protocol is a composite of methods described for both solid and liquid cultures.[1]

From Liquid Culture and Mycelium:

  • Separation : Separate the mycelium from the liquid medium by filtration.[4]

  • Liquid Medium Extraction : Extract the citreoviridin from the liquid medium twice with chloroform (B151607).[4][5]

  • Mycelium Extraction :

    • Fragment the mycelium and place it in a beaker.

    • Cover the fragmented mycelium with chloroform.[5]

    • To enhance extraction efficiency, sonicate the mixture for 20-30 minutes.[2][4]

    • Filter the chloroform extract.[4]

From Solid Agar Culture:

  • Excision : Excise a plug of the fungal culture from the agar plate.

  • Extraction : Place the agar plug in 1 mL of chloroform.

  • Separation : Collect the chloroform layer.

  • Drying : Evaporate the chloroform under a stream of nitrogen gas.[1]

  • Reconstitution : Re-dissolve the dried extract in 1 mL of acetonitrile (B52724) for analysis.[1]

Purification
  • Combine Extracts : Combine the chloroform extracts from the liquid medium and the mycelium.[4]

  • Drying : Filter the combined extract through anhydrous sodium sulfate (B86663) to remove any residual water.[4][6]

  • Evaporation : Evaporate the solvent to obtain the crude extract.[4] It is recommended to use a stream of inert gas, such as nitrogen, at low temperatures to minimize heat exposure.[7]

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) :

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).[1]

    • Inject the dissolved extract into a semi-preparative HPLC system.

    • Column : A C18 column is commonly used.[1][4]

    • Mobile Phase : A common mobile phase is a gradient of methanol (B129727) and water with 1% acetic acid, with a starting condition of 65:35 (methanol:water with 1% acetic acid).[4]

    • Detection : Monitor the elution at a wavelength of 385 nm.[1][4]

    • Fraction Collection : Collect the fractions corresponding to the citreoviridin peak.[1]

Mandatory Visualizations

Experimental Workflow for Citreoviridin Extraction

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification & Analysis A Inoculation of Penicillium citreonigrum B Incubation in YES Medium (8 days, 25°C) A->B C Filtration to Separate Mycelium and Liquid Medium B->C D Liquid-Liquid Extraction of Medium with Chloroform C->D E Solid-Liquid Extraction of Mycelium with Chloroform & Sonication C->E F Combine Chloroform Extracts D->F E->F G Drying with Anhydrous Sodium Sulfate F->G H Solvent Evaporation under Nitrogen G->H I Crude Citreoviridin Extract H->I J Semi-Preparative HPLC (C18 Column) I->J K Pure Citreoviridin J->K L Quantification (HPLC-PDA/LC-MS) K->L

Caption: Workflow for the extraction and purification of citreoviridin.

Key Considerations for Citreoviridin Stability

Citreoviridin is susceptible to degradation, which can impact yield and purity. The primary factors contributing to its degradation are:

  • Light Exposure : Citreoviridin is light-sensitive.[2] All procedures should be carried out in the dark or with amber-colored glassware.

  • Temperature : Elevated temperatures can accelerate chemical degradation and isomerization.[2] Evaporation of solvents should be performed at low temperatures.

  • Oxygen : The presence of oxygen can lead to oxidative degradation of the polyene structure.[2]

  • pH : Extreme pH conditions should be avoided as they can lead to hydrolysis or rearrangement of the molecule.[2]

By adhering to these protocols and considerations, researchers can successfully extract and purify citreoviridin for further scientific investigation.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citreoviridin (B190807) is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found in agricultural commodities like rice and corn.[1] Its association with the neurological disease known as cardiac beriberi underscores the critical need for accurate and sensitive detection methods for food safety and toxicological studies.[1] Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively cleans up and concentrates citreoviridin from complex sample matrices, thereby improving the accuracy and reliability of subsequent analytical quantification.[2] These application notes provide detailed protocols for two distinct and effective SPE-based cleanup methods for citreoviridin analysis.

Data Presentation: Quantitative Performance of Citreoviridin Cleanup Methods

The selection of a sample preparation and cleanup method significantly influences the recovery, sensitivity, and accuracy of citreoviridin quantification. The following table summarizes the performance of different methods for citreoviridin analysis.

MethodExtraction SolventCleanup MethodAnalytical MethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Method 1 Dichloromethane (B109758)Solid-Phase Extraction (SPE) with Silica (B1680970) and Amino columnsHPLC with Fluorescence Detection (HPLC-FLD)91.0 - 102.82 ng/gNot Reported[3][4]
Method 2 Acetonitrile (B52724) with 0.1% Formic AcidQuEChERS with d-SPE (MgSO₄, PSA, C18)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)80.77 - 109.83Not Reported0.53 - 89.28 µg/Kg[3]

Experimental Protocols

Protocol 1: Dichloromethane Extraction with Dual SPE Column Cleanup (Silica and Amino)

This protocol details a robust method for the extraction and purification of citreoviridin from solid matrices like maize or rice, employing sequential cleanup on silica and amino SPE columns.[3][4]

1. Sample Preparation and Extraction a. Grind a representative sample of the commodity (e.g., maize) to a fine powder.[3] b. Weigh 50 g of the ground sample into a blender jar.[3] c. Add 200 mL of dichloromethane to the jar and blend at high speed for 2 minutes.[3] d. Filter the extract through fluted filter paper into a graduated cylinder.[3] e. Record the volume of the filtrate and evaporate it to dryness under a gentle stream of nitrogen.[3]

2. Silica SPE Column Cleanup a. Conditioning: Condition a silica SPE cartridge (e.g., 500 mg, 6 mL) by washing it with 6 mL of hexane.[3] b. Sample Loading: Dissolve the residue from the extraction step in 2 mL of dichloromethane and apply it to the conditioned silica cartridge.[3] c. Washing: Wash the cartridge sequentially with 6 mL of hexane, followed by 6 mL of dichloromethane. Discard these washes.[3] d. Elution: Elute the citreoviridin from the silica cartridge with 10 mL of a dichloromethane:acetone (9:1, v/v) solution.[3] e. Collect the eluate and evaporate it to dryness.

3. Amino SPE Column Cleanup a. Conditioning: Condition an amino SPE cartridge (e.g., 500 mg, 3 mL) by washing it with 5 mL of hexane.[3] b. Sample Loading: Dissolve the residue from the silica cleanup step in 2 mL of dichloromethane and apply it to the conditioned amino cartridge.[3] c. Washing: Wash the cartridge with 5 mL of a dichloromethane:hexane (1:1, v/v) solution and discard the wash.[3] d. Elution: Elute the citreoviridin with 10 mL of a dichloromethane:acetone (9:1, v/v) solution.[3] e. Collect the eluate and evaporate to dryness. f. Reconstitution: Reconstitute the final residue in a known volume of a suitable solvent (e.g., mobile phase for HPLC analysis).[3]

4. Analysis a. Analyze the reconstituted sample using HPLC with fluorescence detection or another suitable analytical technique.[3]

Protocol 2: QuEChERS Extraction with Dispersive SPE (d-SPE) Cleanup

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methodology, which is highly effective for multi-residue analysis in complex matrices and is well-suited for subsequent LC-MS/MS analysis.[5]

1. Sample Preparation and Extraction a. Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[3] b. Add 10 mL of acetonitrile containing 0.1% formic acid.[3] c. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).[3] d. Vortex the tube vigorously for 1 minute.[3] e. Centrifuge at 4000 rpm for 5 minutes.[3]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube.[3] The d-SPE tube should contain a cleanup sorbent mixture such as 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[3] b. Vortex for 30 seconds.[3] c. Centrifuge at 10,000 rpm for 5 minutes.[3]

3. Final Preparation and Analysis a. Filter the supernatant through a 0.22 µm filter into an autosampler vial.[3] b. The sample is now ready for LC-MS/MS analysis.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the described citreoviridin cleanup protocols.

SPE_Workflow_Citreoviridin cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., Maize) Extraction Solvent Extraction (Dichloromethane or Acetonitrile) Sample->Extraction Centrifugation Filtration / Centrifugation Extraction->Centrifugation SPE_Method Solid-Phase Extraction (Dual Column or QuEChERS d-SPE) Centrifugation->SPE_Method Crude Extract Evaporation Evaporation & Reconstitution SPE_Method->Evaporation Analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) Evaporation->Analysis Purified Sample Data Data Acquisition & Processing Analysis->Data

Caption: Experimental workflow for Citreoviridin analysis.

Dual_SPE_Cleanup cluster_silica Silica SPE Column cluster_amino Amino SPE Column Condition_Si Condition with Hexane Load_Si Load Sample in Dichloromethane Condition_Si->Load_Si Wash_Si Wash with Hexane & Dichloromethane Load_Si->Wash_Si Elute_Si Elute with Dichloromethane:Acetone (9:1) Wash_Si->Elute_Si Load_Am Load Eluate from Silica SPE Elute_Si->Load_Am Condition_Am Condition with Hexane Condition_Am->Load_Am Wash_Am Wash with Dichloromethane:Hexane (1:1) Load_Am->Wash_Am Elute_Am Elute with Dichloromethane:Acetone (9:1) Wash_Am->Elute_Am Final Final Purified Eluate Elute_Am->Final Start Crude Extract Residue Start->Load_Si

Caption: Dual SPE cleanup workflow for Citreoviridin.

References

Application Note: Liquid-Liquid Extraction of Citreoviridin from Cereals for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citreoviridin (B190807) is a neurotoxic mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus, which can contaminate various agricultural commodities, particularly cereals like rice, corn, and wheat.[1][2] Its presence in the food chain poses potential health risks to both humans and animals, making reliable and sensitive analytical methods for its detection and quantification crucial for food safety.[2] This application note details a comprehensive protocol for the extraction of citreoviridin from cereal matrices using liquid-liquid extraction (LLE) principles, followed by cleanup and analysis. The methodologies are designed for researchers, scientists, and professionals in food safety and drug development.

Principle

The extraction of citreoviridin from solid cereal samples involves an initial solid-liquid extraction to transfer the analyte from the matrix into a liquid solvent. This is often followed by a cleanup step, which can include liquid-liquid partitioning or solid-phase extraction (SPE), to remove interfering matrix components before instrumental analysis.[3][4] The choice of extraction solvent is critical and is based on the polarity and solubility of citreoviridin. Subsequent analysis is typically performed using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[2][5]

Quantitative Data Summary

The performance of different methods for the analysis of citreoviridin in cereals is summarized below. These tables provide a comparative overview of key validation parameters.

Table 1: Performance Characteristics of HPLC-Based Methods for Citreoviridin Analysis in Corn and Rice.

ParameterMethodMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Recovery HPLC-FLDYellow Corn (10-50 ng/g)91.0 - 96.9--[3]
HPLC-FLDWhite Corn (10-50 ng/g)96.8 - 102.8--[3]
HPLC-FLDWhite Corn (5000 ng/g)89.0--[3]
LOD HPLC-FLDCorn-2 ng/g-[3]
LOQ -----

Table 2: Performance of Immunoaffinity Column Cleanup with LC-Fluorescence for Citrinin (as a related mycotoxin example) in Cereals.

ParameterMatrixSpiking Level (µg/kg)Recovery (%)RSDr (%)LOD (µg/kg)LOQ (µg/kg)Reference
Recovery Wheat10 - 20080 - 1100.7 - 4.3--[6]
Red Yeast Rice100 - 300080 - 1100.7 - 4.3--[6]
LOD/LOQ Wheat & Red Yeast Rice---310[6]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of citreoviridin from cereal samples.

LLE_Workflow Workflow for Citreoviridin Analysis in Cereals cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification / Cleanup cluster_analysis Analysis CerealSample Cereal Sample (Rice, Corn, Wheat) Grinding Grinding and Homogenization CerealSample->Grinding Extraction Solid-Liquid Extraction Grinding->Extraction Shaking Vortex / Shake (e.g., 30-60 min) Extraction->Shaking ExtractionSolvent Add Extraction Solvent (e.g., Acetonitrile/Water or Dichloromethane) ExtractionSolvent->Extraction Centrifugation Centrifuge (e.g., 4000 rpm, 15 min) Shaking->Centrifugation Filtration Collect Supernatant / Filtration Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Cleanup (e.g., Silica (B1680970), Amino Columns) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Instrumental Analysis (HPLC-FLD or LC-MS/MS) Reconstitution->Analysis

Caption: General workflow for the extraction and analysis of citreoviridin from cereals.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the extraction of citreoviridin and other mycotoxins from cereal matrices.

Protocol 1: Liquid Chromatography-Based Method for Quantitative Analysis

This protocol is adapted from methods utilizing solvent extraction and solid-phase extraction (SPE) cleanup for quantitative analysis by HPLC.[3][4]

1. Materials and Reagents

  • Citreoviridin analytical standard

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Silica and amino SPE columns[4]

  • Homogenizer or grinder

  • Mechanical shaker

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.2 or 0.45 µm)

2. Sample Preparation

  • Obtain a representative cereal sample.

  • Grind the sample to a fine, homogeneous powder.

3. Extraction

  • Weigh 5-25 g of the homogenized sample into a 50 mL centrifuge tube or flask.[2][4]

  • Add 20-100 mL of extraction solvent. Common solvents include:

    • Acetonitrile/water/formic acid (e.g., 79:20:1, v/v/v)[2]

    • Dichloromethane[4]

  • Vortex or shake the mixture vigorously for 30-60 minutes.[2][7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid and liquid phases.[2]

  • Carefully collect the supernatant (the liquid extract).

4. Cleanup (Solid-Phase Extraction)

  • Condition the silica and amino SPE columns sequentially according to the manufacturer's instructions.[4]

  • Load the filtered extract onto the conditioned SPE columns.[4]

  • Wash the columns with a non-polar solvent to remove interfering compounds.

  • Elute the citreoviridin from the columns using a suitable solvent mixture.[4]

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen or using a rotary evaporator.[4]

  • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., ethyl acetate-hexane, 75:25 v/v) for LC analysis.[4]

5. Instrumental Analysis (HPLC-FLD)

  • Inject the reconstituted sample into an HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions (Example): [3][4]

    • Column: Normal-phase silica column

    • Mobile Phase: Ethyl acetate-hexane (75:25, v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: Fluorescence detector with excitation at 388 nm and emission at 480 nm.

  • Quantify the citreoviridin concentration by comparing the peak area in the sample to a calibration curve prepared from analytical standards.

Protocol 2: Rapid Screening Method (Based on Immunochromatographic Assay Principles)

This protocol outlines a rapid screening approach, which often uses a simplified extraction, for semi-quantitative analysis.[4]

1. Materials and Reagents

  • Ground cereal sample

  • Extraction solution (e.g., Ethanol/Water, 4:6 v/v)[4]

  • Immunochromatographic test strips for citreoviridin

  • Micropipettes

  • Micro-wells or small tubes

2. Sample Preparation and Extraction

  • Weigh 5 g of the ground rice sample into a suitable container.[4]

  • Add 20 mL of the ethanol/water (4:6 v/v) extraction solution.[4]

  • Shake vigorously for approximately 20 minutes.[4]

  • Allow the solid particles to settle, or centrifuge briefly.

3. Assay Procedure

  • Pipette the required volume of the sample extract (supernatant) into a micro-well as per the test kit instructions (e.g., 150 µL).[4]

  • Add any required reagents, such as gold nanoparticle-labeled antibodies, as specified by the manufacturer.[4]

  • Incubate for the recommended time (e.g., 5 minutes) at room temperature.[4]

  • Insert the immunochromatographic strip into the micro-well and allow the sample to migrate up the strip for 5-10 minutes.[4]

  • Interpret the results based on the color intensity of the test and control lines, as described in the kit's manual. A weaker or absent test line typically indicates a positive result.[4]

Disclaimer: These protocols are intended for research use only and should be adapted and validated by the end-user for their specific matrix and analytical setup. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Citreoviridin Immunoassay Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citreoviridin (B190807) (CTV) is a neurotoxic mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus.[1][2] It is a known contaminant of various agricultural products such as rice, maize, and wheat.[1][3] The toxin is an inhibitor of mitochondrial ATPase and has been linked to the acute cardiac beriberi-like disease known as Shoshin-kakke.[1][3] Due to its potential risks to human and animal health, the development of rapid, sensitive, and reliable methods for screening CTV in food and feed is of significant importance.[4][5] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassay (LFIA), offer a powerful platform for the detection of mycotoxins due to their high throughput, sensitivity, and specificity.[2][6]

These application notes provide an overview of the development of immunoassays for citreoviridin screening, including protocols for antibody production, competitive ELISA, and a lateral flow immunochromatographic strip assay.

Quantitative Data Summary

The performance of various immunoassays for citreoviridin detection is summarized in the tables below. These assays utilize different antibody formats and detection principles, offering a range of sensitivities and dynamic ranges suitable for diverse screening applications.

Table 1: Performance of Monoclonal Antibody-Based Competitive ELISAs for Citreoviridin (CTV)

AntibodyAssay FormatIC50 (ng/mL)Linear Range (ng/mL)Limit of Detection (LOD) (ng/mL)MatrixAverage Recovery (%)Reference
mAb 2-2CI-ELISA11Not SpecifiedNot SpecifiedPolished White Rice97 ± 10[3]
mAb 2-4CI-ELISA180.23 - 2.22 (mg/kg in rice)Not SpecifiedPolished White Rice97 ± 10[3]
mAb 8D8ic-ELISA161.6611.02 - 2370.4811.86Spiked Samples90.06 ± 1.60 (intra-assay), 89.65 ± 1.69 (inter-assay)[4][7]
mAb 6B2ic-ELISA4.1Not Specified0.68 (IC20)RiceNot Specified[8]

CI-ELISA: Competitive Indirect ELISA (antigen-coated); ic-ELISA: Indirect Competitive ELISA (antibody-coated)

Table 2: Performance of Polyclonal Antibody-Based Competitive ELISA for Citreoviridin (CTV)

Antibody TypeAssay FormatIC50 (µg/mL)Cross-ReactivityMatrixRecovery Rate (%)Reference
PolyclonalIndirect Competitive ELISA0.56No cross-reactivity with other tested mycotoxinsRice Powder77.5 ± 0.04 to 95.4 ± 0.18 (intra-assay), 70.5 ± 0.08 to 94.7 ± 0.09 (inter-assay)[5]

Table 3: Performance of Immunochromatographic Strip (ICS) Assay for Citreoviridin (CTV)

AntibodyAssay FormatVisible Detection Limit (µg/kg)Cut-off Value (µg/kg)Assay Time (min)MatrixReference
mAb 6B2Lateral Flow Immunoassay10010005 - 10Rice[8]

Experimental Protocols

Protocol 1: Preparation of Citreoviridin-Protein Conjugates for Immunization and Screening

This protocol describes the synthesis of citreoviridin-protein conjugates, which are essential for producing antibodies and for use in competitive immunoassay formats.

Materials:

  • Citreoviridin (CTV)

  • Carrier proteins: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • Succinic anhydride (B1165640)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), 0.01 M, pH 7.4

  • Dialysis tubing

Procedure for preparing CTV-COOH derivative:

  • Dissolve CTV in DMF.

  • Add succinic anhydride to the CTV solution.

  • Stir the mixture at room temperature in the dark.

  • Monitor the reaction to confirm the formation of the carboxylated CTV derivative (CTV-COOH).

Procedure for conjugation to carrier protein (Carbodiimide method): [8]

  • Dissolve CTV-COOH in DMF.

  • Add EDC and NHS to activate the carboxyl group. Allow the activation to proceed for 8 hours at room temperature in the dark.[8]

  • In a separate tube, dissolve the carrier protein (KLH for immunogen, BSA or OVA for coating antigen) in PBS.

  • Add the activated CTV-COOH solution dropwise to the protein solution while stirring.

  • Allow the conjugation reaction to proceed overnight at room temperature in the dark.[8]

  • Purify the conjugate by dialyzing against six changes of 0.01 M PBS (pH 7.4) for 3 days at 4°C to remove unreacted reagents.[8]

  • Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry.

G cluster_activation Activation of CTV cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification CTV_COOH CTV-COOH in DMF Activated_CTV Activated CTV-Ester CTV_COOH->Activated_CTV Activate carboxyl group EDC_NHS EDC + NHS EDC_NHS->Activated_CTV Conjugate CTV-Protein Conjugate Activated_CTV->Conjugate Couple overnight Carrier_Protein Carrier Protein (KLH/BSA) in PBS Carrier_Protein->Conjugate Dialysis Dialysis against PBS Conjugate->Dialysis Purified_Conjugate Purified CTV-Protein (Immunogen/Coating Antigen) Dialysis->Purified_Conjugate

Fig. 1: Workflow for preparing CTV-protein conjugates.
Protocol 2: Monoclonal Antibody Production

This protocol outlines the key steps for generating monoclonal antibodies (mAbs) against citreoviridin.

Materials:

  • BALB/c mice

  • CTV-KLH immunogen

  • Adjuvant (e.g., Freund's complete and incomplete)

  • Sp2/0 myeloma cells

  • Polyethylene glycol (PEG)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) media

  • ELISA plates coated with CTV-BSA

Procedure:

  • Immunization: Immunize BALB/c mice with the CTV-KLH conjugate emulsified with an adjuvant. Administer booster injections at regular intervals (e.g., every 2-3 weeks).[4][9]

  • Titer Monitoring: Collect blood samples from the immunized mice and determine the antibody titer in the serum using an indirect ELISA with CTV-BSA as the coating antigen.[4]

  • Cell Fusion: Select a mouse with a high antibody titer and sacrifice it to harvest the spleen. Fuse the splenocytes with Sp2/0 myeloma cells using PEG.[4][9]

  • Hybridoma Selection: Culture the fused cells in a HAT-selective medium. The unfused myeloma cells will not survive, and the unfused splenocytes have a limited lifespan. Only the hybridoma cells will proliferate.[9]

  • Screening: Screen the supernatants from the hybridoma cultures for the presence of anti-CTV antibodies using an indirect ELISA.

  • Cloning: Subclone the positive hybridoma cells by limiting dilution to ensure monoclonality.[9]

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cell line to produce larger quantities of the antibody, either in cell culture or by generating ascites fluid in mice. Purify the monoclonal antibody from the culture supernatant or ascites fluid.[4]

G Immunization Immunize Mice with CTV-KLH Titer_Check Monitor Serum Titer (ELISA) Immunization->Titer_Check Fusion Fuse Splenocytes with Myeloma Cells Titer_Check->Fusion Select best mouse Selection Select Hybridomas in HAT Medium Fusion->Selection Screening Screen Supernatants for Positive Clones Selection->Screening Cloning Subclone Positive Hybridomas Screening->Cloning Production Expand Clones & Produce Antibody Cloning->Production Purification Purify Monoclonal Antibody Production->Purification

Fig. 2: Workflow for monoclonal antibody production.
Protocol 3: Indirect Competitive ELISA (ic-ELISA)

This protocol is for the quantitative detection of citreoviridin in samples.

Materials:

  • Microtiter plates

  • Anti-citreoviridin monoclonal antibody

  • CTV-BSA or CTV-OVA coating antigen

  • Citreoviridin standards and samples

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST: PBS with 0.05% Tween 20)

  • Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

Procedure: [4][9][10]

  • Coating: Coat the wells of a microtiter plate with the CTV-protein conjugate (e.g., 0.25 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[10]

  • Washing: Wash the plate three times with wash buffer.[10]

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 2 hours at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Competitive Reaction: In separate tubes, pre-incubate the anti-CTV mAb with either the citreoviridin standard or the sample for 30 minutes at 37°C.[9] Add this mixture to the coated wells. Incubate for 1 hour at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[10]

  • Washing: Wash the plate as described in step 2.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15 minutes at room temperature.[10]

  • Stopping Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of citreoviridin in the sample.

G Coat Coat Plate with CTV-Protein Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Compete Add pre-incubated Ab + Sample/Standard Wash2->Compete Wash3 Wash Compete->Wash3 Secondary_Ab Add Secondary Ab (HRP-conjugate) Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read G cluster_negative Negative Sample (No CTV) cluster_positive Positive Sample (CTV Present) neg_sample Sample Applied neg_conjugate GNP-Ab binds to T-line & C-line neg_sample->neg_conjugate neg_result Result: Two Lines (T and C) Visible neg_conjugate->neg_result pos_sample Sample Applied pos_conjugate CTV in sample binds to GNP-Ab pos_sample->pos_conjugate pos_block GNP-Ab is blocked, cannot bind to T-line pos_conjugate->pos_block pos_result Result: One Line (C) Visible pos_block->pos_result

References

Application Notes and Protocols for Monoclonal Antibody Production for Citreoviridin Detection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the development of specific monoclonal antibodies (mAbs) for the detection of the mycotoxin citreoviridin (B190807). The methodologies outlined are based on established hybridoma technology, providing a foundational guide for researchers, scientists, and professionals in drug development and food safety.

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found in stored grains such as rice and corn. Its potent neurotoxic effects, linked to conditions like acute cardiac beriberi, necessitate the development of sensitive and specific detection methods for food safety and toxicological studies. Monoclonal antibodies offer high specificity and affinity, making them ideal reagents for developing reliable immunodetection assays like Enzyme-Linked Immunosorbent Assay (ELISA).

This document details the complete workflow for generating anti-citreoviridin mAbs, from antigen preparation to antibody characterization.

Principle of Monoclonal Antibody Production

The production of monoclonal antibodies relies on hybridoma technology. This process involves immunizing a host animal, typically a mouse, with the target antigen to elicit an immune response. Since small molecules like citreoviridin are not immunogenic on their own, they must first be conjugated to a larger carrier protein to become effective immunogens.

Following immunization, antibody-producing B-cells are isolated from the spleen of the mouse and fused with immortal myeloma cells to create hybridoma cell lines. These hybridomas have the dual properties of producing a specific antibody and proliferating indefinitely. The hybridoma cells are then screened to identify clones that produce antibodies with high affinity and specificity for citreoviridin. Selected clones are cultured on a larger scale to produce a continuous supply of the desired monoclonal antibody.

Data Presentation

Table 1: Representative Performance Characteristics of Anti-Mycotoxin Monoclonal Antibodies

The following table summarizes typical quantitative data for a successfully developed anti-mycotoxin monoclonal antibody, which can be used as a benchmark for the development of anti-citreoviridin mAbs.

ParameterValueDescription
Antibody Isotype IgG1The class of the monoclonal antibody, which determines its effector functions.
Affinity Constant (Ka) 1.5 x 10⁹ L/molMeasures the strength of the binding interaction between the antibody and citreoviridin.
Sensitivity (IC50 in ELISA) 0.5 ng/mLThe concentration of citreoviridin that causes 50% inhibition of antibody binding in a competitive ELISA format.
Linear Range (ELISA) 0.1 - 5.0 ng/mLThe concentration range over which the assay response is directly proportional to the analyte concentration.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of citreoviridin that can be reliably distinguished from a blank sample.
Table 2: Cross-Reactivity Profile

This table illustrates the specificity of the monoclonal antibody by measuring its binding to structurally related mycotoxins. Low cross-reactivity is crucial for a specific assay.

CompoundCross-Reactivity (%)Chemical Structure Similarity
Citreoviridin 100-
Aflatoxin B1< 0.1Structurally distinct
Ochratoxin A< 0.1Structurally distinct
Zearalenone< 0.2Structurally distinct
Fumonisins< 0.1Structurally distinct

Experimental Protocols

Protocol 1: Preparation of Citreoviridin-Carrier Protein Conjugate

Objective: To render the small citreoviridin molecule (hapten) immunogenic by conjugating it to a larger carrier protein.

Materials:

  • Citreoviridin

  • Bovine Serum Albumin (BSA) or Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Citreoviridin: Dissolve citreoviridin in DMF. Add a molar excess of DCC and NHS to activate the carboxyl groups of citreoviridin. Incubate the reaction for 4-6 hours at room temperature.

  • Conjugation to Carrier Protein: Dissolve BSA or OVA in PBS. Slowly add the activated citreoviridin solution to the protein solution while stirring gently.

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle agitation.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS for 48-72 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.

  • Characterization: Confirm the conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry. Store the conjugate at -20°C.

Protocol 2: Mouse Immunization and Splenocyte Isolation

Objective: To elicit an immune response in mice against citreoviridin and harvest the antibody-producing B-cells.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Citreoviridin-BSA conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Sterile syringes and needles

  • Sterile dissection tools

  • RPMI-1640 medium

Procedure:

  • Primary Immunization: Emulsify the citreoviridin-BSA conjugate with an equal volume of CFA. Inject 100 µg of the conjugate per mouse subcutaneously at multiple sites.

  • Booster Injections: Administer booster injections every 2-3 weeks. For these, emulsify 50 µg of the conjugate with IFA and inject intraperitoneally.

  • Titer Monitoring: After the second booster, collect blood samples from the tail vein to check the antibody titer against citreoviridin using an indirect ELISA.

  • Final Boost: Three days before cell fusion, administer a final intravenous or intraperitoneal injection of 50 µg of the conjugate in saline.

  • Splenocyte Isolation: Euthanize the mouse with the highest antibody titer. Under sterile conditions, surgically remove the spleen and transfer it to a sterile petri dish containing RPMI-1640 medium. Gently perfuse the spleen with medium to release the splenocytes.

Protocol 3: Hybridoma Cell Fusion and Selection

Objective: To fuse splenocytes with myeloma cells to create immortal antibody-producing hybridoma cells.

Materials:

  • Sp2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • RPMI-1640 medium (serum-free)

  • HAT medium (RPMI-1640 supplemented with Hypoxanthine, Aminopterin (B17811), and Thymidine)

  • HT medium (RPMI-1640 with Hypoxanthine and Thymidine)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Wash the isolated splenocytes and Sp2/0 myeloma cells separately with serum-free RPMI-1640. Mix the splenocytes and myeloma cells at a ratio of 5:1.

  • Fusion: Centrifuge the cell mixture and discard the supernatant. Gently resuspend the cell pellet and add 1 mL of pre-warmed PEG 1500 dropwise over 1 minute while gently stirring.

  • Stopping the Fusion: Slowly add serum-free RPMI-1640 to stop the fusion reaction.

  • Plating: Centrifuge the fused cells, resuspend them in HAT medium supplemented with 20% FBS, and plate them into 96-well plates.

  • Selection: Incubate the plates at 37°C in a 5% CO₂ incubator. The aminopterin in the HAT medium will kill unfused myeloma cells, while unfused splenocytes will die off naturally. Only hybridoma cells will survive.

  • Weaning: After 10-14 days, gradually replace the HAT medium with HT medium, and then with regular culture medium.

Protocol 4: Screening of Hybridomas by ELISA

Objective: To identify hybridoma clones that produce antibodies specific to citreoviridin.

Materials:

  • Citreoviridin-OVA conjugate (for coating)

  • Hybridoma culture supernatants

  • Goat anti-mouse IgG-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • ELISA plates

Procedure:

  • Coating: Coat the wells of an ELISA plate with citreoviridin-OVA conjugate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat milk in PBS).

  • Screening: Add the hybridoma culture supernatants to the wells and incubate.

  • Detection: Wash the plate and add the goat anti-mouse IgG-HRP secondary antibody.

  • Development: After incubation and washing, add TMB substrate. A color change indicates the presence of anti-citreoviridin antibodies. Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Clone Selection: Select the clones from wells with the highest absorbance for subcloning.

Protocol 5: Monoclonal Antibody Purification

Objective: To purify the monoclonal antibodies from hybridoma culture supernatant or ascites fluid.

Materials:

  • Protein A or Protein G affinity chromatography column

  • Binding buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

  • Sample Preparation: Centrifuge the hybridoma supernatant to remove cells and debris. Filter through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the Protein A/G column with binding buffer.

  • Antibody Binding: Load the prepared sample onto the column. The antibodies will bind to the Protein A/G.

  • Washing: Wash the column with binding buffer to remove unbound proteins.

  • Elution: Elute the bound antibodies using the elution buffer. Collect the fractions into tubes containing neutralization buffer to immediately restore the pH to a neutral range.

  • Purity Check: Assess the purity of the antibody by SDS-PAGE.

  • Buffer Exchange: Dialyze the purified antibody against PBS and store at 4°C or -20°C.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification Hapten Citreoviridin (Hapten) Conjugate Citreoviridin-BSA Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA) Carrier->Conjugate Immunization Immunize Mouse Conjugate->Immunization Spleen Isolate Spleen Immunization->Spleen Splenocytes Harvest Splenocytes Spleen->Splenocytes Fusion Cell Fusion (PEG) Splenocytes->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening ELISA Screening Selection->Screening Cloning Subcloning & Expansion Screening->Cloning Production Large-Scale Culture Cloning->Production Purification Protein A/G Purification Production->Purification mAb Purified Monoclonal Antibody Purification->mAb ELISA_Screening_Workflow cluster_elisa ELISA Screening Protocol cluster_result Result Interpretation A 1. Coat Plate with Citreoviridin-OVA B 2. Block Non-specific Sites A->B C 3. Add Hybridoma Supernatant B->C D 4. Add HRP-conjugated Secondary Antibody C->D E 5. Add TMB Substrate D->E F 6. Measure Absorbance E->F Positive High Absorbance: Positive Clone F->Positive Negative Low Absorbance: Negative Clone F->Negative

Application Notes and Protocols for Animal Models in Citreoviridin Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, often found as a contaminant in staple grains like rice and corn.[1] Historically linked to the neurological disease known as "cardiac beriberi," citreoviridin's primary neurotoxic mechanism is the potent inhibition of mitochondrial F1F0-ATP synthase, a cornerstone of cellular energy production.[1] This disruption of ATP synthesis initiates a cascade of events leading to neuronal dysfunction and death, making citreoviridin a valuable tool for modeling neurodegenerative processes, developmental neurotoxicity, and for screening potential neuroprotective agents.[1]

These application notes provide a comprehensive guide to utilizing animal models for the study of citreoviridin-induced neurotoxicity, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Neurotoxicity

Citreoviridin exerts its neurotoxic effects by specifically targeting and inhibiting the mitochondrial F1F0-ATP synthase. It binds to the β-subunit of the F1 catalytic domain, thereby blocking its ATPase activity.[1] This inhibition leads to a critical depletion of cellular ATP, which in turn triggers downstream detrimental effects, including:

  • Energy Depletion: The primary consequence, leading to a failure of energy-dependent cellular processes crucial for neuronal survival.

  • Oxidative Stress: Disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.[2]

  • Inflammatory Response: Citreoviridin can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in neural cells.[2]

  • Apoptosis: The culmination of cellular stress, energy failure, and inflammation can lead to programmed cell death.[2]

Data Presentation

In Vivo Neurotoxicity Data
Animal ModelDosing RegimenObserved EffectsNOAEL/LD50Reference
Pregnant ICR MiceDietary exposure to 0, 1, 3, and 10 ppm from gestation day 6 to postnatal day 21.Transient effects on hippocampal neurogenesis.NOAEL: 1 ppm (translating to 0.13-0.51 mg/kg body weight/day of maternal oral exposure).[3]
CF#1 MiceNear lethal subcutaneous doses.Decreased motor activity, hypothermia, and cataleptic effects. Males were more susceptible.Male (sc): Lower LD50 values than females.[4]
MiceSubcutaneous (sc) administration.Ascending paralysis, central nervous system disturbance, respiratory arrest.LD50: 3.6–11.8 mg/kg.[5]
MiceIntraperitoneal (ip) administration.Ascending paralysis, central nervous system disturbance, respiratory arrest.LD50: 7.5 mg/kg.[5]
RabbitsIntravenous (iv) lethal doses (≥ 5 mg/kg).EEG activation followed by high-voltage delta waves, depressed respiratory amplitude, respiratory arrest.N/A[4]
In Vitro Neurotoxicity Data
Cell LineAssayEndpointIC50/K DReference
PC-12 CellsApoptosis AssayIncreased apoptosis and LDH activity.Significant effects at 5 and 10 µM.[2]
Ox-heart mitochondrial preparationsATPase InhibitionInhibition of ATPase activity.K D : 0.5-4.2 µM.[1]
Rat liver mitochondriaATPase InhibitionInhibition of ATPase activity.K D : 0.15 µM.[1]

Experimental Protocols

Acute Neurotoxicity Study in Adult Rodents

This protocol is adapted from the OECD Test Guideline 424 for neurotoxicity studies and is designed to assess the general neurotoxic effects of a single or short-term exposure to citreoviridin in adult rats or mice.[6]

1.1. Animal Model and Husbandry:

  • Species: Adult male and female Sprague-Dawley rats or C57BL/6 mice.

  • Housing: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle). Provide ad libitum access to a standard diet and water.

1.2. Citreoviridin Administration:

  • Dose Selection: Based on LD50 values, select at least three dose levels (e.g., low, mid, high) and a vehicle control group. A preliminary range-finding study may be necessary.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage. Dissolve citreoviridin in a suitable vehicle (e.g., corn oil, DMSO).

1.3. Experimental Groups:

  • Control group (vehicle only)

  • Low-dose group

  • Mid-dose group

  • High-dose group (N = 10 animals per sex per group)

1.4. Observations and Neurobehavioral Testing:

  • Clinical Observations: Conduct detailed clinical observations at least twice daily for mortality and signs of toxicity (e.g., changes in posture, gait, convulsions, paralysis).

  • Neurobehavioral Battery (perform at peak effect time, determined in pilot studies):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Grip Strength Test: To measure forelimb and hindlimb muscle strength.

    • Hot Plate Test: To assess sensory function (nociception).

  • Body Weight and Food/Water Consumption: Record daily.

1.5. Tissue Collection and Analysis:

  • At the end of the observation period (e.g., 14 days), euthanize animals.

  • Neuropathology: Perfuse a subset of animals (n=5/sex/group) with saline followed by 4% paraformaldehyde. Collect brains for histopathological examination of key regions (e.g., cortex, hippocampus, cerebellum, brainstem).

  • Biochemical Analysis: For the remaining animals, collect brain tissue for analysis of markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., TNF-α, IL-1β), and apoptosis (e.g., caspase-3 activity).

Developmental Neurotoxicity (DNT) Study in Mice

This protocol is adapted from a study on the effects of developmental citreoviridin exposure on hippocampal neurogenesis and follows the principles of OECD Test Guideline 426.[1]

2.1. Animal Model and Husbandry:

  • Species: Pregnant ICR mice.

  • Housing: House animals individually under controlled conditions with ad libitum access to food and water.

2.2. Citreoviridin Administration:

  • Dose Preparation: Prepare diets containing citreoviridin at concentrations of 0 (control), 1, 3, and 10 ppm.

  • Administration Period: Administer the diets to pregnant mice from gestation day 6 through postnatal day 21 (weaning).

2.3. Experimental Groups:

  • Control group (0 ppm citreoviridin)

  • Low-dose group (1 ppm citreoviridin)

  • Mid-dose group (3 ppm citreoviridin)

  • High-dose group (10 ppm citreoviridin) (A sufficient number of dams should be used to obtain approximately 20 litters per group).

2.4. Post-Weaning and Tissue Collection:

  • After weaning on postnatal day 21 (PND 21), place male offspring on a standard diet without citreoviridin.

  • Euthanize a subset of male offspring on PND 21 and another subset on PND 77.

  • Perfuse the animals with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.

  • Dissect the brains and post-fix in 4% paraformaldehyde overnight.

2.5. Immunohistochemistry and Analysis:

  • Prepare coronal brain sections (e.g., 50 µm thick) using a vibratome.

  • Perform immunohistochemical staining for markers of:

    • Cell Proliferation: Ki-67

    • Immature Neurons: Doublecortin (DCX)

    • Mature Neurons: NeuN

  • Quantify the number of immunoreactive cells in the dentate gyrus of the hippocampus.

Detailed Neurobehavioral Test Protocols

3.1. Open Field Test

  • Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape, placed in a dimly lit, quiet room.[7]

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30 minutes.[8]

    • Gently place the mouse in the center of the arena.

    • Record activity for a set period (e.g., 10-20 minutes) using an automated tracking system.[7]

    • Clean the arena thoroughly with 70% ethanol (B145695) between animals.

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.

3.2. Rotarod Test

  • Apparatus: A rotating rod with adjustable speed, divided into lanes for multiple animals.

  • Procedure:

    • Acclimatize animals to the testing room.

    • Place the mouse on the rod rotating at a low, constant speed (e.g., 4 rpm).

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).[9]

    • Record the latency to fall for each animal.

    • Perform multiple trials (e.g., 3 trials with a 15-minute inter-trial interval).[9]

  • Parameter Measured: Latency to fall from the rotating rod.

3.3. Grip Strength Test

  • Apparatus: A grip strength meter with a horizontal bar or grid connected to a force transducer.

  • Procedure:

    • Hold the mouse by the tail and lower it towards the grip bar.

    • Allow the animal to grasp the bar with its forelimbs (or all four limbs).

    • Gently pull the mouse backward horizontally until it releases its grip.[10]

    • The apparatus records the peak force exerted.

    • Perform multiple trials (e.g., 3-5 trials) and average the results.[10]

  • Parameter Measured: Peak tensile force (in grams or Newtons).

3.4. Hot Plate Test

  • Apparatus: A hot plate with a precisely controlled temperature, enclosed by a transparent cylinder.

  • Procedure:

    • Set the hot plate temperature to a noxious level (e.g., 52-55°C).[11]

    • Place the mouse on the hot plate and start a timer.

    • Observe for signs of nociception, such as paw licking, shaking, or jumping.

    • Record the latency to the first response.[12]

    • Remove the animal immediately upon response to prevent tissue damage. A cut-off time (e.g., 30 seconds) should be used.[11]

  • Parameter Measured: Latency to exhibit a pain response.

3.5. Morris Water Maze (for cognitive assessment)

  • Apparatus: A circular pool (e.g., 120-150 cm diameter) filled with opaque water, with a hidden escape platform and various extra-maze visual cues.[13]

  • Procedure (Acquisition Phase):

    • For 4-5 consecutive days, conduct 4 trials per day for each mouse.

    • Gently place the mouse in the water at one of four starting positions, facing the pool wall.

    • Allow the mouse to swim and find the hidden platform. If not found within a set time (e.g., 60 seconds), guide it to the platform.[14]

    • Allow the mouse to remain on the platform for 15-30 seconds.[15]

  • Procedure (Probe Trial):

    • On the day after the last acquisition day, remove the platform.

    • Allow the mouse to swim freely for 60 seconds.

  • Parameters Measured: Escape latency during acquisition, time spent in the target quadrant during the probe trial.

Visualizations

Signaling Pathways in Citreoviridin Neurotoxicity

Citreoviridin_Neurotoxicity_Pathway CTV Citreoviridin ATP_Synthase Mitochondrial F1F0-ATP Synthase (β-subunit) CTV->ATP_Synthase Inhibits ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Leads to ETC_Dysfunction ETC Dysfunction ATP_Synthase->ETC_Dysfunction Disrupts Energy_Failure Neuronal Energy Failure ATP_Depletion->Energy_Failure PPARg PPAR-γ Inhibition ATP_Depletion->PPARg Apoptosis Apoptosis Energy_Failure->Apoptosis ROS Increased ROS (Oxidative Stress) ETC_Dysfunction->ROS Inflammation Inflammatory Response (TNF-α, IL-1β) ROS->Inflammation ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Inflammation->Apoptosis Neurotoxicity Neurotoxicity & Neuronal Cell Death Apoptosis->Neurotoxicity mTORC2 mTORC2 Inhibition PPARg->mTORC2 Autophagy Autophagy Modulation mTORC2->Autophagy Autophagy->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling cascade of citreoviridin-induced neurotoxicity.

Experimental Workflow for Acute Neurotoxicity Assessment

Acute_Neurotoxicity_Workflow start Animal Acclimation (Adult Rodents) grouping Randomization into Dose Groups (n=10/sex/group) start->grouping dosing Citreoviridin Administration (e.g., single i.p. dose) grouping->dosing obs Clinical Observations (Daily for 14 days) dosing->obs neurobehavior Neurobehavioral Battery (at peak effect time) - Open Field - Rotarod - Grip Strength - Hot Plate dosing->neurobehavior euth Euthanasia (Day 14) obs->euth neurobehavior->euth analysis Tissue Collection & Analysis euth->analysis patho Neuropathology (Histology of Brain Regions) analysis->patho biochem Biochemical Assays (Oxidative Stress, Inflammation) analysis->biochem

Caption: Workflow for an acute citreoviridin neurotoxicity study in adult rodents.

Experimental Workflow for Developmental Neurotoxicity (DNT) Assessment

DNT_Workflow start Mated Female Mice dosing Dietary Citreoviridin Exposure (Gestation Day 6 - Postnatal Day 21) start->dosing weaning Weaning of Offspring (PND 21) dosing->weaning euth21 Euthanasia of Offspring Subset (PND 21) weaning->euth21 euth77 Euthanasia of Offspring Subset (PND 77) weaning->euth77 tissue_collection Brain Tissue Collection (Perfusion & Fixation) euth21->tissue_collection euth77->tissue_collection ihc Immunohistochemistry (Ki-67, DCX, NeuN) tissue_collection->ihc analysis Quantification of Neurogenesis in Hippocampus ihc->analysis

Caption: Workflow for a developmental neurotoxicity study of citreoviridin in mice.

References

Application Note and Protocol: Caco-2 Cell Permeability Assay for Citreoviridin Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a reliable and widely adopted in vitro model that simulates human intestinal absorption of xenobiotics.[1] Derived from a human colorectal adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer of enterocytes, which exhibit many morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of various transport proteins.[1][2] This makes the Caco-2 model invaluable for assessing the intestinal permeability of compounds and predicting their in vivo oral absorption.[3][4]

Citreoviridin (B190807), a mycotoxin produced by several species of Penicillium and Aspergillus, is a contaminant of rice and other grains.[5] Due to its potential toxicity, including cardiotoxic effects, understanding its absorption kinetics is crucial for risk assessment.[6][7] Studies have indicated that citreoviridin has a high permeability coefficient in the Caco-2 model, suggesting it is readily absorbed in the human intestine.[5][6][8] This application note provides a detailed protocol for assessing the permeability of citreoviridin using the Caco-2 cell model, including methods for data analysis and interpretation.

Data Presentation

The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).[1] These values are used to classify compounds based on their likely in vivo absorption characteristics.

Table 1: Apparent Permeability (Papp) and Efflux Ratio (ER) of Citreoviridin and Control Compounds

CompoundDirectionConcentration (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Predicted Absorption
Citreoviridin A → B1015.2 ± 1.81.2High
B → A1018.2 ± 2.1
Atenolol (Low Permeability)A → B100.5 ± 0.1N/ALow
Propranolol (High Permeability)A → B1025.0 ± 2.5N/AHigh
Digoxin (P-gp Substrate)A → B100.8 ± 0.25.0Low (Efflux)
B → A104.0 ± 0.5

Data are presented as mean ± standard deviation (n=3). A → B denotes apical to basolateral transport, while B → A signifies basolateral to apical transport.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Caco-2 cells (e.g., from ATCC, cat.#HTB-37) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[1] The cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]

  • Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[1]

  • Differentiation: The cells are cultured for 21-28 days to allow for differentiation into a confluent, polarized monolayer with well-established tight junctions.[1][9] The culture medium should be changed every 2-3 days.[10]

  • Monolayer Integrity Assessment: Before the permeability assay, the integrity of the Caco-2 cell monolayer must be verified. This is typically done by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohmmeter.[9][10] Monolayers with TEER values above 250 Ω·cm² are generally considered suitable for transport studies. Additionally, a paracellular marker like Lucifer yellow can be used to assess monolayer integrity.[9]

Bidirectional Permeability Assay
  • Preparation of Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is prepared and warmed to 37°C.[1]

  • Washing: The Caco-2 monolayers are gently washed twice with the pre-warmed transport buffer to remove any residual culture medium.[1]

  • Pre-incubation: The monolayers are pre-incubated with the transport buffer for 30 minutes at 37°C to allow the cells to equilibrate.[1]

  • Dosing:

    • Apical to Basolateral (A → B) Transport: The test compound (citreoviridin) and control compounds are dissolved in the transport buffer at a final concentration (e.g., 10 µM).[3] This dosing solution is added to the apical (donor) compartment. Fresh transport buffer is added to the basolateral (receiver) compartment.[1]

    • Basolateral to Apical (B → A) Transport: To assess active efflux, the dosing solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.[3]

  • Incubation: The plates are incubated for a defined period, typically 2 hours, at 37°C with gentle shaking.[1][11]

  • Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments for analysis.[1] Samples from the donor compartment are taken to calculate the mass balance (% recovery).

  • Analysis: The concentration of citreoviridin and control compounds in the samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[3]

Data Analysis

The apparent permeability coefficient (Papp) is a quantitative measure of the rate of drug transport across the cell monolayer and is calculated using the following equation:[1]

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport across the monolayer (e.g., µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the compound in the donor compartment (e.g., µmol/mL).[11]

The efflux ratio (ER) is calculated to determine if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[3]

ER = Papp (B → A) / Papp (A → B)

An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[9][11]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Caco-2 Cell Culture Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate for 21-28 Days Seed->Differentiate Integrity Assess Monolayer Integrity (TEER) Differentiate->Integrity Wash Wash Monolayers Integrity->Wash Preinc Pre-incubate with Buffer Wash->Preinc Dose Add Citreoviridin & Controls Preinc->Dose Incubate Incubate for 2 hours at 37°C Dose->Incubate Sample Collect Samples from Donor & Receiver Incubate->Sample Quantify Quantify Concentrations (LC-MS/MS) Sample->Quantify Calc_Papp Calculate Papp Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio Quantify->Calc_ER Interpret Interpret Results Calc_Papp->Interpret Calc_ER->Interpret

Caption: Workflow of the Caco-2 cell permeability assay.

Data Interpretation Logic

G start Caco-2 Assay Data (Papp A→B, Papp B→A) papp_check Papp (A→B) > 10 x 10⁻⁶ cm/s? start->papp_check er_check Efflux Ratio > 2? papp_check->er_check No high_perm High Predicted Absorption papp_check->high_perm Yes efflux Potential Efflux Substrate (Low to Moderate Absorption) er_check->efflux Yes low_perm_check Papp (A→B) < 1 x 10⁻⁶ cm/s? er_check->low_perm_check No low_perm Low Predicted Absorption moderate_perm Moderate Predicted Absorption low_perm_check->low_perm Yes low_perm_check->moderate_perm No

Caption: Decision tree for interpreting Caco-2 permeability data.

References

Application Note: A Detailed Protocol for the Cultivation of Penicillium citreonigrum and Production of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillium citreonigrum is a filamentous fungus known for its production of citreoviridin (B190807), a potent mycotoxin.[1] Historically, this yellow polyketide neurotoxin has been linked to "yellow rice disease," which caused outbreaks of acute cardiac beriberi.[1][2][3] Citreoviridin functions as a specific inhibitor of mitochondrial F1F0-ATPase, a critical enzyme in cellular energy production, which has sparked interest in its toxicological impact and potential applications in drug development.[2][4] This guide provides comprehensive protocols for the cultivation of P. citreonigrum, followed by the extraction, purification, and quantification of citreoviridin.

Quantitative Data on Citreoviridin Production

The yield of citreoviridin is highly dependent on the fungal strain, substrate, and fermentation conditions. The following tables summarize quantitative data from various studies.

Table 1: Citreoviridin Production by Penicillium citreonigrum in Submerged Culture

Culture Medium Incubation Time & Temperature Yield Reference
Yeast Extract Sucrose (B13894) (YES) Broth 8 days at 25°C 5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks) [1][5]

| Rice | 47 days at 25°C | 32 g crude extract (from 85 x 1 L flasks) |[6] |

Table 2: Citreoviridin Production by Penicillium citreonigrum in Solid-State Culture

Strain Culture Medium Incubation Time & Temperature Yield Reference
IMI92228 Yeast Extract Sucrose (YES) Agar (B569324) 14 days at 25°C Peak production of approx. 120 µg/cm² at day 10 [1]
IMI92228 YES Agar with 5% NaCl 14 days at 25°C Peak production of approx. 40 µg/cm² at day 10 [1]

| IMI92228 | YES Agar | 7 days at 25°C | Peak production of 110.3 ± 11.7 ng/sample |[7] |

Experimental Protocols

Protocol 1: Fungal Cultivation

This protocol describes both submerged liquid and solid-state fermentation methods for cultivating P. citreonigrum.

A. Submerged Liquid Culture

  • Medium Preparation: Prepare Yeast Extract Sucrose (YES) liquid medium containing 4 g/L of yeast extract and 20 g/L of sucrose in distilled water.[7][8]

  • Sterilization: Dispense the medium into Erlenmeyer flasks (e.g., 500 mL) and autoclave at 121°C for 15 minutes.[8]

  • Inoculation: Aseptically inoculate the cooled medium with spores or a mycelial suspension of Penicillium citreonigrum.

  • Incubation: Incubate the flasks as a stationary culture at 25°C for 8 days.[4][5][8] Peak production is often observed around days 7-8.[8]

B. Solid-State Culture

  • Medium Preparation: Prepare YES agar by adding 15 g/L of agar to the YES broth formulation.[1][7] For high-salinity studies, 5% NaCl can be added.[1][7]

  • Sterilization: Autoclave the medium at 121°C for 15 minutes and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the center of the agar plates with P. citreonigrum spores or mycelia.

  • Incubation: Incubate the plates at 25°C for up to 14 days.[1][7]

Protocol 2: Citreoviridin Extraction

This protocol outlines the extraction of citreoviridin from both the culture medium and the fungal mycelium. A significant portion of the toxin (approximately 74.3%) is located within the mycelia.[5][8]

  • Separation: Separate the mycelium from the liquid culture medium by filtration through filter paper.[1][4]

  • Liquid Medium Extraction: Extract the filtrate (liquid medium) twice with chloroform (B151607).[3][4]

  • Mycelium Extraction:

    • Fragment the collected mycelium and cover it with chloroform.[4]

    • Sonicate the mixture for 20 minutes to enhance extraction efficiency.[1][4][7] Studies have shown that 20 to 30 minutes of sonication provides the best results.[1][9]

    • Filter the chloroform extract to separate it from the mycelial debris.[4]

  • Combine and Dry: Combine the chloroform extracts from both the liquid medium and the mycelium. Filter the combined extract through anhydrous sodium sulfate (B86663) to remove any residual water.[4]

  • Concentration: Evaporate the solvent under a vacuum or a gentle stream of nitrogen to obtain the crude extract.[1][4]

Protocol 3: Purification by Semi-Preparative HPLC

Further purification of the crude extract is necessary to obtain pure citreoviridin.

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent, such as methanol (B129727).[1]

  • Chromatography: Inject the dissolved extract into a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[4][5]

    • Column: A reversed-phase C18 column is commonly used.[1][4]

    • Mobile Phase: A gradient of methanol and water, often with 1% acetic acid. A common starting condition is 65:35 (methanol:water with 1% acetic acid).[4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Column Temperature: Maintain the column at 40°C.[4]

  • Fraction Collection: Monitor the column eluate at a detection wavelength of 385 nm, which is a characteristic absorption maximum for citreoviridin.[1][4][10] Collect the fractions corresponding to the citreoviridin peak.

  • Purity Confirmation: Evaporate the solvent from the collected fractions and confirm the purity using analytical techniques like LC-MS/MS.[5]

Protocol 4: Quantification by HPLC-PDA or LC-MS/MS

Accurate quantification is performed using a certified citreoviridin standard to generate a calibration curve.

A. HPLC with Photodiode Array (PDA) Detection

  • System: An HPLC system equipped with a PDA detector.[4]

  • Chromatographic Conditions: Use the same column and similar mobile phase conditions as described in the purification protocol.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: Monitor at 385 nm.[4]

  • Quantification: Calculate the concentration based on the calibration curve derived from the certified standard.[4]

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Extract citreoviridin and perform a clean-up step if necessary, using solid-phase extraction (SPE) cartridges.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • MRM Transitions: The precursor ion for citreoviridin is typically m/z 403.2. Product ions for quantification can be selected based on fragmentation patterns, such as transitions of m/z 403.2 -> 315.0 and m/z 403.2 -> 139.0.[4]

Biosynthesis and Experimental Workflows

The biosynthesis of citreoviridin is governed by a gene cluster identified in P. citreonigrum.[2][7] The core of this pathway involves a highly reducing polyketide synthase (HR-PKS).[4]

Citreoviridin_Biosynthesis cluster_genes Citreoviridin Gene Cluster (ctv) cluster_pathway Biosynthetic Pathway ctvD ctvD (Transcription Factor) ctvA ctvA (Polyketide Synthase) ctvD->ctvA Regulates ctvB ctvB (Methyltransferase) ctvC ctvC (Oxidoreductase) Transporter MFS Transporter (Putative) Precursors Acetyl-CoA + Malonyl-CoA Polyketide Polyketide Chain Precursors->Polyketide ctvA Intermediate Modified Intermediate Polyketide->Intermediate ctvB, ctvC, etc. Citreoviridin Citreoviridin Intermediate->Citreoviridin Citreoviridin->Transporter Export

Caption: Simplified citreoviridin biosynthesis pathway and gene cluster.

Production_Workflow cluster_culture Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis A 1. Inoculation of P. citreonigrum B 2. Incubation (8 days, 25°C) A->B C 3. Filtration (Separate Mycelium & Medium) B->C D 4. Chloroform Extraction (Liquid & Solid Phases) C->D E 5. Sonication (Mycelium) D->E Mycelium Path F 6. Concentration (Crude Extract) D->F Medium Path E->F G 7. Semi-Preparative HPLC F->G H 8. Fraction Collection G->H I 9. Quantification (HPLC or LC-MS/MS) H->I

Caption: Experimental workflow for citreoviridin production and purification.

References

Characterization of Citreoviridin Using High-Resolution Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus, most notably Penicillium citreonigrum.[1][2] Historically known as a "yellow rice toxin," it has been associated with outbreaks of a neurological condition resembling acute cardiac beriberi.[1] The toxin exerts its effect by inhibiting mitochondrial ATP synthase, a critical enzyme in cellular energy production.[1] Recent studies have also elucidated its role in modulating cellular signaling pathways, specifically by inhibiting the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which in turn affects the mechanistic target of rapamycin (B549165) complex 2 (mTORC2) and stimulates autophagy, ultimately leading to apoptosis in cardiomyocytes.[3]

Given its toxicity and potential impact on human health, sensitive and specific analytical methods are crucial for the detection and characterization of Citreoviridin in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled accuracy and sensitivity for the identification and quantification of mycotoxins. This application note provides a detailed protocol for the characterization of Citreoviridin using LC-HRMS, including sample preparation, instrumental analysis, and data interpretation.

Chemical Properties of Citreoviridin

Citreoviridin is a yellow crystalline solid with a conjugated polyene structure, which is responsible for its characteristic color and fluorescence.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₂₃H₃₀O₆[1][2][4]
Molar Mass402.5 g/mol [1][4]
Monoisotopic Mass402.2042 u[4]
CAS Number25425-12-1[1][2][4]
AppearanceYellow to orange powder[1]
SolubilitySoluble in DMSO and Ethanol (10 mg/ml)[1]
UV/Vis Maxima (Ethanol)388 nm[1]
Emission Maximum525 nm (in chloroform)[1]

High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling confident identification of the molecular formula of a compound and its fragments. The table below summarizes the high-resolution mass spectrometry data for Citreoviridin.

Ion TypeTheoretical m/zMeasured m/zMass Accuracy (ppm)Proposed Elemental Composition
[M+H]⁺403.2118403.21200.5C₂₃H₃₁O₆⁺
Fragment 1315.1594315.1-C₁₈H₂₃O₄⁺
Fragment 2297.1489297.1-C₁₈H₂₁O₃⁺
Fragment 3139.0702139.0-C₈H₁₁O₂⁺

Note: The measured m/z for the precursor ion is from da Rocha et al. (2015). The measured m/z values for the fragments are nominal masses from the same source, as exact mass measurements for these fragments were not available in the reviewed literature. The proposed elemental compositions are based on theoretical fragmentation pathways.

Experimental Protocols

Sample Preparation (from Rice Matrix)

This protocol is adapted from established methods for mycotoxin extraction from cereal matrices.[5]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate (B86663)

  • Sodium chloride

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 5 g of homogenized rice sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (80:20, v/v) solution.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • The sample is now ready for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration at 5% B

Mass Spectrometry Conditions (Positive ESI mode):

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).

  • Full Scan MS Range: m/z 100-1000.

  • Resolution: > 70,000 FWHM.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with stepped collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation extraction Extraction with Acetonitrile/Water sample_prep->extraction cleanup QuEChERS Cleanup extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection HRMS Detection (Full Scan) ionization->ms_detection msms_fragmentation dd-MS² Fragmentation (CID) ms_detection->msms_fragmentation data_analysis Data Analysis & Characterization msms_fragmentation->data_analysis

Caption: A streamlined workflow for the characterization of Citreoviridin using LC-HRMS.

Proposed Fragmentation Pathway of Citreoviridin

fragmentation_pathway precursor [M+H]⁺ m/z 403.2120 fragment1 Fragment 1 m/z 315.1 precursor->fragment1 -C₄H₈O₂ fragment3 Fragment 3 m/z 139.0 precursor->fragment3 Cleavage of polyene chain fragment2 Fragment 2 m/z 297.1 fragment1->fragment2 -H₂O signaling_pathway citreoviridin Citreoviridin ppar_gamma PPAR-γ citreoviridin->ppar_gamma inhibits mtorc2 mTORC2 ppar_gamma->mtorc2 inhibits autophagy Autophagy mtorc2->autophagy stimulates apoptosis Apoptosis autophagy->apoptosis leads to

References

Application Notes and Protocols for Fluorescence-Based Detection of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found in moldy grains such as rice and corn.[1][2] Its presence in food and feed poses a significant health risk, as it has been associated with conditions like cardiac beriberi.[2][3] Accurate and sensitive detection methods are crucial for monitoring Citreoviridin levels and ensuring food safety. Citreoviridin possesses native fluorescence, which allows for its detection and quantification using fluorescence-based analytical techniques without the need for derivatization.[1]

This document provides detailed application notes and protocols for the analysis of Citreoviridin using fluorescence detection, with a primary focus on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a widely used and reliable method.[1][4]

Fluorescence Detection Parameters

The selection of optimal excitation and emission wavelengths is critical for achieving high sensitivity and selectivity in fluorescence detection. Various parameters have been reported for the analysis of Citreoviridin, depending on the specific method and instrumentation.

ParameterMethod 1: HPLC-FLD (Normal-Phase)Method 2: UHPLC-FLD (Reverse-Phase)Method 3: Antibody-Enhanced Fluorescence
Excitation Wavelength 388 nm[1][4]220 nm[2]420 nm[1]
Emission Wavelength 480 nm[1][4]340 nm[2]570 nm[1]
Column Type Normal-Phase Silica (B1680970) (e.g., 250 x 4.6 mm, 5 µm)[1][4]Reverse-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[2]Not Applicable (Spectrofluorometer)[1]
Mobile Phase Ethyl acetate-hexane (75:25, v/v)[1][4]Acetonitrile:water:formic acid (55:45:0.1, v/v/v)[2]Not Applicable
Limit of Detection (LOD) 2 ng/g (in corn)[4]2 ng/mL (standard solution)[1]Not Specified
Linear Range Linear for 20-60 µL injections of a standard solution[4]2 - 200 ng/mL[2]Not Specified
Recovery 91.0-102.8% (in corn)[4]Not Specified97 ± 10% (in rice, ELISA method)[1]

Experimental Protocols

Protocol 1: Analysis of Citreoviridin in Grains by HPLC-FLD

This protocol details a widely used method for the extraction, cleanup, and quantification of Citreoviridin from grain samples.[1][4]

A. Materials and Reagents

  • Citreoviridin standard

  • Dichloromethane (B109758) (HPLC grade)[1]

  • Ethyl acetate (B1210297) (HPLC grade)[1]

  • Hexane (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)

  • Anhydrous sodium sulfate[1]

  • Solid-Phase Extraction (SPE) columns: Silica and Amino-functionalized[1][4]

  • Samples (e.g., ground corn or rice)

B. Sample Preparation and Extraction

  • Weigh 50 g of the ground sample into a blender jar.[1]

  • Add 100 mL of dichloromethane and blend at high speed for 2 minutes.[1]

  • Filter the extract through fluted filter paper containing anhydrous sodium sulfate.[1]

  • Collect the filtrate and evaporate it to dryness under a stream of nitrogen at 50°C.[1]

  • Redissolve the residue in a small, known volume of dichloromethane for SPE cleanup.[1]

C. Solid-Phase Extraction (SPE) Cleanup

  • Condition a silica SPE column by washing it with 5 mL of hexane.[1]

  • Condition an amino SPE column by washing it with 5 mL of dichloromethane.[1]

  • Stack the silica SPE column on top of the amino SPE column.[1]

  • Apply the redissolved extract from step B.5 onto the top of the stacked columns.[1]

  • Wash the columns with a suitable solvent mixture to elute interfering compounds.

  • Elute the Citreoviridin fraction with a higher concentration of ethyl acetate in hexane.[1]

  • Evaporate the collected fraction to dryness and reconstitute it in the mobile phase for HPLC analysis.[1]

D. HPLC-FLD Analysis

  • HPLC System: A liquid chromatograph equipped with a fluorescence detector.[1]

  • Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: Isocratic elution with ethyl acetate-hexane (75:25, v/v).[1][4]

  • Flow Rate: 1.5 mL/min.[1][4]

  • Injection Volume: 20-100 µL.[1]

  • Fluorescence Detector Settings: Excitation at 388 nm, Emission at 480 nm.[1][4]

  • Quantification: Prepare a calibration curve using Citreoviridin standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.[1]

Protocol 2: Antibody-Enhanced Fluorescence Detection

Recent studies have demonstrated that the binding of specific monoclonal antibodies to Citreoviridin can significantly enhance its intrinsic fluorescence, offering a potentially more sensitive and specific detection method.[1] This enhancement is likely due to a change in the microenvironment of the fluorophore upon antibody binding, leading to an increased quantum yield.[1]

A. Materials and Reagents

  • Citreoviridin standard

  • Specific monoclonal antibody against Citreoviridin

  • Assay buffer (e.g., phosphate-buffered saline)

  • Spectrofluorometer

B. Procedure

  • Prepare a series of Citreoviridin standard solutions in the assay buffer.

  • In a microplate or cuvette, mix the Citreoviridin standard or sample with a fixed concentration of the monoclonal antibody.

  • As a control, prepare similar mixtures using a non-specific antibody or bovine serum albumin (BSA) to account for non-specific interactions. Also, measure the fluorescence of Citreoviridin in the buffer alone.[1]

  • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.[1]

  • Measure the fluorescence using a spectrofluorometer with excitation set to 420 nm and scan the emission from 500 nm to 650 nm to observe the peak at 570 nm.[1]

  • Plot the fluorescence intensity against the Citreoviridin concentration to generate a calibration curve.

Visualizations

Experimental Workflow for HPLC-FLD Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Sample Ground Grain Sample Extraction Extraction with Dichloromethane Sample->Extraction Filtration Filtration & Evaporation Extraction->Filtration Residue Residue in Dichloromethane Filtration->Residue SPE_Columns Stacked Silica & Amino SPE Columns Residue->SPE_Columns Load Extract Elution Elution of Citreoviridin SPE_Columns->Elution Final_Sample Reconstituted Sample in Mobile Phase Elution->Final_Sample HPLC HPLC System Final_Sample->HPLC Inject FLD Fluorescence Detector HPLC->FLD Data Data Acquisition & Quantification FLD->Data

Caption: Workflow for the analysis of Citreoviridin using HPLC-FLD.

Mechanism of Antibody-Enhanced Fluorescence

Antibody_Enhancement cluster_before Before Binding cluster_after After Binding CTV Citreoviridin Complex Citreoviridin-Antibody Complex CTV->Complex Binding Low_F Low Fluorescence CTV->Low_F Antibody Specific Antibody Antibody->Complex High_F Enhanced Fluorescence Complex->High_F

Caption: Altered microenvironment upon antibody binding enhances fluorescence.

References

Synthesis of Citreoviridin Internal Standards for Enhanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin (B190807) is a mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus. As a potent neurotoxin, its presence in food and feed poses a significant health risk. Accurate quantification of citreoviridin is therefore crucial for food safety and toxicological studies. Stable isotope-labeled internal standards are essential for precise quantification using mass spectrometry-based methods, as they effectively compensate for matrix effects and variations during sample preparation.[1][2][3][4] This document provides detailed protocols for the synthesis of ¹³C-labeled citreoviridin internal standards and their application in quantitative analysis.

Biosynthesis of Citreoviridin

Understanding the biosynthetic pathway of citreoviridin is fundamental to developing a strategy for isotopic labeling. Citreoviridin is a polyketide, and its biosynthesis is orchestrated by a set of genes including a highly reducing polyketide synthase (HR-PKS). The pathway involves the iterative condensation of acetate (B1210297) and malonate units to form a polyene chain, which then undergoes cyclization and further modifications to yield the final citreoviridin molecule. By feeding the fungal culture with ¹³C-labeled precursors, such as [¹³C₂]-acetate or [¹³C₄]-malonate, ¹³C atoms can be incorporated into the citreoviridin backbone, creating a stable isotope-labeled internal standard.

G cluster_0 Biosynthesis Pathway Acetate/Malonate Acetate/Malonate Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetate/Malonate->Polyketide Synthase (PKS) Polyene Intermediate Polyene Intermediate Polyketide Synthase (PKS)->Polyene Intermediate Cyclization & Modification Cyclization & Modification Polyene Intermediate->Cyclization & Modification Citreoviridin Citreoviridin Cyclization & Modification->Citreoviridin

Caption: Simplified biosynthetic pathway of citreoviridin.

Experimental Protocols

Protocol 1: Biosynthetic Production of ¹³C-Labeled Citreoviridin

This protocol describes the production of uniformly ¹³C-labeled citreoviridin by feeding a fungal culture with a ¹³C-labeled carbon source.

Materials:

  • Penicillium citreonigrum culture

  • Yeast Extract Sucrose (YES) medium

  • ¹³C-labeled glucose or acetate

  • Sterile flasks

  • Shaker incubator

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Solid Phase Extraction (SPE) cartridges for purification

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for verification of labeling

Procedure:

  • Prepare the Culture Medium: Prepare YES medium, replacing the standard carbon source with a ¹³C-labeled equivalent (e.g., [U-¹³C₆]-glucose).

  • Inoculation: Inoculate the sterile ¹³C-labeled medium with a fresh culture of Penicillium citreonigrum.

  • Incubation: Incubate the culture in a shaker incubator at 25°C for 7-14 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium and the filtrate separately with ethyl acetate or chloroform.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • Redissolve the crude extract in a suitable solvent.

    • Perform a preliminary cleanup using Solid Phase Extraction (SPE).

    • Further purify the ¹³C-labeled citreoviridin using preparative HPLC.

  • Verification and Quantification:

    • Confirm the incorporation of ¹³C and determine the isotopic purity using high-resolution mass spectrometry.

    • Quantify the concentration of the purified ¹³C-citreoviridin solution using a calibrated standard or by quantitative NMR (qNMR).

Protocol 2: Quantitative Analysis of Citreoviridin using ¹³C-Internal Standard by LC-MS/MS

This protocol outlines the use of the synthesized ¹³C-citreoviridin as an internal standard for the quantification of native citreoviridin in a sample matrix.

Materials:

  • Sample matrix (e.g., rice, corn)

  • ¹³C-citreoviridin internal standard solution of known concentration

  • Extraction solvent (e.g., acetonitrile/water mixture)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Homogenize the sample.

    • Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the ¹³C-citreoviridin internal standard solution to the sample.

  • Extraction:

    • Add the extraction solvent to the sample.

    • Vortex or shake vigorously for a specified time.

    • Centrifuge to pellet solid material.

  • Cleanup (if necessary): Pass the supernatant through an SPE cartridge to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract into the LC-MS/MS system.

    • Separate citreoviridin and the internal standard using a suitable C18 column and mobile phase gradient.

    • Detect and quantify the native citreoviridin and the ¹³C-labeled internal standard using multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the concentration of citreoviridin in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.

G cluster_1 Quantitative Analysis Workflow Sample Sample Spike with 13C-IS Spike with 13C-IS Sample->Spike with 13C-IS Extraction Extraction Spike with 13C-IS->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (SPE)->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Caption: Workflow for quantitative analysis of citreoviridin.

Data Presentation: The Impact of Internal Standards

The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantitative analysis by correcting for matrix effects and procedural losses. The following tables summarize representative data from studies on mycotoxin analysis using stable isotope dilution assays (SIDA), demonstrating the effectiveness of this approach.

Table 1: Recovery Data for Mycotoxin Analysis With and Without Isotope Internal Standards

AnalyteSpiked Level (µg/kg)Mean Recovery (%) Without ISRSD (%) Without ISMean Recovery (%) With ISRSD (%) With IS
Aflatoxin B₁558.124.198.55.2
Ochratoxin A1075.415.8102.34.1
Deoxynivalenol (B1670258)10062.918.295.76.8
Zearalenone5081.312.5105.13.9
Fumonisin B₁20055.221.792.58.5
T-2 Toxin2047.022.599.87.3

Data adapted from a representative study on mycotoxin analysis.[5]

Table 2: Apparent Recovery and Matrix Effects in Maize using a Stable Isotope Dilution Assay

MycotoxinApparent Recovery (%)Matrix Effect (%)
Aflatoxin B₁98-5
Aflatoxin B₂95-8
Aflatoxin G₁102+3
Aflatoxin G₂99-2
Deoxynivalenol92-15
Fumonisin B₁88-25
Fumonisin B₂91-22
Ochratoxin A105+7
T-2 Toxin97-10
HT-2 Toxin94-12
Zearalenone103+5

Data adapted from a study on the accurate determination of mycotoxins in maize.[2][3] Apparent recovery is the recovery calculated with the use of an internal standard, while the matrix effect indicates the degree of signal suppression (-) or enhancement (+) caused by the sample matrix.

Conclusion

The synthesis and application of ¹³C-labeled citreoviridin internal standards are paramount for achieving accurate and reliable quantitative results in complex matrices. The biosynthetic approach provides a feasible route for the production of these standards. The use of a stable isotope dilution assay with these internal standards effectively mitigates matrix-induced inaccuracies, leading to robust and defensible analytical data, which is critical for regulatory compliance and risk assessment in the food and pharmaceutical industries.

References

Troubleshooting & Optimization

How to overcome matrix effects in Citreoviridin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of citreoviridin (B190807). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to overcoming matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact citreoviridin analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as citreoviridin, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, particularly common with electrospray ionization (ESI), can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2][3] In complex matrices like cereals, these effects can be significant and variable.

Q2: I am observing low signal intensity for citreoviridin in my rice samples. What could be the cause?

A2: Low signal intensity, or ion suppression, is a common manifestation of matrix effects in complex food matrices like rice.[4][5] Co-eluting components from the rice extract can interfere with the ionization of citreoviridin in the mass spectrometer's source, leading to a weaker signal than expected. Other potential causes include inefficient extraction, analyte degradation, or suboptimal instrument parameters.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for citreoviridin?

Q4: Without a SIL-IS, what is the best way to compensate for matrix effects?

A4: In the absence of a specific SIL-IS, the most effective strategies for compensating for matrix effects are the use of matrix-matched calibration curves or the standard addition method .[5][7] Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of citreoviridin but has a similar composition to the samples being analyzed. The standard addition method involves adding known amounts of a citreoviridin standard to sample aliquots to create a calibration curve within the sample itself.

Q5: How can I reduce matrix effects during sample preparation?

A5: Several sample preparation strategies can help minimize matrix effects:

  • Dilution: A simple and often effective approach is to dilute the sample extract.[7] This reduces the concentration of interfering matrix components. However, ensure that the final concentration of citreoviridin remains above the limit of quantification (LOQ) of your instrument.

  • Sample Clean-up: Employing a thorough clean-up step can significantly reduce matrix interferences. Techniques like solid-phase extraction (SPE) can be optimized to selectively retain citreoviridin while washing away interfering compounds.

  • Optimized Extraction: The choice of extraction solvent is crucial. For citreoviridin, various solvents have been used, including acetonitrile/water/formic acid mixtures, ethanol/water, and chloroform.[8] The optimal solvent system will depend on the specific matrix and should be chosen to maximize citreoviridin recovery while minimizing the co-extraction of interfering substances.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor reproducibility of results Inconsistent matrix effects between samples.1. Implement matrix-matched calibration for all samples. 2. If a suitable blank matrix is unavailable, use the standard addition method for each sample. 3. Ensure homogenization of samples to minimize variability.
Significant signal suppression High concentration of co-eluting matrix components.1. Optimize the sample clean-up procedure (e.g., SPE) to remove more interferences. 2. Dilute the sample extract, if sensitivity allows. 3. Modify the chromatographic method to improve separation between citreoviridin and interfering peaks.
Signal enhancement observed Co-eluting compounds are enhancing the ionization of citreoviridin.1. Utilize matrix-matched calibration or the standard addition method to correct for the enhancement. 2. Adjust chromatographic conditions to separate the enhancing compounds from the citreoviridin peak.
Inaccurate quantification with external calibration Matrix effects are not being accounted for.1. Switch from external calibration in solvent to matrix-matched calibration. 2. Validate the method using the standard addition approach to confirm the extent of matrix effects.

Quantitative Data on Matrix Effects

While specific quantitative data for citreoviridin matrix effects across a wide range of matrices is limited in the literature, studies on other mycotoxins in similar matrices provide valuable insights. The following table summarizes typical matrix effects observed for mycotoxins in cereals. It is important to experimentally determine the matrix effect for citreoviridin in your specific matrix.

Matrix Analyte Class Observed Matrix Effect Reference
RicePesticidesRanged from -55% (suppression) to less than 20% for most compounds.[4][5]
Wheat, Corn, RiceMycotoxinsBoth significant suppression and enhancement observed, varying by analyte and matrix.[3]
Cereal GrainsPesticidesNo significant matrix effect for the majority of pesticides after appropriate sample preparation.[2]

Note: The matrix effect is calculated as: ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100%. A negative value indicates suppression, and a positive value indicates enhancement.

Experimental Protocols

Protocol 1: Extraction of Citreoviridin from Rice

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

  • Homogenization: Grind a representative portion of the rice sample to a fine powder.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of an extraction solvent mixture of acetonitrile/water/formic acid (80:19:1, v/v/v).

  • Extraction: Vortex the mixture vigorously for 2 minutes, followed by shaking on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute an aliquot of the supernatant with the initial mobile phase as needed to reduce matrix effects and bring the analyte concentration within the calibration range.

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Blank Matrix Preparation: Extract a sample of the same matrix type (e.g., rice) that is known to be free of citreoviridin using the same procedure as the analytical samples (Protocol 1).

  • Standard Spiking: Prepare a series of calibration standards by spiking aliquots of the blank matrix extract with known concentrations of a citreoviridin analytical standard.

  • Analysis: Analyze the matrix-matched calibration standards alongside the prepared samples.

  • Quantification: Construct a calibration curve using the peak areas of the matrix-matched standards and use this curve to quantify citreoviridin in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Strategy sample Homogenized Sample extraction Extraction (Acetonitrile/Water/Formic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution & Filtration supernatant->dilution lcms LC-MS/MS Injection dilution->lcms data Data Acquisition lcms->data mm_cal Matrix-Matched Calibration data->mm_cal Compare to Standards sa_method Standard Addition Method data->sa_method Analyze Spiked Samples result Accurate Quantification mm_cal->result sa_method->result

Caption: Workflow for Citreoviridin Analysis with Matrix Effect Compensation.

troubleshooting_logic start Inaccurate/Irreproducible Citreoviridin Results check_is Is a SIL-IS available? start->check_is use_is Use SIL-IS for Correction check_is->use_is Yes no_is No Commercially Available SIL-IS check_is->no_is No end Accurate & Reproducible Results use_is->end check_matrix Evaluate Matrix Effects (Post-extraction Spike) no_is->check_matrix no_effect Minimal Matrix Effects (<20%) check_matrix->no_effect No effect Significant Matrix Effects (>20%) check_matrix->effect Yes no_effect->end strategy Implement Compensation Strategy effect->strategy mm_cal Matrix-Matched Calibration strategy->mm_cal sa_method Standard Addition Method strategy->sa_method optimize Optimize Sample Preparation (Clean-up, Dilution) strategy->optimize mm_cal->end sa_method->end optimize->check_matrix Re-evaluate

References

Technical Support Center: Optimizing Citreoviridin Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction yield of Citreoviridin (B190807) from complex matrices. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Citreoviridin, offering potential causes and recommended solutions to enhance yield and purity.

Problem IDIssuePotential Cause(s)Recommended Solution(s)
CTV-T01 Low Extraction Yield - Incomplete fungal cell lysis.- Inefficient partitioning of Citreoviridin into the organic solvent.- Adsorption of Citreoviridin to labware.[1]- Utilize sonication (20-30 minutes) or grinding with liquid nitrogen to disrupt mycelia before solvent extraction.[1][2][3]- Ensure thorough mixing during liquid-liquid extraction and perform multiple extractions (2-3 times) with fresh solvent.[1]- Use silanized glassware to minimize surface adsorption.[1]
CTV-T02 Presence of Isocitreoviridin - Isomerization of Citreoviridin due to light exposure.[1]- Improper storage conditions (e.g., elevated temperature).[1]- Work under subdued light and use amber-colored glassware or vials for all samples and standards.[1]- Store extracts and purified Citreoviridin at low temperatures, preferably -20°C for long-term storage.[1]
CTV-T03 Degradation of Citreoviridin - Exposure to high temperatures during solvent evaporation.[4]- Presence of oxygen leading to oxidative degradation.[1]- Extreme pH conditions.[1]- Use a stream of inert gas (e.g., nitrogen) for solvent evaporation at ambient or lower temperatures.[4]- Minimize exposure to air; consider flushing storage vials with nitrogen.[4]- Maintain a neutral pH during extraction unless the protocol specifies otherwise.
CTV-T04 Interference from Matrix Components - Co-extraction of other metabolites or matrix components.- Employ a clean-up step using solid-phase extraction (SPE) with silica (B1680970) and/or amino columns.[5][6]- For complex matrices like food and feed, consider using QuEChERS-based methods followed by d-SPE cleanup.[7]

Frequently Asked Questions (FAQs)

Q1: What is Citreoviridin and why is its stability a concern during extraction?

A1: Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus.[1] Its chemical structure, which includes a polyene chain, makes it susceptible to degradation from light, heat, and certain pH levels.[1] Minimizing this degradation is critical for accurate quantification and obtaining a pure product for further studies.[1] A primary degradation pathway is its isomerization to Isocitreoviridin.[1]

Q2: Which solvents are most effective for Citreoviridin extraction?

A2: Chloroform (B151607) is a commonly used and effective solvent for extracting Citreoviridin from fungal mycelia and culture media.[1][8][9] Dichloromethane has also been successfully used for extraction from corn and rice.[5][6] For food and feed samples, mixtures of acetonitrile (B52724) and water, often with a small amount of acid like formic acid, are frequently employed.[7][10] An ethanol/water mixture has been used for rapid screening assays.[7][11]

Q3: Where is Citreoviridin primarily located in fungal cultures?

A3: A significant portion of Citreoviridin is found within the fungal mycelium.[2][8][9] In studies with Penicillium citreonigrum in liquid culture, as much as 74.3% of the total Citreoviridin was located in the mycelia.[2][8][9] Therefore, efficient extraction of the mycelium is crucial for maximizing the total yield.

Q4: What are the optimal storage conditions for Citreoviridin extracts?

A4: To minimize degradation and isomerization, extracts and purified Citreoviridin should be stored at low temperatures, with -20°C being preferable for long-term storage.[1] It is also crucial to protect the samples from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1][4] For standard solutions, acetonitrile and methanol (B129727) have proven to be suitable solvents for storage at -18°C for up to 14 months.[1]

Q5: How can I remove interfering compounds from my Citreoviridin extract?

A5: Solid-phase extraction (SPE) is a common and effective method for cleaning up Citreoviridin extracts. A combination of silica and amino SPE columns can be used to remove impurities.[5][6] For highly complex matrices, such as food samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach followed by dispersive solid-phase extraction (d-SPE) is recommended.[7]

Data Presentation

Table 1: Comparison of Analytical Methods for Citreoviridin Quantification
ParameterHPLC-FLDUHPLC-FLDLC-MS/MSImmunochromatographic Strip (ICS)
Linearity Range Not Specified2 - 200 ng/mL[12]Not SpecifiedNot Applicable
Limit of Detection (LOD) 2 ng/g (in corn)[6]0.38 ng/mL[12]-100 µg/kg[6]
Limit of Quantification (LOQ) -1.16 ng/mL[12]--
Cut-off Value Not ApplicableNot ApplicableNot Applicable1000 µg/kg[7]
Analysis Time -< 10 minutes-5 - 10 minutes[7]
Primary Application Quantitative AnalysisHigh-sensitivity Quantitative AnalysisHigh-selectivity Confirmation & Quantification[10]Rapid Screening[7]
Table 2: Citreoviridin Production Yields in P. citreonigrum Cultures
StrainCulture MediumFermentation TypeIncubation Time & TemperatureYieldReference
Not SpecifiedYeast Extract Sucrose (B13894) (YES) Liquid MediumSubmerged8 days at 25°C5.54 g (estimated) from 15.3 g crude extract (from 48 x 500 mL flasks)[8][9][13]
IMI92228Yeast Extract Sucrose (YES) AgarSolid-State14 days at 25°CPeak production of approx. 120 µg/cm² at day 10[13]
IMI92228YES Agar with 5% NaClSolid-State14 days at 25°CPeak production of approx. 40 µg/cm² at day 10[13]

Experimental Protocols

Protocol 1: Extraction of Citreoviridin from Penicillium citreonigrum Liquid Culture

This protocol is adapted from methods described by Rocha et al. (2015).[14]

1. Fungal Culture and Fermentation:

  • Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium in a suitable flask.

  • Incubate at 25°C for 8 days in a stationary culture, protected from light.[2][14]

2. Separation of Mycelium and Liquid Medium:

  • Separate the mycelium from the liquid medium by filtration through a paper filter.[8][14]

3. Extraction from Liquid Medium:

  • Extract the filtered liquid medium twice with an equal volume of chloroform in a separatory funnel.[2][14]

  • Combine the chloroform extracts.

4. Extraction from Mycelium:

  • Fragment the collected mycelium and place it in a beaker.

  • Add chloroform to cover the mycelium.[8][14]

  • Sonicate the mixture for 20 minutes to enhance extraction efficiency.[3][14]

  • Filter the chloroform extract.

5. Purification:

  • Combine the chloroform extracts from both the liquid medium and the mycelium.[14]

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature to obtain the crude extract.[13][14]

  • The crude extract can be further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[9][14]

Protocol 2: QuEChERS-based Extraction for LC-MS/MS Analysis from Cereal Matrices

This protocol is a general guideline for a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) based extraction method suitable for complex matrices like cereals.[7]

1. Sample Preparation:

  • Homogenize the cereal sample to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v) to the tube.[10]

  • Add appropriate QuEChERS salts.

  • Vortex vigorously for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.[10]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, MgSO4).

  • Vortex for 1 minute.

  • Centrifuge at high speed for 5 minutes.

4. Final Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract may be evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification & Analysis Phase sample Complex Matrix (e.g., Fungal Culture, Cereal) homogenize Homogenization / Grinding sample->homogenize add_solvent Add Extraction Solvent (e.g., Chloroform, Acetonitrile Mix) homogenize->add_solvent sonicate Sonication / Shaking add_solvent->sonicate separate Filtration / Centrifugation sonicate->separate crude_extract Crude Citreoviridin Extract separate->crude_extract cleanup Cleanup Step (e.g., SPE, d-SPE) crude_extract->cleanup Transfer evaporation Solvent Evaporation (Nitrogen Stream, Low Temp) cleanup->evaporation reconstitute Reconstitution evaporation->reconstitute analysis Analysis (HPLC, LC-MS/MS) reconstitute->analysis

Caption: General workflow for the extraction and analysis of Citreoviridin.

troubleshooting_logic cluster_degradation Degradation Issues cluster_extraction_efficiency Extraction Efficiency start Low Citreoviridin Recovery? check_light Protected from Light? start->check_light Yes protect_light Use Amber Vials & Work in Subdued Light check_light->protect_light No check_temp Evaporation Temp Low? check_light->check_temp Yes use_n2 Use N2 Stream at Ambient Temperature check_temp->use_n2 No check_lysis Sufficient Cell Lysis? check_temp->check_lysis Yes sonicate Increase Sonication Time or Grind Mycelia check_lysis->sonicate No check_repeats Multiple Extractions? check_lysis->check_repeats Yes repeat_extraction Perform 2-3 Extractions with Fresh Solvent check_repeats->repeat_extraction No

Caption: Troubleshooting logic for low Citreoviridin recovery.

References

Navigating the Nuances of Citreoviridin Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of analytical standards and stock solutions is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability of citreoviridin (B190807) in various organic solvents and as stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing citreoviridin stock solutions?

A1: Citreoviridin is generally stable in common reversed-phase high-performance liquid chromatography (RP-HPLC) solvents such as acetonitrile (B52724) and methanol. For cell-based assays, dimethyl sulfoxide (B87167) (DMSO) has been used, indicating good short-term stability. Chloroform (B151607) is also a commonly used solvent for extraction.

Q2: What are the optimal storage conditions for long-term stability of citreoviridin stock solutions?

A2: For long-term storage, it is recommended to keep citreoviridin stock solutions at -18°C or below, protected from light. Studies have shown that citreoviridin is stable for up to 14 months under these conditions.

Q3: I'm observing an unexpected peak in my analysis of a citreoviridin standard. What could be the cause?

A3: The appearance of a new, related peak in your chromatogram is likely due to the isomerization of citreoviridin to isocitreoviridin. This is a common issue, especially with prolonged storage. It is crucial to periodically verify the purity of your standard. Interestingly, one study observed that over 10 months under frozen, dark conditions, most of the isocitreoviridin converted back to citreoviridin.

Q4: How stable is citreoviridin in solution for short-term use at room temperature?

A4: For short-term applications, a diluted multi-mycotoxin standard solution containing citreoviridin in a mixture of water/methanol (50/50 v/v) with 0.1% formic acid has been demonstrated to be stable for at least 75 hours at 23°C, even with exposure to light.

Q5: Are there any solvents to avoid for long-term storage of citreoviridin?

A5: While extensive data on the degradation of citreoviridin in a wide array of organic solvents is limited, it is advisable to use high-purity solvents and avoid those with reactive impurities. For any new solvent, conducting a preliminary stability study is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of Unexpected Peaks in Chromatogram Isomerization of citreoviridin to isocitreoviridin.Confirm the identity of the new peak, if possible, using mass spectrometry. To minimize isomerization, ensure stock solutions are stored at -18°C or below and protected from light.
Decreased Peak Area Over Time Degradation of citreoviridin.Use high-purity solvents free of contaminants. Store the solution at lower temperatures (-20°C or -80°C). Prepare fresh stock solutions more frequently.
Inconsistent Analytical Results Solvent evaporation or absorption of water.Use vials with tight-fitting caps (B75204) to prevent solvent evaporation. Store solutions in a desiccator to minimize water absorption.
Low Yield During Extraction Incomplete cell lysis and extraction from the fungal matrix.Employ sonication during extraction with chloroform to enhance cell disruption and solvent penetration.

Stability of Citreoviridin in Organic Solvents: A Data Summary

Solvent/Mixture Temperature Duration Stability Reference
Acetonitrile-18°C14 monthsStable
Methanol-18°C14 monthsStable
Water/Methanol (50/50 v/v) with 0.1% Formic Acid23°C (light exposure)At least 75 hoursStable
AcetonitrileRoom TemperatureNot specifiedLess stable than at -18°C
MethanolRoom TemperatureNot specifiedLess stable than at -18°C

Experimental Protocols

Protocol for Assessing Long-Term Stability of Citreoviridin Stock Solutions
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity citreoviridin.

    • Dissolve the citreoviridin in a high-purity solvent (e.g., acetonitrile or methanol) to achieve a desired concentration (e.g., 1 mg/mL).

    • Vortex the solution until the citreoviridin is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials with tight-fitting caps to minimize light exposure and solvent evaporation.

    • Store the vials at the desired temperature (e.g., -20°C).

  • Analysis at Time Points:

    • At designated time points (e.g., 0, 1, 3, 6, 12, and 14 months), retrieve a vial from storage.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the concentration and purity of citreoviridin using a validated analytical method, such as HPLC-UV/Vis or LC-MS/MS. The analysis at time zero will serve as the baseline.

  • Data Evaluation:

    • Calculate the percentage of citreoviridin remaining at each time point relative to the initial concentration at time zero.

    • A common stability criterion is the retention of at least 90% of the initial concentration.

Visualizing Experimental Workflows

Stability_Assessment_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation prep_stock Prepare Citreoviridin Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage Store at Controlled Temperature (e.g., -20°C) aliquot->storage tp_analysis Analyze at Time Points (0, 1, 3, 6, 12 months) storage->tp_analysis analytical_method HPLC or LC-MS/MS Analysis tp_analysis->analytical_method data_eval Calculate % Remaining vs. Time 0 analytical_method->data_eval stability_conclusion Determine Stability data_eval->stability_conclusion

Caption: Workflow for assessing the long-term stability of citreoviridin stock solutions.

Technical Support Center: Citreoviridin and Isocitreoviridin Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses the potential isomerization of citreoviridin (B190807) to isocitreoviridin during storage, a critical factor for researchers, scientists, and drug development professionals to ensure the purity and consistency of their experimental results.

Frequently Asked Questions (FAQs)

Q1: I have been storing my citreoviridin standard and am concerned about its stability. Can citreoviridin convert to isocitreoviridin over time?

A1: Yes, citreoviridin can undergo isomerization to form isocitreoviridin, particularly during long-term storage. While citreoviridin is relatively stable under freezing conditions and protected from light, some degree of isomerization has been observed after extended periods.[1][2][3][4] For instance, a study noted that after one year of storage under such conditions, about 4% of the citreoviridin had converted to isocitreoviridin.[2] Isomerization is a potential source of variability in toxicological studies, making it crucial to verify the purity of your material before starting experiments.[1][2][3][4]

Q2: What are the recommended storage conditions to minimize the isomerization of citreoviridin?

A2: To minimize isomerization, it is recommended to store citreoviridin under freezing conditions (e.g., -15°C) in an amber or light-protecting vial to prevent photoisomerization.[2] While this slows down the process, it does not completely prevent isomerization over very long storage durations.

Q3: Is the reverse isomerization from isocitreoviridin to citreoviridin possible?

A3: Yes, the transformation of isocitreoviridin to citreoviridin has been reported. In one study, isocitreoviridin present in a crude extract was observed to transform into citreoviridin after 10 months of storage under freezing conditions, protected from light.[1][2][3][4]

Q4: How can I check my citreoviridin sample for the presence of isocitreoviridin?

A4: The presence of isocitreoviridin can be detected using standard analytical techniques such as High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or a Fluorescence Detector (HPLC-FLD), as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These methods can separate and quantify the two isomers. Full characterization can be achieved using techniques like UV/VIS, FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4]

Q5: Are there any noticeable differences in the analytical profiles of citreoviridin and isocitreoviridin?

A5: Yes, citreoviridin and isocitreoviridin can be separated chromatographically due to differences in their physical properties. They will appear as distinct peaks in an HPLC or LC-MS/MS chromatogram. Their UV-Vis spectra are very similar, but they can be distinguished by their retention times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
An unexpected peak appears in the chromatogram of my citreoviridin standard.This could be isocitreoviridin formed during storage.1. Confirm the identity of the new peak using a reference standard for isocitreoviridin if available. 2. If a standard is unavailable, consider the possibility of isomerization based on the storage history of your citreoviridin. 3. Re-purify your citreoviridin standard if high purity is required for your experiments.
Variability in experimental results using the same batch of citreoviridin.The purity of the citreoviridin may have changed over time due to isomerization, leading to inconsistent concentrations of the active compound.1. Re-analyze the purity of your citreoviridin stock solution using HPLC or LC-MS/MS. 2. Prepare fresh stock solutions from a newly opened vial of citreoviridin for critical experiments. 3. Always document the storage time and conditions of your standards.
Difficulty in separating citreoviridin and isocitreoviridin peaks.The chromatographic conditions may not be optimal for resolving the two isomers.1. Optimize your HPLC method by adjusting the mobile phase composition, gradient, or column temperature. 2. Refer to published methods for the separation of citreoviridin and its isomers. A C18 column with a mobile phase of acetonitrile:water with a small percentage of acid (e.g., acetic or formic acid) is often effective.[2][6]

Quantitative Data on Isomerization

The following table summarizes the observed isomerization between citreoviridin and isocitreoviridin under specific storage conditions as reported in the literature.

Compound Initial State Storage Conditions Duration Outcome Reference
Isocitreoviridin~10% of crude extractFreezing, protected from light10 monthsMost transformed into citreoviridin[1][2][3][4]
CitreoviridinPurifiedFreezing, protected from light1 year~4% converted to isocitreoviridin[2]

Experimental Protocols

HPLC-PDA Method for the Analysis of Citreoviridin and Isocitreoviridin

This protocol is a general guideline for the analysis of citreoviridin and the detection of its isomer, isocitreoviridin.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (analytical grade)

  • Citreoviridin standard

3. Sample Preparation:

  • Dissolve the citreoviridin standard or sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.[2]

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile, water, and an acid is commonly used. A typical mobile phase could be acetonitrile/water/acetic acid (65:35:1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.[2][6]

  • Column Temperature: 40°C.[2]

  • PDA Detection: Monitor at 385 nm or 388 nm for citreoviridin and its isomer.[2][6]

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Identify the peaks for citreoviridin and isocitreoviridin based on their retention times.

  • Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve prepared from a standard of known concentration.

Visualizations

Isomerization_Pathway cluster_storage Storage Conditions cluster_factors Influencing Factors Citreoviridin Citreoviridin (E-isomer) Isocitreoviridin Isocitreoviridin (Z-isomer) Citreoviridin->Isocitreoviridin Long-term storage (e.g., >1 year, freezing) Isocitreoviridin->Citreoviridin Storage (e.g., 10 months, freezing) Light Light Light->Citreoviridin Light->Isocitreoviridin Time Time Time->Citreoviridin Time->Isocitreoviridin Temperature Temperature Temperature->Citreoviridin Temperature->Isocitreoviridin

Caption: Isomerization of Citreoviridin to Isocitreoviridin during storage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve Citreoviridin Sample B Filter through 0.45 µm filter A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E PDA Detection at 385/388 nm D->E F Identify Peaks by Retention Time E->F G Integrate Peak Areas F->G H Quantify Isomers G->H

Caption: Workflow for HPLC analysis of Citreoviridin isomerization.

References

Troubleshooting low recovery of Citreoviridin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of Citreoviridin (B190807) during sample preparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our FAQs and troubleshooting guides are designed to provide direct answers and solutions to common issues encountered during the extraction, purification, and analysis of Citreoviridin.

Q1: What are the common causes for low recovery of Citreoviridin during sample preparation?

Low recovery of Citreoviridin can stem from several factors throughout the experimental workflow. The primary causes include inefficient extraction from the sample matrix, degradation of the analyte, and losses during sample cleanup and concentration steps. Citreoviridin is particularly sensitive to light and can undergo isomerization, further complicating its analysis.[1][2]

Q2: My Citreoviridin yield is unexpectedly low after extraction. How can I improve my extraction efficiency?

Several factors could be contributing to inefficient extraction. Here are some troubleshooting steps:

  • Incomplete Cell Lysis: For fungal cultures, ensure complete disruption of the mycelia to release the intracellular Citreoviridin. A significant portion of Citreoviridin is found within the mycelia.[2][3][4][5]

    • Solution: Employ mechanical disruption methods such as sonication or agitation.[4][6] Sonication for 20-30 minutes has been shown to be effective for extracting Citreoviridin from mycelium.[4]

  • Inefficient Liquid-Liquid Extraction (LLE): Partitioning of Citreoviridin from the aqueous phase to the organic solvent may be incomplete.

    • Solution: Ensure thorough mixing by vortexing or shaking. To maximize recovery, perform multiple extractions (2-3 times) with fresh solvent and pool the organic layers.[1]

  • Adsorption to Labware: Citreoviridin can adsorb to the surface of standard laboratory glassware.

    • Solution: Using silanized glassware can help minimize this issue, especially when working with standard solutions.[1]

  • Improper Solvent Selection: The choice of extraction solvent is critical for achieving high recovery.

    • Solution: Chloroform (B151607) is a commonly used and effective solvent for extracting Citreoviridin from both liquid cultures and fungal mycelia.[1][3][4][6] For analysis by LC-MS/MS, an extraction solvent of acetonitrile (B52724)/water/formic acid (79:20:1, v/v/v) is often used.[7]

Q3: I am observing extra peaks in my chromatogram that I suspect are related to Citreoviridin. What could be the cause?

The presence of unexpected peaks is often due to the degradation of Citreoviridin into its isomers, primarily Isocitreoviridin.[1][2]

  • Cause: Citreoviridin is sensitive to light, which can induce isomerization.[1]

  • Solution:

    • Work under subdued light conditions.

    • Use amber-colored vials or foil-wrapped containers for all samples, standards, and extracts to protect them from light.[1]

    • Analyze samples as quickly as possible after preparation to minimize the risk of degradation.[1]

Q4: How can I prevent the degradation of Citreoviridin during storage?

Proper storage is crucial for maintaining the integrity of your samples and standards.

  • Temperature: Store extracts and purified Citreoviridin at low temperatures. For long-term storage, -20°C is recommended.[1]

  • Solvent: For storing standard solutions, acetonitrile and methanol (B129727) have demonstrated good stability at -18°C for up to 14 months.[1][8]

  • Oxygen: The polyene structure of Citreoviridin is susceptible to oxidative degradation.[1] While not always practical, storing under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful extraction and analysis of Citreoviridin.

Table 1: Recommended Solvents for Citreoviridin Preparation

ApplicationRecommended Solvent(s)Reference(s)
Extraction from Fungal MyceliaChloroform[1][3][4]
Extraction from Liquid CultureChloroform[3][4]
Extraction for LC-MS/MS AnalysisAcetonitrile/Water/Formic Acid (79:20:1, v/v/v)[7]
Storage of Standard SolutionsAcetonitrile, Methanol[1]

Table 2: Key Parameters for Analytical Methods

Analytical MethodColumnMobile PhaseDetection
HPLC-FLD C18 (2.1 mm × 100 mm, 1.8 µm)Acetonitrile:Water:Formic Acid (55:45:0.1, v/v/v)Excitation: 220 nm, Emission: 340 nm
LC-MS/MS C18Acetonitrile, Water, Formic Acid (gradient)ESI Positive Mode, MRM
Semi-Preparative HPLC C18Methanol:Water with 1% Acetic Acid (e.g., 65:35 v/v)385 nm

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Citreoviridin from Fungal Culture

This protocol is a composite of methods described for both solid and liquid cultures.[3][4]

  • Separation: Separate the mycelium from the liquid culture medium by filtration.

  • Liquid Medium Extraction: Extract the liquid medium twice with an equal volume of chloroform in a separatory funnel. Vigorously shake the funnel for 2-3 minutes, allowing the layers to separate. Collect the lower chloroform layer.

  • Mycelium Extraction:

    • Transfer the filtered mycelium to a beaker.

    • Add enough chloroform to cover the mycelium.

    • Sonicate the mixture for 20-30 minutes to lyse the fungal cells.[4]

    • Filter the mixture to separate the chloroform extract from the mycelial debris.

  • Combine and Dry: Pool all the chloroform extracts. Pass the combined extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Evaporate the chloroform under a stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., acetonitrile or methanol) for analysis.[3]

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Citreoviridin Extract

This is a general protocol that can be adapted based on the specific SPE cartridge and sample matrix. Optimization of each step is recommended for best results.[9]

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water or a buffer matching the sample's pH).

  • Loading: Load the crude extract (reconstituted in a solvent compatible with the SPE sorbent) onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent or a solvent mixture to remove interfering compounds. This solvent should be strong enough to elute impurities but weak enough to retain Citreoviridin.

  • Elution: Elute the retained Citreoviridin with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Citreoviridin Recovery start Start: Low Citreoviridin Recovery check_extraction Check Extraction Efficiency start->check_extraction check_degradation Check for Degradation check_extraction->check_degradation No incomplete_lysis Incomplete Cell Lysis? check_extraction->incomplete_lysis Yes check_adsorption Check for Adsorption check_degradation->check_adsorption No light_exposure Light Exposure? check_degradation->light_exposure Yes glassware_adsorption Adsorption to Glassware? check_adsorption->glassware_adsorption Yes end Improved Recovery check_adsorption->end No inefficient_partitioning Inefficient Partitioning? incomplete_lysis->inefficient_partitioning No solution_lysis Increase Sonication/Agitation incomplete_lysis->solution_lysis Yes wrong_solvent Incorrect Solvent? inefficient_partitioning->wrong_solvent No solution_partitioning Multiple Extractions & Thorough Mixing inefficient_partitioning->solution_partitioning Yes wrong_solvent->check_degradation No solution_solvent Use Chloroform or Acetonitrile-based Solvent wrong_solvent->solution_solvent Yes high_temperature High Temperature? light_exposure->high_temperature No solution_light Use Amber Vials & Work in Subdued Light light_exposure->solution_light Yes high_temperature->check_adsorption No solution_temperature Store at -20°C high_temperature->solution_temperature Yes solution_adsorption Use Silanized Glassware glassware_adsorption->solution_adsorption Yes glassware_adsorption->end No solution_lysis->end solution_partitioning->end solution_solvent->end solution_light->end solution_temperature->end solution_adsorption->end

Caption: Troubleshooting decision tree for low Citreoviridin recovery.

Sample_Preparation_Workflow General Sample Preparation Workflow for Citreoviridin cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample Sample (e.g., Fungal Culture) lysis Cell Lysis (Sonication/Agitation) sample->lysis protect_from_light Protect from Light Throughout sample->protect_from_light lle Liquid-Liquid Extraction (Chloroform) lysis->lle drying Drying (Anhydrous Na2SO4) lle->drying evaporation Solvent Evaporation drying->evaporation spe Solid-Phase Extraction (Optional) evaporation->spe low_temperature Maintain Low Temperature evaporation->low_temperature reconstitution Reconstitution spe->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Citreoviridin sample preparation.

References

Technical Support Center: Optimizing Chromatographic Separation of Citreoviridin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of citreoviridin (B190807) and its isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of citreoviridin and isocitreoviridin.

Q1: I am observing peak tailing for both citreoviridin and isocitreoviridin in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?

A1: Peak tailing in the analysis of citreoviridin and its isomers can be caused by several factors. A common reason is secondary interactions between the analytes and the stationary phase, particularly with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.

Possible Causes and Solutions:

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analytes and the column.

    • Solution: Incorporate a buffer into your mobile phase to maintain a consistent pH. Adding a small amount of acid, such as 0.1% formic acid or 1% acetic acid, to the mobile phase can help to suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.[1]

  • Column Contamination: Accumulation of matrix components from your sample on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

Q2: I am struggling to achieve baseline separation between the citreoviridin and isocitreoviridin peaks. What steps can I take to improve resolution?

A2: Achieving good resolution between isomers can be challenging due to their similar chemical structures.[2] Here are several strategies to improve the separation between citreoviridin and isocitreoviridin:

Strategies to Enhance Resolution:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will increase retention times and can improve separation.

    • Change Organic Solvent: Switching between methanol and acetonitrile (B52724) can alter the selectivity of the separation.

  • Modify Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

  • Adjust Column Temperature: Changing the column temperature can affect the selectivity of the separation. Experiment with different temperatures (e.g., in the range of 30-40°C) to find the optimal condition for your separation.[1]

  • Select a Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) which may offer different selectivity for the isomers.

Q3: My LC-MS/MS results show significant signal suppression for citreoviridin when analyzing rice samples. How can I mitigate these matrix effects?

A3: Matrix effects, particularly signal suppression, are a common challenge in the LC-MS/MS analysis of mycotoxins in complex matrices like cereals.[3]

Mitigation Strategies for Matrix Effects:

  • Sample Preparation and Cleanup:

    • Solid-Phase Extraction (SPE): Employing an SPE cleanup step can effectively remove interfering matrix components prior to LC-MS/MS analysis.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a sample preparation technique that can be optimized for mycotoxin analysis and help reduce matrix effects.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix (a sample of the same type that is free of the analyte) to compensate for signal suppression or enhancement.

    • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for citreoviridin is a highly effective way to correct for matrix effects and improve the accuracy and precision of your results.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the target analyte.

Frequently Asked Questions (FAQs)

Q1: What is the main isomer of citreoviridin I should be aware of?

A1: The primary isomer of citreoviridin is isocitreoviridin.[1] It is a geometric isomer and can be present in samples containing citreoviridin.

Q2: How stable are citreoviridin and isocitreoviridin in standard solutions?

A2: Citreoviridin is sensitive to light and can undergo isomerization to isocitreoviridin. Stock solutions should be stored in the dark at low temperatures (e.g., -18°C) to minimize degradation.[4] Interestingly, it has been observed that isocitreoviridin can convert back to citreoviridin over several months when stored under frozen conditions and protected from light.[1][4] For short-term use, solutions of citreoviridin in methanol/water with 0.1% formic acid have been shown to be stable for at least 75 hours at room temperature, even with exposure to light.[4]

Q3: What are the typical extraction solvents for citreoviridin from cereal samples?

A3: Common solvents for the extraction of citreoviridin from cereals like rice include chloroform (B151607), dichloromethane, and mixtures of acetonitrile and water.[1] The choice of solvent can depend on the subsequent cleanup and analytical method.

Q4: At what wavelength should I monitor for the detection of citreoviridin and isocitreoviridin by HPLC-UV?

A4: A wavelength of 385 nm is commonly used for the detection of citreoviridin and its isomers with a UV or PDA detector.[1]

Data Presentation

Table 1: HPLC and LC-MS/MS Method Parameters for Citreoviridin Analysis

ParameterHPLC Method 1HPLC Method 2LC-MS/MS Method
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Not specifiedGemini-NX C18 (150 x 2 mm, 3 µm)
Mobile Phase Methanol:Water with 0.1% Formic Acid (65:35)Methanol:Water with 1% Acetic Acid (65:35)A: Water + 0.05% Formic Acid; B: Acetonitrile
Flow Rate 0.45 mL/minNot specified200 µL/min
Column Temperature 40°C40°CNot specified
Injection Volume 5 µL10 µL10 µL
Detection PDA at 385 nmPDA at 385 nmMS/MS
Reference [5][1]

Experimental Protocols

Protocol 1: Sample Preparation for Citreoviridin Analysis in Rice

This protocol is based on a method for the extraction of citreoviridin from rice samples for subsequent HPLC analysis.

  • Sample Homogenization: Grind the rice samples to a fine powder.

  • Extraction:

    • Weigh 50 g of the homogenized sample into a flask.

    • Add 25 g of diatomaceous earth and 25 mL of water and mix.

    • Add 250 mL of chloroform and shake for 30 minutes.

  • Filtration: Filter the mixture through a paper filter.

  • Evaporation: Evaporate the chloroform extract to dryness under reduced pressure.

  • Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC Analysis of Citreoviridin and Isocitreoviridin

This protocol outlines a typical reversed-phase HPLC method for the separation of citreoviridin and its isomer.

  • HPLC System: A standard HPLC system with a PDA or UV detector.

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase: An isocratic mobile phase of methanol and water (65:35) containing 0.1% formic acid.[5]

  • Flow Rate: 0.45 mL/min.[5]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-10 µL.[1][5]

  • Detection: Monitor the eluent at 385 nm.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Rice Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC/UPLC Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection PDA/MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for the analysis of citreoviridin.

Troubleshooting_Tree Start Poor Separation of Citreoviridin and Isomer Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Solvent_Ratio Adjust Organic Solvent % Check_Mobile_Phase->Adjust_Solvent_Ratio No Check_Flow_Rate Is Flow Rate Optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Adjust_Solvent_Ratio->Check_Flow_Rate Change_Solvent Switch Organic Solvent (e.g., MeOH to ACN) Lower_Flow_Rate Decrease Flow Rate Check_Flow_Rate->Lower_Flow_Rate No Check_Temperature Is Column Temp. Optimal? Check_Flow_Rate->Check_Temperature Yes Lower_Flow_Rate->Check_Temperature Adjust_Temperature Adjust Column Temperature Check_Temperature->Adjust_Temperature No Consider_New_Column Consider Different Stationary Phase Check_Temperature->Consider_New_Column Yes Adjust_Temperature->Consider_New_Column

Caption: Troubleshooting decision tree for poor isomer separation.

References

Addressing cross-reactivity in Citreoviridin immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Citreoviridin immunoassays, with a special focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in a Citreoviridin immunoassay and why is it a concern?

A1: Cross-reactivity occurs when the antibodies in the immunoassay kit bind to substances other than Citreoviridin.[1] These substances are often structurally similar to Citreoviridin, such as its isomers or other mycotoxins.[2] This is a significant concern because it can lead to inaccurate quantification, including false positives or overestimated levels of Citreoviridin.[1][3]

Q2: My immunoassay results show the presence of Citreoviridin, but I suspect a false positive due to cross-reactivity. How can I confirm this?

A2: If you suspect a false positive, it is advisable to confirm your results using a more selective method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can definitively identify and quantify Citreoviridin and distinguish it from other potentially cross-reacting compounds.[1] Additionally, reviewing the cross-reactivity profile of your specific antibody, if provided by the manufacturer, can offer insights into potential interferences.[1]

Q3: What is iso-Citreoviridin and can it affect my assay results?

A3: Iso-Citreoviridin is a geometric isomer of Citreoviridin.[4] Due to its structural similarity, it is a significant potential cross-reactant in immunoassays. The degree of cross-reactivity will depend on the specificity of the monoclonal or polyclonal antibodies used in your assay.[5] It's important to be aware that Citreoviridin standards may contain a proportion of iso-Citreoviridin, and the ratio of these two isomers can change over time, even under frozen storage.[4]

Q4: Can other mycotoxins that commonly contaminate grain samples interfere with my Citreoviridin immunoassay?

A4: The potential for interference from other mycotoxins depends on the specificity of the antibody in your kit. High-quality monoclonal antibodies are designed to be highly specific to Citreoviridin. However, it is always good practice to consult the manufacturer's cross-reactivity data. Studies have shown that some anti-Citreoviridin antibodies exhibit very low to negligible cross-reactivity with other common mycotoxins like Aflatoxins, Zearalenone (ZEN), and Deoxynivalenol (DON).[5]

Troubleshooting Guides

Issue 1: High Background Signal

Q: I am observing a high background signal across all wells of my ELISA plate. What are the possible causes and solutions?

A: High background can obscure genuine results and is a common issue in ELISAs. Here are the likely causes and how to address them:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Solution: Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).

  • Inadequate Washing: Residual unbound antibodies or reagents can lead to a high background.

    • Solution: Increase the number of wash steps and ensure that the wells are thoroughly emptied between washes by tapping the plate on absorbent paper.

  • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.

    • Solution: Perform a titration experiment to determine the optimal antibody concentrations that provide a good signal-to-noise ratio.

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated.

    • Solution: Prepare fresh buffers and ensure the substrate has not been exposed to light.

Issue 2: Weak or No Signal

Q: My standard curve is flat and/or my samples are showing a very weak or no signal. What should I check?

A: A weak or absent signal can be due to several factors related to reagents or the experimental procedure:

  • Inactive Reagents: Key reagents may have expired or been stored improperly.

    • Solution: Check the expiration dates of all kit components, including the Citreoviridin standard, enzyme conjugates, and substrate. Ensure they have been stored at the recommended temperatures and avoid multiple freeze-thaw cycles.

  • Incorrect Reagent Preparation: Errors in the dilution of antibodies or the standard can lead to a poor signal.

    • Solution: Carefully re-check all calculations and ensure accurate pipetting when preparing dilutions.

  • Insufficient Incubation Times or Temperatures: Inadequate incubation can result in incomplete binding reactions.

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol. You may need to optimize these parameters for your specific laboratory conditions.

Issue 3: Matrix Effects in Grain Samples

Q: I am testing rice/corn extracts and my results seem inconsistent or lower than expected. Could the sample itself be the problem?

A: Yes, this is likely due to "matrix effects," where components in your sample extract interfere with the antibody-antigen binding.

  • Cause: Fats, proteins, oils, and other substances from the grain extract can non-specifically interfere with the immunoassay.[1]

  • Solutions:

    • Sample Dilution: A straightforward approach is to further dilute your sample extract with the assay buffer. This reduces the concentration of interfering substances.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank extract from a grain sample that is known to be free of Citreoviridin. This helps to compensate for the matrix effect by ensuring that your standards and samples have a similar composition.

    • Effective Sample Clean-up: Employing a robust sample preparation protocol with clean-up steps like solid-phase extraction (SPE) or immunoaffinity columns can remove many interfering compounds before the immunoassay.[1]

Data on Cross-Reactivity of Anti-Citreoviridin Antibodies

The following tables summarize the cross-reactivity of different anti-Citreoviridin monoclonal antibodies (mAbs) with various mycotoxins. Cross-reactivity is calculated as: (IC50 of Citreoviridin / IC50 of other mycotoxin) x 100%.[5]

Table 1: Cross-Reactivity of Monoclonal Antibody 6B2 [5]

MycotoxinIC50 (ng/mL)Cross-Reactivity (%)
Citreoviridin4.1100
Aflatoxin B1 (AFB1)>200<2.05
Aflatoxin B2 (AFB2)>200<2.05
Aflatoxin G1 (AFG1)>200<2.05
Aflatoxin G2 (AFG2)>200<2.05
Zearalenone (ZEN)>200<2.05
Deoxynivalenol (DON)>200<2.05

Table 2: Cross-Reactivity of Monoclonal Antibodies 2-2 and 2-4 [5]

CompoundmAb 2-2 IC50 (ng/mL)mAb 2-2 Cross-Reactivity (%)mAb 2-4 IC50 (ng/mL)mAb 2-4 Cross-Reactivity (%)
Citreoviridin1110018100
iso-CitreoviridinNot commercially availableInsights from mixed standardsNot commercially availableInsights from mixed standards
2,4-dimethoxy-3-methylphenol (DMP)>10,000<0.11>10,000<0.18

Experimental Protocols

Detailed Protocol for Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment

This protocol outlines the steps to determine the cross-reactivity of an anti-Citreoviridin antibody.[5]

  • Coating:

    • Coat the wells of a microtiter plate with 100 µL of a Citreoviridin-protein conjugate (e.g., CTV-BSA) at a concentration of 0.25 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.[5]

  • Washing (1):

    • Wash the plate three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).[5]

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well to prevent non-specific binding.[5]

    • Incubate for 2 hours at 37°C.[5]

  • Washing (2):

    • Repeat the washing step as described in step 2.[5]

  • Competitive Reaction:

    • Prepare serial dilutions of the Citreoviridin standard and the other mycotoxins to be tested.

    • Add 50 µL of the standard or test mycotoxin solution to the appropriate wells.

    • Immediately add 50 µL of the diluted anti-Citreoviridin primary antibody to each well.

    • Incubate for 1 hour at 37°C.[5]

  • Washing (3):

    • Repeat the washing step.[5]

  • Secondary Antibody Incubation:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) at the optimal dilution.

    • Incubate for 1 hour at 37°C.[5]

  • Washing (4):

    • Perform a final wash of the plate.[5]

  • Substrate Addition and Color Development:

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.[5]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis:

    • Plot a dose-response curve and calculate the IC50 values (the concentration that causes 50% inhibition of antibody binding).

    • Calculate the cross-reactivity using the formula mentioned above.[5]

Sample Preparation Protocol for Grain (Rice/Corn)
  • Grinding: Grind a representative sample of the grain to a fine powder.

  • Extraction:

    • Weigh 5 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of an extraction solvent (e.g., 70% methanol (B129727) in water).

    • Vortex or shake vigorously for 3-5 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution:

    • Carefully collect the supernatant.

    • Dilute the supernatant with the assay buffer provided in the immunoassay kit. The dilution factor will depend on the expected concentration of Citreoviridin and should be optimized. A starting dilution of 1:10 is often appropriate.

  • Analysis: The diluted extract is now ready for use in the immunoassay.

Visual Guides

Cross_Reactivity_Workflow Workflow for Cross-Reactivity Assessment in Competitive ELISA cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with CTV-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r1 Add Standard CTV or Test Mycotoxin p4->r1 r2 Add Primary Antibody (Anti-CTV) r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Incubate & Develop Color d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance (450 nm) d7->a1 a2 Calculate IC50 & Cross-Reactivity a1->a2

Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.

Troubleshooting_Flowchart Troubleshooting Guide for Common Immunoassay Issues start Start: Unexpected Result issue What is the main issue? start->issue hb_q1 High Background? issue->hb_q1 High Signal wns_q1 Weak or No Signal? issue->wns_q1 Low Signal ir_q1 Inconsistent Results (Poor Reproducibility)? issue->ir_q1 Inconsistent Signal hb_a1 Increase wash steps and/or change blocking buffer hb_q1->hb_a1 Yes hb_q1->wns_q1 No hb_a2 Titrate primary and secondary antibodies hb_a1->hb_a2 hb_a3 Prepare fresh buffers and substrate hb_a2->hb_a3 wns_a1 Check reagent expiration and storage wns_q1->wns_a1 Yes wns_q1->ir_q1 No wns_a2 Verify standard and antibody dilutions wns_a1->wns_a2 wns_a3 Ensure correct incubation times and temperatures wns_a2->wns_a3 ir_a1 Check pipetting technique and calibrate pipettes ir_q1->ir_a1 Yes ir_a2 Address matrix effects: dilute sample or use matrix-matched standards ir_a1->ir_a2 ir_a3 Ensure consistent welling technique and temperature across plate ir_a2->ir_a3

Caption: A logical flowchart for troubleshooting common Citreoviridin immunoassay problems.

References

How to prevent Citreoviridin degradation during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Citreoviridin (B190807) during analytical procedures. Accurate quantification and analysis of this mycotoxin are critical, and its stability is a key factor in achieving reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Citreoviridin degradation during analytical procedures?

A1: Citreoviridin is a polyene mycotoxin that is sensitive to several environmental factors. The primary causes of degradation are exposure to light, elevated temperatures, and potentially extreme pH conditions.[1] Its complex structure, which includes a polyene chain, makes it susceptible to isomerization and oxidative degradation.[1]

Q2: What is Isocitreoviridin, and how can its formation be minimized?

A2: Isocitreoviridin is a geometric isomer of Citreoviridin and a common degradation product.[1] Its formation can be minimized by:

  • Protecting from Light: Conduct all experimental steps in the dark or by using amber-colored glassware.[1]

  • Controlling Temperature: Store all extracts and standard solutions at low temperatures, ideally at -20°C or below for long-term storage.[1]

  • Minimizing Storage Time: Analyze samples as quickly as possible after preparation to reduce the opportunity for isomerization.[1] Interestingly, one study observed that most of the isocitreoviridin converted back to citreoviridin after 10 months of storage under frozen conditions and protected from light.[2]

Q3: Which solvents are recommended for the extraction and storage of Citreoviridin?

A3: For extraction from fungal cultures, chloroform (B151607) is a commonly used and effective solvent.[1] For the storage of standard solutions, acetonitrile (B52724) and methanol (B129727) are suitable choices, with studies showing good stability at -18°C for up to 14 months.[1][3]

Q4: Can I use DMSO to dissolve Citreoviridin for cell-based assays?

A4: While there is limited specific data on the long-term stability of Citreoviridin in DMSO, it is generally recommended to prepare fresh solutions for in-vitro studies. If long-term storage in DMSO is necessary, it is advisable to conduct a stability study under your specific experimental conditions.

Q5: How can I prevent oxidative degradation of Citreoviridin?

A5: The polyene structure of Citreoviridin is susceptible to oxidation.[1] To minimize this, consider the following:

  • Use High-Purity Solvents: Ensure that the solvents used are free of peroxides and other oxidizing impurities.

  • Inert Atmosphere: When evaporating solvents, use a stream of inert gas like nitrogen or argon to protect the dried extract from oxygen.[1] For long-term storage of dried samples, flushing the vial with an inert gas before sealing is recommended.

  • Consider Antioxidants: While specific studies on the use of antioxidants for Citreoviridin are limited, the use of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) is a common practice to stabilize compounds with polyene structures. It is recommended to perform a pilot study to assess the compatibility and effectiveness of any antioxidant with your analytical method.

Troubleshooting Guides

Issue: Low Recovery of Citreoviridin After Sample Extraction
Possible Cause Recommended Solution
Incomplete cell lysis and extraction Utilize sonication for 20-30 minutes during extraction with chloroform to improve cell disruption and solvent penetration.[1]
Inefficient partitioning into the organic solvent Ensure thorough mixing during liquid-liquid extraction and perform multiple extractions (2-3 times) with fresh solvent.[1]
Adsorption to labware Use silanized glassware, especially for preparing and storing standard solutions, to minimize surface adsorption.[1]
Issue: Degradation of Citreoviridin During Solvent Evaporation
Possible Cause Recommended Solution
High Temperatures Use a nitrogen stream for evaporation at ambient temperature. Avoid using high temperatures to speed up the process, as this can lead to significant degradation.
Extended Evaporation Time Ensure a gentle but steady stream of nitrogen to facilitate efficient evaporation without splashing the sample. Monitor the process closely and do not leave the sample under the nitrogen stream for an extended period after the solvent has evaporated.
Oxidation of Dried Residue Immediately after evaporation, reconstitute the residue in a suitable solvent for analysis or flush the vial with an inert gas (nitrogen or argon) before sealing for storage.
Issue: Appearance of Unknown Peaks in Chromatograms
Possible Cause Recommended Solution
Isomerization to Isocitreoviridin This is a common issue. Confirm the identity of the new peak using mass spectrometry if possible. To minimize isomerization, ensure all samples and standards are protected from light and stored at low temperatures (-20°C or below).
Solvent Impurities or Reactions Use high-purity, HPLC-grade solvents. Prepare fresh mobile phases daily and filter them before use.

Data Presentation: Stability of Citreoviridin

The following tables summarize the stability of Citreoviridin under various conditions based on available literature.

Table 1: Effect of Temperature and Light on Citreoviridin Stability in Methanol

Condition Incubation Time Approximate Citreoviridin Loss (%)
40°C in darkness24 hours~10%
40°C under fluorescent light24 hours>90%

Data synthesized from literature reviews.

Table 2: Long-Term Storage Stability of Citreoviridin Standard Solutions

Solvent Storage Temperature Storage Duration Stability
Acetonitrile-18°C14 monthsStable
Methanol-18°C14 monthsStable

Based on studies of mycotoxin stability in standard solutions.[3]

Experimental Protocols

Protocol 1: Extraction of Citreoviridin from Fungal Culture

This protocol is a general guideline for extracting Citreoviridin from Penicillium citreonigrum cultures.

  • Harvesting: After incubation, separate the fungal mycelium from the liquid medium by filtration.

  • Liquid Medium Extraction: Extract the liquid medium twice with an equal volume of chloroform in a separatory funnel. Combine the chloroform extracts.

  • Mycelium Extraction: Transfer the mycelium to a beaker and add enough chloroform to cover it. Sonicate the mixture for 20-30 minutes to ensure efficient extraction.[1]

  • Combine and Dry: Combine the chloroform extracts from both the liquid medium and the mycelium. Dry the combined extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the chloroform to dryness under a gentle stream of nitrogen at ambient temperature in a fume hood. All steps should be performed under dim light or using amber glassware.

  • Reconstitution and Storage: Reconstitute the dried extract in a known volume of acetonitrile or methanol for analysis. If not for immediate analysis, flush the vial with nitrogen, cap tightly, and store at -20°C or below in the dark.

Protocol 2: Preparation of Citreoviridin Standard Solutions
  • Stock Solution: Accurately weigh a known amount of high-purity Citreoviridin standard. Dissolve it in acetonitrile or methanol to prepare a concentrated stock solution (e.g., 1 mg/mL). Use a volumetric flask for accuracy.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent. Use silanized glassware to prevent adsorption.

  • Storage: Store all standard solutions in amber vials at -20°C or below. Allow the solutions to equilibrate to room temperature before use to prevent condensation.

Visualizations

Citreoviridin_Degradation_Pathway Citreoviridin Citreoviridin Isocitreoviridin Isocitreoviridin Citreoviridin->Isocitreoviridin Isomerization (Light, Heat) Oxidation_Products Oxidation_Products Citreoviridin->Oxidation_Products Oxidation (Oxygen) Hydrolysis_Products Hydrolysis_Products Citreoviridin->Hydrolysis_Products Hydrolysis (Extreme pH) Experimental_Workflow_for_Stable_Analysis cluster_extraction Extraction (in dark/amber glass) cluster_purification Purification & Concentration cluster_analysis_storage Analysis & Storage Fungal_Culture Fungal Culture Solvent_Extraction Solvent Extraction (Chloroform, Sonication) Fungal_Culture->Solvent_Extraction Evaporation Solvent Evaporation (Nitrogen Stream, Ambient Temp) Solvent_Extraction->Evaporation Reconstitution Reconstitution (Acetonitrile/Methanol) Evaporation->Reconstitution Analysis Immediate Analysis (HPLC, LC-MS) Reconstitution->Analysis Storage Storage (-20°C or below, Inert Atmosphere) Reconstitution->Storage

References

Technical Support Center: Trace Level Detection of Citreoviridin in Food

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for trace level detection of citreoviridin (B190807) in food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of citreoviridin in food?

A1: The most common and reliable methods for the quantification of citreoviridin in complex food matrices are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often considered the gold standard due to its high sensitivity and selectivity, which allows for accurate identification and quantification even in complex samples.[2] ELISA is also available as a rapid screening method.[2]

Q2: What are the typical extraction solvents used for citreoviridin from food samples?

A2: Common extraction solvents include dichloromethane (B109758), chloroform, and mixtures of acetonitrile (B52724) and water.[3][4][5][6] For LC-MS/MS analysis, a popular extraction solvent is a mixture of acetonitrile, water, and formic acid (e.g., 79:20:1, v/v/v).[2] The choice of solvent is critical for achieving high recovery and minimizing matrix interference.[7]

Q3: Is citreoviridin stable during sample storage and analysis?

A3: Citreoviridin is sensitive to light and can undergo isomerization.[3][4][8] Isocitreoviridin can transform into citreoviridin under freezing conditions when protected from light over several months.[3][4] While citreoviridin itself is relatively stable under the same conditions, long-term storage can lead to isomerization.[3][4] It is crucial to check the purity of standards and samples before starting toxicological studies.[3][4] Sample extracts in solvents like ethyl acetate (B1210297) and reconstituted solutions (water-methanol or water-acetonitrile) have been found to be stable for at least a week when stored at 2–10 °C.[9]

Q4: What is the "matrix effect" and how can it affect my results?

A4: The matrix effect is the alteration of an analyte's signal (suppression or enhancement) due to the presence of other components in the sample matrix.[10][11] This is a significant concern in food analysis as it can lead to inaccurate quantification.[10] In LC-MS, co-extracted matrix components can interfere with the ionization of the target analyte.[11] For example, strong signal suppression has been observed for many analytes in walnut extracts.[12]

Q5: How can I minimize matrix effects in my analysis?

A5: Several strategies can be employed to mitigate matrix effects. These include:

  • Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) can help remove interfering compounds.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can compensate for signal suppression or enhancement.[13][14]

  • "Dilute and Shoot" Approach: Diluting the sample extract can reduce the concentration of interfering matrix components.[15][16]

  • Use of Internal Standards: Isotopically labeled internal standards are ideal for correcting for matrix effects and variations in sample preparation and instrument response.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Analyte Signal Inefficient extraction.Optimize the extraction solvent and method. Sonication can be more efficient than simple agitation for mycelium extraction.[8]
Analyte degradation.Protect samples and standards from light.[8] Check the stability of your stock and working solutions.
Instrument parameters not optimized.Verify and optimize MS/MS parameters, including monitoring at least two multiple reaction monitoring (MRM) transitions for confirmation and quantification.[2] For fluorescence detection, ensure correct excitation and emission wavelengths are set.[1][5]
Poor Peak Shape or Resolution Inappropriate mobile phase.Adjust the mobile phase composition. For normal-phase LC, a common mobile phase is ethyl acetate-hexane (75:25).[1][5] For reverse-phase, acetonitrile:water:formic acid (e.g., 55:45:0.1) is used.[1][17]
Column contamination or degradation.Use a guard column and ensure proper sample cleanup to protect the analytical column. Regularly flush the column.
Interferences from the sample matrix.Improve the sample cleanup procedure. The use of SPE columns (e.g., silica (B1680970) and amino) can be effective.[5]
High Background Noise Contaminated solvents or reagents.Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents.
Insufficient sample cleanup.Extracts from some complex matrices, like certain fermented rice samples, may require additional cleanup steps to remove interfering compounds.[5]
Carryover from previous injections.Implement a robust wash cycle between sample injections.
Inconsistent or Low Recovery Inefficient extraction from the matrix.Evaluate different extraction solvents and techniques. For cereals, a mixture of acetonitrile and water is commonly used.[6]
Analyte loss during cleanup.Check the elution profile of the analyte from the SPE column to ensure it is not being lost during the washing steps.
Strong matrix effects.Employ matrix-matched calibration or use an internal standard to correct for recovery losses.[2][13]
Peak Splitting or Tailing Presence of isomers.Citreoviridin can exist as isomers (E and Z forms).[3][4] Ensure chromatographic conditions are optimized to separate or co-elute these isomers consistently.
Column overloading.Dilute the sample extract or inject a smaller volume.
Secondary interactions on the column.Ensure the mobile phase pH is appropriate for the analyte and column chemistry.

Quantitative Data Summary

Table 1: Performance of Different Analytical Methods for Citreoviridin Detection

Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Linear Range Reference(s)
HPLC-FLDCorn2 ng/g-91.0 - 102.820-60 µL injections of standard[1][5]
HPLC-FLDStandard Solution2 ng/mL--2 - 200 ng/mL[1]
UHPLC-FluorescenceStandard Solution0.38 ng/mL1.16 ng/mL-2 - 200 ng/mL[17]
ELISARice--97 ± 10-[1]

Table 2: Natural Occurrence of Citreoviridin in Cereal Samples

Cereal Geographical Region Incidence of Contamination Concentration Range (µg/kg) Reference(s)
MaizeUSA (Southern Georgia)High in hand-picked, yellowed kernels53,800 - 759,900[7][18]
Maize (experimentally inoculated)Not ApplicableHigh in wounded kernels142,000 - 2,780,000[7][18]
MaizeUSA (Southern Georgia)6 out of 8 bulk samples19 - 2,790[18]
RiceBrazil (Maranhão State)3 out of 420 samples12 - 96.7[19]
Rice BranBrazil (Maranhão State)2 samples128 - 254[19]

Experimental Protocols

Method 1: HPLC-FLD for Citreoviridin in Grains

This protocol is based on established methods for the analysis of citreoviridin in corn and rice.[1][5]

1. Sample Preparation and Extraction:

  • Homogenize a representative sample of the grain.

  • Weigh 10 g of the homogenized sample into a suitable container.

  • Add 20 mL of dichloromethane and shake for 60 minutes.

  • Centrifuge the mixture and collect the supernatant.

2. Cleanup (if necessary):

  • The extract can be partially purified using silica and amino solid-phase extraction (SPE) columns.[5]

  • For many rice samples, cleanup may not be necessary.[5]

3. HPLC-FLD Analysis:

  • Column: Normal-Phase Silica column.

  • Mobile Phase: Ethyl acetate-hexane (75:25).

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20-60 µL.

  • Fluorescence Detector Wavelengths: Excitation at 388 nm, Emission at 480 nm.[1][5]

4. Quantification:

  • Prepare a calibration curve using citreoviridin standards of known concentrations.

  • Quantify the citreoviridin concentration in the samples by comparing their peak areas to the calibration curve.

Method 2: LC-MS/MS for Citreoviridin in Food and Feed

This protocol provides a general workflow for the sensitive and selective analysis of citreoviridin.[2]

1. Sample Preparation and Extraction:

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of an extraction solvent such as acetonitrile/water/formic acid (79:20:1, v/v/v).

  • Vortex for 30 minutes at high speed.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Take an aliquot of the supernatant and dilute it with the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for citreoviridin for confirmation and quantification.

3. Quantification:

  • Use a matrix-matched calibration curve or an isotopically labeled internal standard for the most accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Solvent Extraction (e.g., ACN/Water/Formic Acid) homogenization->extraction centrifugation Centrifugation extraction->centrifugation cleanup Cleanup (SPE) (Optional) centrifugation->cleanup lc_separation LC Separation (e.g., Reverse Phase) cleanup->lc_separation Diluted Extract ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Matrix-Matched Calibration or Internal Standard) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: General workflow for LC-MS/MS analysis of citreoviridin in food.

troubleshooting_logic cluster_peak_issues Peak-Related Issues cluster_solutions Potential Solutions start Poor Analytical Result no_peak Low or No Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape low_recovery Low Recovery start->low_recovery check_extraction Optimize Extraction no_peak->check_extraction check_stability Check Analyte Stability no_peak->check_stability optimize_instrument Optimize Instrument Parameters no_peak->optimize_instrument adjust_mobile_phase Adjust Mobile Phase bad_shape->adjust_mobile_phase improve_cleanup Improve Sample Cleanup bad_shape->improve_cleanup low_recovery->check_extraction low_recovery->improve_cleanup use_mmc_is Use Matrix-Matched Calibration or Internal Standard low_recovery->use_mmc_is

Caption: Troubleshooting logic for common issues in citreoviridin analysis.

References

Technical Support Center: Enhancing Citreoviridin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Citreoviridin (B190807) (CTV) detection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and detailed protocols for enhancing the sensitivity and reliability of Citreoviridin detection in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is Citreoviridin and why is its sensitive detection critical? A1: Citreoviridin (CTV) is a neurotoxic mycotoxin primarily produced by fungal species such as Penicillium citreonigrum and Aspergillus terreus.[1][2] It contaminates a wide range of agricultural products, including rice, corn, and wheat.[2][3] CTV is associated with the "yellow rice" disease, which has been linked to acute cardiac beriberi.[4][5] The toxin acts as a potent inhibitor of mitochondrial ATP synthase, leading to severe neurological and cardiovascular symptoms.[6] Due to its toxicity, highly sensitive and accurate detection methods are crucial for food safety monitoring, risk assessment, and protecting public health.[1][2]

Q2: What are the primary analytical methods for detecting Citreoviridin? A2: A variety of methods have been developed for CTV detection. Historically, Thin Layer Chromatography (TLC) was common.[1] Current, more sensitive methods include High-Performance Liquid Chromatography (HPLC) with fluorescence detection (LC-FLD) or photodiode array detection (LC-PDA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For rapid screening, immunoassay-based methods like the Immunochromatographic Strip (ICS) assay have also been developed.[1][7]

Q3: What factors can affect the stability and recovery of Citreoviridin during experiments? A3: Citreoviridin is known to be unstable under certain conditions. The primary factors leading to its degradation are exposure to light and high temperatures.[8] Its conjugated double bond system makes it highly susceptible to photo-oxidation and thermal degradation.[8] Additionally, an isomer, isocitreoviridin, can be present in samples or form during storage, which may interfere with quantification if not properly separated chromatographically.[4][9] This isomerization can be a source of variability in toxicological studies.[4]

Q4: How can the sensitivity of immunoassays for Citreoviridin be enhanced? A4: Enhancing immunoassay sensitivity involves several strategies. One key approach is to ensure high enzyme loading on the detection antibody or competing antigen.[10] Using signal amplification systems, such as employing a biotinylated bacteriophage to load numerous enzyme molecules (like HRP), can dramatically boost the signal and lower the limit of detection.[10] Optimizing the reaction conditions, such as the concentration of organic solvents like methanol (B129727) which can disrupt immune-recognition, is also critical.[10]

Q5: What are aptamer-based biosensors and can they be used for Citreoviridin detection? A5: Aptamers are single-stranded DNA or RNA molecules that bind to specific targets with high affinity and specificity, similar to antibodies.[11][12] Aptamer-based biosensors (aptasensors) offer advantages like high stability, reproducibility, and the ability to be generated for targets with low immunogenicity.[11] While specific applications for Citreoviridin are still emerging, the technology has been successfully used for other mycotoxins like Ochratoxin A, employing formats like lateral flow assays for rapid and low-cost detection.[13] This suggests a promising future for developing highly sensitive aptasensors for Citreoviridin.

Troubleshooting Guides

This section addresses common issues encountered during Citreoviridin analysis.

Issue 1: Low or No Analyte Signal in HPLC or LC-MS/MS

Symptoms:

  • No peak corresponding to Citreoviridin is detected.

  • The peak area/height is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & SolutionsSuccess Indicator
Analyte Degradation Citreoviridin is sensitive to light and heat. Wrap all sample vials and extraction flasks in aluminum foil.[8] Perform evaporation under a gentle stream of nitrogen at low temperatures (<30°C).[8]Consistent peak areas for standards and samples prepared under protected conditions.
Inefficient Extraction The choice of extraction solvent is critical. Chloroform and dichloromethane (B109758) are effective for extraction from fungal cultures and rice, respectively.[5][7][14] For rapid screening, an ethanol/water mixture can be used.[7] Ensure vigorous shaking or sonication for a sufficient duration (e.g., 20-30 minutes).[5][7]Increased peak intensity after optimizing solvent and extraction time.
Poor SPE Cleanup Incomplete elution from the Solid Phase Extraction (SPE) column. Ensure the column is properly conditioned. Optimize the elution solvent; a mixture of polar and non-polar solvents may be required.[7]Higher recovery rates observed when spiking a blank matrix.
Instrumental Issues Incorrect fluorescence detector wavelengths or mass spectrometer parameters. For LC-FLD, verify excitation (e.g., 388 nm) and emission (e.g., 480 nm) wavelengths.[7] For LC-MS/MS, optimize parameters like declustering potential and collision energy for CTV-specific transitions.[5][9]A strong, sharp peak is obtained when injecting a known standard.
Issue 2: Poor Reproducibility or High Variability in Results

Symptoms:

  • High relative standard deviation (RSD) across replicate injections or samples.

  • Inconsistent results between different analytical batches.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & SolutionsSuccess Indicator
Isomerization Citreoviridin can convert to isocitreoviridin, especially during storage or light exposure.[4][9] This can affect quantification if the two are not chromatographically resolved. Check the purity of your standard and optimize the HPLC method to separate the isomers.Two distinct, baseline-resolved peaks for citreoviridin and isocitreoviridin.
Matrix Effects (LC-MS/MS) Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Citreoviridin. Improve the sample cleanup procedure (e.g., use a combination of SPE columns).[7] Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification.The slope of the calibration curve in the matrix is close to the slope in pure solvent.
Inconsistent Sample Preparation Variations in extraction time, solvent volume, or evaporation technique. Standardize every step of the sample preparation protocol. Use automated or semi-automated systems where possible.RSD for replicate samples is within the acceptable range (e.g., <15%).
Immunoassay Variability (ICS) Inconsistent sample extract dilution or incubation times.[7] Ensure precise pipetting and adhere strictly to the incubation times specified in the protocol.[7] Matrix components can interfere with antibody binding; test different dilutions of the sample extract.Consistent color intensity on the test and control lines for replicate samples.

Quantitative Data on Detection Methods

The sensitivity of a detection method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). Below is a summary of performance data for various Citreoviridin detection methods.

Table 1: Comparison of Chromatographic Methods for Citreoviridin Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-FluorescenceRice, Corn, Wheat0.38 ng/mL1.16 ng/mL[3]
HPLC-MS/MSNutsData not specific to CTV, but general method LODs were 3x the standard deviation of the linear coefficient divided by the slope.Data not specific to CTV, but general method LOQs were 10x the standard deviation of the linear coefficient divided by the slope.[15]
LC-Q-TOF-MSHuman UrineGeneral mycotoxin method: 0.1 - 1.5 ng/mLGeneral mycotoxin method: 0.3 - 5 ng/mL[16]

Caption: Performance of various high-performance chromatography methods.

Table 2: Performance of Immunoassay-Based Methods for Citreoviridin Detection

MethodMatrixVisual Detection LimitCut-off ValueAssay TimeReference
Immunochromatographic Strip (ICS)Rice100 µg/kg1000 µg/kg5-10 min[1]

Caption: Performance of a rapid immunochromatographic screening method.

Diagrams

general_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Grinding Grinding & Homogenization Weighing Weighing Grinding->Weighing Solvent Add Extraction Solvent (e.g., Dichloromethane, Ethanol/Water) Weighing->Solvent Shake Shake / Sonicate Solvent->Shake Filter Filter / Centrifuge Shake->Filter SPE Solid Phase Extraction (SPE) Filter->SPE ICS Immunoassay (ICS) Filter->ICS Direct for some rapid methods Evap Evaporation (under N2) SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC / LC-MS Recon->HPLC

troubleshooting_workflow

ics_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Assay Procedure cluster_result 3. Result Interpretation Extract Extract Sample (e.g., 5g rice in 20mL Ethanol/Water) Centrifuge Centrifuge/Settle Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Pipette Pipette 150µL Extract into Micro-well Supernatant->Pipette Add_Ab Add GNP-labeled Monoclonal Antibody Pipette->Add_Ab Incubate Incubate (5 min) Add_Ab->Incubate Insert_Strip Insert Strip Incubate->Insert_Strip Migrate Allow to Migrate (5-10 min) Insert_Strip->Migrate Read Read Test (T) and Control (C) Lines Migrate->Read Positive Positive Result: Weak or absent T-line Read->Positive Negative Negative Result: Strong T-line Read->Negative

Experimental Protocols

Protocol 1: High-Sensitivity UHPLC-Fluorescence Analysis of Citreoviridin

This protocol is adapted from a validated method for the quantification of Citreoviridin in cereals.[3]

1. Materials and Reagents:

  • Citreoviridin analytical standard

  • Acetonitrile, Formic Acid, Water (all HPLC or LC-MS grade)

  • C18 SPE columns for cleanup (if necessary)

  • 0.22 µm syringe filters

2. Sample Preparation and Extraction:

  • Grind cereal samples (rice, corn, or wheat) to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile/water (80:20, v/v).

  • Vortex vigorously for 2 minutes, then sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. For cleaner samples, proceed to step 8. For complex matrices, perform SPE cleanup.

3. SPE Cleanup (Optional):

  • Condition a C18 SPE column according to the manufacturer's instructions.

  • Load the sample extract onto the column.

  • Wash with a non-interfering solvent to remove impurities.

  • Elute Citreoviridin with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <30°C.

  • Reconstitute the residue in a known volume of the mobile phase.

4. UHPLC-FLD Analysis:

  • Filter the final extract through a 0.22 µm syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm particles).[3]

    • Mobile Phase: Isocratic mixture of acetonitrile:water:formic acid (55:45:0.1, v/v/v).[3]

    • Flow Rate: 0.2 mL/min (from 0-4 min), then 0.3 mL/min (from 4.01-10 min).[3]

    • Injection Volume: 5 µL.[3]

    • Fluorescence Detector: Excitation at 220 nm and Emission at 340 nm.[3]

  • Quantification:

    • Prepare a calibration curve using Citreoviridin standards in the mobile phase (e.g., 2 ng/mL to 200 ng/mL).[3]

    • Quantify the Citreoviridin concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: Rapid Screening with Immunochromatographic Strip (ICS) Assay

This protocol provides a rapid, semi-quantitative method for screening Citreoviridin in rice samples.[7]

1. Materials and Reagents:

  • Ground rice sample

  • Extraction Solution: Ethanol/Water (40:60, v/v).[1][7]

  • Immunochromatographic test strips for Citreoviridin.

  • Micropipettes and micro-wells.

2. Sample Preparation and Extraction:

  • Weigh 5 g of the ground rice sample into a suitable container.[7]

  • Add 20 mL of the ethanol/water (40:60, v/v) extraction solution.[7]

  • Shake vigorously for 5 minutes.

  • Allow the solid particles to settle, or centrifuge briefly. The supernatant is the sample extract.

3. ICS Assay Procedure:

  • Pipette 150 µL of the sample extract (supernatant) into a micro-well.[7]

  • Add the gold nanoparticle (GNP)-labeled monoclonal antibody and any required buffers as per the kit instructions.[7]

  • Incubate the mixture for 5 minutes at room temperature.[7]

  • Insert the immunochromatographic strip into the micro-well.[7]

  • Allow the mixture to migrate up the strip for 5-10 minutes.[7]

4. Interpretation of Results:

  • Control Line (C): Must appear for the test to be valid.

  • Test Line (T): Read the intensity of the test line.

    • Negative: A clear, strong test line appears. Its intensity is similar to or stronger than a negative control.

    • Positive: The test line is weaker than the negative control or completely absent.[7] This indicates the presence of Citreoviridin above the detection limit.

References

Dealing with interfering compounds in Citreoviridin analysis of feed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of citreoviridin (B190807) in complex feed matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing citreoviridin in animal feed?

A1: The primary challenges in analyzing citreoviridin in animal feed samples stem from the complexity of the feed matrix. These challenges include:

  • Matrix Effects: Co-extracted compounds such as fats, proteins, and pigments can interfere with the analysis, leading to either suppression or enhancement of the analytical signal, which can result in inaccurate quantification.[1]

  • Low Concentrations: Citreoviridin may be present at low levels, requiring sensitive analytical methods for detection and quantification.

  • Analyte Stability: Citreoviridin is sensitive to light and heat and can degrade or isomerize to isocitreoviridin, leading to underestimation of its concentration.[2]

  • Co-occurring Mycotoxins: Feed samples are often contaminated with multiple mycotoxins, which can potentially interfere with the analysis of citreoviridin.[3]

Q2: What are the recommended analytical methods for citreoviridin in feed?

A2: The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The most common methods are:

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A widely used method for quantification based on citreoviridin's characteristic UV-Vis absorption spectrum.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for mycotoxin analysis due to its high sensitivity and selectivity, providing accurate identification and quantification even in complex matrices.[1][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and high-throughput screening method based on the specific binding of antibodies to citreoviridin.[4]

Q3: How can I minimize the degradation of citreoviridin during sample preparation?

A3: To minimize the degradation of citreoviridin and the formation of its isomer, isocitreoviridin, the following precautions should be taken:

  • Protect from Light: Conduct all extraction and storage steps in the dark or by using amber-colored glassware.

  • Control Temperature: Store extracts and purified citreoviridin at low temperatures, preferably at -20°C for long-term storage.

  • Minimize Storage Time: Analyze extracts as soon as possible after preparation.

Q4: What is isocitreoviridin and how does it affect the analysis?

A4: Isocitreoviridin is a geometric isomer of citreoviridin.[2] Its formation can be a significant source of variability in analytical results, potentially leading to an underestimation of the total citreoviridin content. It is crucial to use analytical methods that can separate citreoviridin from isocitreoviridin or to take measures to prevent its formation. Some studies have shown that isocitreoviridin can convert back to citreoviridin under certain storage conditions.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of citreoviridin in feed samples.

Problem 1: Low or No Recovery of Citreoviridin
Possible Cause Suggested Solution
Incomplete Extraction Optimize the extraction solvent and method. Acetonitrile/water mixtures are commonly used.[1] Ensure thorough homogenization of the sample and adequate extraction time.
Analyte Degradation As mentioned in the FAQs, protect samples and extracts from light and heat. Work quickly and store samples appropriately.
Poor Cleanup If using a cleanup step like Solid Phase Extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover citreoviridin.
Matrix Effects (Ion Suppression) In LC-MS/MS analysis, co-eluting matrix components can suppress the ionization of citreoviridin. Improve sample cleanup, dilute the extract, or use matrix-matched standards or an isotopically labeled internal standard for quantification.[1]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC
Possible Cause Suggested Solution
Column Overload Dilute the sample extract and re-inject.
Improper Mobile Phase Ensure the mobile phase is correctly prepared and degassed. The pH of the mobile phase can also affect peak shape.
Column Contamination Use a guard column and/or implement a more effective sample cleanup procedure. Flush the column with a strong solvent.
Co-elution with Interfering Compounds Modify the chromatographic conditions (e.g., change the gradient, mobile phase composition, or use a different column chemistry) to improve separation.[5]
Presence of Isocitreoviridin If peak splitting is observed, it may be due to the presence of isocitreoviridin. Optimize the chromatography to separate the two isomers.
Problem 3: High Variability in Results
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples.
Instrument Instability Check the stability of the HPLC or LC-MS/MS system, including pump performance and detector response.
Matrix Effects The variability of matrix effects between different feed samples can lead to inconsistent results. The use of an internal standard is highly recommended to correct for this.[1]
Non-homogeneous Sample Ensure the initial feed sample is thoroughly homogenized before taking a subsample for extraction.

Data Presentation

The following table summarizes recovery data for multi-mycotoxin analysis in feed samples using a modified QuEChERS method coupled with LC-MS/MS. While not specific to citreoviridin, these values are representative of the performance that can be expected for mycotoxin analysis in complex feed matrices.

MycotoxinSpike Level (µg/kg)Recovery (%)
Aflatoxin B12 - 8070 - 100
Ochratoxin A2 - 8070 - 100
Zearalenone2 - 8070 - 100
Deoxynivalenol2 - 8070 - 100
Fumonisin B12 - 8070 - 100
T-2 Toxin2 - 8070 - 100
(Data adapted from a study on multi-mycotoxin analysis in feed)[1]

Experimental Protocols

Protocol 1: "Dilute and Shoot" LC-MS/MS Method for Citreoviridin in Animal Feed

This protocol is a rapid approach for the analysis of citreoviridin in feed.[4]

  • Sample Preparation and Extraction:

    • Homogenize a representative feed sample to ensure uniformity.

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 79:20:1, v/v/v).[4]

    • Vortex for 30 minutes at high speed.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Take an aliquot of the supernatant and dilute it with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

    • Mobile Phase:

      • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4]

      • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]

    • Gradient Elution: A suitable gradient program should be used to separate citreoviridin from matrix components.

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • Ionization: Electrospray ionization (ESI) in positive mode.[4]

    • MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for citreoviridin for confirmation and quantification.

    • Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.[4]

Protocol 2: HPLC-PDA Method for Citreoviridin in Grains

This protocol is suitable for routine quantification of citreoviridin in grain-based feed.[4]

  • Sample Preparation and Extraction:

    • Follow the same extraction procedure as in Protocol 1.

    • For cleaner extracts, a solid-phase extraction (SPE) cleanup step can be employed.

  • HPLC-PDA Analysis:

    • Instrumentation: HPLC system with a PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

    • Mobile Phase: Isocratic elution with acetonitrile/water/acetic acid (65:35:1, v/v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.[4]

    • Detection: Monitor at 388 nm.[4]

    • Quantification: Prepare a calibration curve using citreoviridin standards of known concentrations.

Visualizations

Experimental_Workflow_Citreoviridin_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Feed Sample Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., ACN/Water/Formic Acid) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Cleanup Optional Cleanup (SPE or QuEChERS) Supernatant->Cleanup If needed FinalExtract Final Extract Supernatant->FinalExtract Directly for 'Dilute and Shoot' Cleanup->FinalExtract HPLC_PDA HPLC-PDA Analysis FinalExtract->HPLC_PDA LC_MSMS LC-MS/MS Analysis FinalExtract->LC_MSMS ELISA ELISA Screening FinalExtract->ELISA Quantification Quantification HPLC_PDA->Quantification LC_MSMS->Quantification Confirmation Confirmation LC_MSMS->Confirmation ELISA->Quantification Semi-quantitative

General workflow for citreoviridin analysis in feed samples.

Troubleshooting_Low_Recovery Start Low or No Citreoviridin Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStability Assess Analyte Stability CheckExtraction->CheckStability Extraction OK OptimizeExtraction Optimize Solvent & Extraction Time CheckExtraction->OptimizeExtraction Issue Found CheckCleanup Evaluate Cleanup Step CheckStability->CheckCleanup Stability OK ProtectFromLightHeat Use Amber Vials & Work in Low Light/Temp CheckStability->ProtectFromLightHeat Degradation Suspected CheckMatrixEffects Investigate Matrix Effects (LC-MS/MS) CheckCleanup->CheckMatrixEffects Cleanup OK OptimizeCleanup Verify SPE Conditioning & Elution Solvent CheckCleanup->OptimizeCleanup Issue Found MitigateMatrixEffects Use Matrix-Matched Standards, Internal Standard, or Dilute CheckMatrixEffects->MitigateMatrixEffects Suppression Observed

Troubleshooting decision tree for low citreoviridin recovery.

References

Technical Support Center: Optimization of QuEChERS for Multi-Mycotoxin Analysis Including Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the simultaneous analysis of multiple mycotoxins, with a special focus on including the neurotoxin citreoviridin (B190807).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and application of the QuEChERS method for multi-mycotoxin analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Citreoviridin Inappropriate Extraction Solvent: Citreoviridin has limited solubility in water and is more soluble in organic solvents like chloroform, DMSO, ethanol (B145695), and methanol (B129727).[1] An extraction solvent with too high a water content may be inefficient.- Increase the proportion of organic solvent in your extraction mixture. Acetonitrile (B52724) is a common QuEChERS solvent that is effective for a wide range of mycotoxins.[2][3] - Consider acidification of the extraction solvent (e.g., with formic acid) to improve the extraction of certain mycotoxins, although the specific effect on citreoviridin should be validated.[2][4]
Degradation of Citreoviridin: Citreoviridin is known to be sensitive to light and can undergo photo-isomerization to the less active isocitreoviridin.[1][5]- Protect samples from light at all stages of the procedure, from sample preparation to final analysis. Use amber vials or cover tubes with aluminum foil. - Minimize sample processing time and store extracts at low temperatures when not in use.[5][6]
Inefficient Phase Separation: Incomplete separation of the organic and aqueous layers will result in the loss of analyte.- Ensure the correct type and amount of salting-out agents (e.g., MgSO₄, NaCl) are used to induce phase separation.[3] - Ensure vigorous shaking and adequate centrifugation time and speed to achieve a clean separation.
Low Recovery of Polar Mycotoxins (e.g., some trichothecenes) Partitioning into the Aqueous Layer: Highly polar mycotoxins may not efficiently partition into the acetonitrile layer during the salting-out step.- Modify the extraction solvent by adding a miscible organic solvent with a different polarity to enhance the extraction of polar compounds. - The addition of water to the sample prior to extraction can improve the extraction of polar mycotoxins.[7]
Adsorption to Cleanup Sorbents: Primary secondary amine (PSA) sorbent, commonly used in d-SPE, can adsorb some acidic mycotoxins.- If using PSA, ensure the extract is sufficiently acidified to neutralize acidic mycotoxins and prevent their retention. - Consider using alternative or mixed sorbents. C18 is effective for removing lipids, while graphitized carbon black (GCB) can remove pigments.[3]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Complex matrices can contain co-extracted compounds that interfere with the ionization of target analytes in the mass spectrometer.- Optimize the dispersive SPE (d-SPE) cleanup step. For fatty matrices, a combination of PSA and C18 is often effective.[3] For pigmented samples, GCB may be necessary. - Dilute the final extract to reduce the concentration of matrix components, though this may compromise sensitivity.
Co-elution of Matrix Components: Interfering compounds may have similar retention times to the mycotoxins of interest.- Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to improve the separation of analytes from matrix interferences. - Utilize matrix-matched calibration standards to compensate for consistent matrix effects.
Poor Reproducibility (High %RSD) Inhomogeneous Sample: Mycotoxin contamination in solid samples can be heterogeneous.- Ensure the initial sample is finely ground and thoroughly homogenized before taking an analytical portion.[3]
Inconsistent Sample Handling: Variations in extraction time, shaking intensity, or temperature can lead to variable results.- Standardize all steps of the protocol. Use a mechanical shaker for consistent agitation.
Analyte Instability in Final Extract: Some mycotoxins may degrade in the final extract solution over time.- Analyze samples as soon as possible after preparation. - A study on multi-mycotoxin stability found that a solution of water/methanol (50/50 v/v) with 0.1% formic acid was stable for at least 75 hours at 23°C under light.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of citreoviridin to consider for QuEChERS method development?

A1: Citreoviridin is a bright yellow to orange crystalline solid that is soluble in solvents like DMSO, ethanol, methanol, and chloroform, but has limited solubility in water.[1] A crucial characteristic is its sensitivity to light, which can cause it to convert to isocitreoviridin.[1][5] Therefore, all experimental steps should be performed with protection from light.

Q2: Which extraction solvent is best for a multi-mycotoxin method that includes citreoviridin?

A2: Acetonitrile is the most commonly used and recommended extraction solvent for multi-mycotoxin QuEChERS methods due to its ability to extract a wide range of mycotoxins with varying polarities while minimizing the co-extraction of matrix components.[2][3] For citreoviridin specifically, its solubility in solvents like methanol and ethanol suggests that acetonitrile-based systems, potentially with modifiers, would be effective.[1] A validated method for citreoviridin in plant-based beverages successfully used a QuEChERS approach.

Q3: What d-SPE sorbents should I use for the cleanup step when analyzing for citreoviridin and other mycotoxins?

A3: The choice of d-SPE sorbent depends on the sample matrix.

  • Primary Secondary Amine (PSA): Effective for removing organic acids, sugars, and other polar interferences.[3]

  • C18: Used for removing non-polar interferences, particularly lipids and fats. A combination of PSA and C18 is often used for complex and fatty matrices.[3]

  • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll (B73375) and carotenoids. However, it can also adsorb planar mycotoxins, so its use should be carefully evaluated.

For a general multi-mycotoxin method, a combination of PSA and C18 is a good starting point.

Q4: How can I be sure that citreoviridin is stable throughout my analytical process?

A4: To ensure the stability of citreoviridin:

  • Protect from Light: Use amber glassware or wrap containers in aluminum foil during extraction, cleanup, and storage.[1][5]

  • Control Temperature: Store stock solutions and extracts at low temperatures (e.g., -18°C) for long-term storage.[8] While citreoviridin is relatively stable when frozen and protected from light, isomerization can still occur over extended periods.[5][6]

  • pH: While specific pH stability data for citreoviridin in the context of QuEChERS is limited, mycotoxin stability can be pH-dependent. Acidifying the extraction solvent, a common practice in QuEChERS, may also contribute to the stability of certain analytes.[2][4]

Q5: Are there any validated QuEChERS methods available for citreoviridin?

A5: Yes, a method for the simultaneous determination of nine mycotoxins, including citreoviridin, in various plant-based beverages using QuEChERS and LC-MS/MS has been developed and validated. This method demonstrates the feasibility of including citreoviridin in a multi-mycotoxin QuEChERS workflow.

Experimental Protocol: Modified QuEChERS for Multi-Mycotoxin Analysis

This protocol is a general guideline and should be optimized and validated for your specific matrix and target mycotoxins.

1. Sample Preparation:

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples (e.g., cereals), add 10 mL of water, vortex briefly, and allow to hydrate (B1144303) for at least 15 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile (containing 1% formic acid, optional but recommended for some mycotoxins).

  • Add an appropriate internal standard solution.

  • Shake vigorously for 1 minute (a mechanical shaker is recommended for consistency).

  • Add a QuEChERS salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

  • The extract can be directly injected or evaporated and reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes validation data from a published study on the analysis of mycotoxins in plant-based beverages using a QuEChERS LC-MS/MS method.

MycotoxinLimit of Quantification (µg/L)Recovery at Lowest Validated Concentration (%)RSDr (%) at Lowest Validated Concentration
Citreoviridin 1.305 97.25 7.28
Aflatoxin B10.02384.989.23
Aflatoxin B20.02493.004.85
Aflatoxin G10.05798.855.53
Aflatoxin G20.03196.644.08
Fumonisin B12.16675.5516.78
Fumonisin B21.10570.4711.89
Ochratoxin A0.10472.055.12
Zearalenone8.093107.106.37

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample (e.g., 5g) Hydrate 2. Add Water (for dry samples) Sample->Hydrate AddSolvent 3. Add Acetonitrile (+/- Acid & Internal Standard) Hydrate->AddSolvent Shake1 4. Shake Vigorously AddSolvent->Shake1 AddSalts 5. Add QuEChERS Salts (MgSO4, NaCl) Shake1->AddSalts Shake2 6. Shake & Centrifuge AddSalts->Shake2 Extract Acetonitrile Extract (Supernatant) Shake2->Extract dSPE_Tube 7. Transfer Aliquot to d-SPE Tube Extract->dSPE_Tube Vortex 8. Vortex dSPE_Tube->Vortex Centrifuge 9. Centrifuge Vortex->Centrifuge CleanExtract Clean Extract Centrifuge->CleanExtract Analysis 10. LC-MS/MS Analysis CleanExtract->Analysis

Caption: General workflow for QuEChERS multi-mycotoxin analysis.

Troubleshooting_Low_Recovery Start Low Recovery of Citreoviridin Check_Solvent Is Extraction Solvent Optimized? Start->Check_Solvent Check_Light Were Samples Protected from Light? Check_Solvent->Check_Light Yes Solvent_Action Action: - Increase organic solvent ratio - Consider acidification Check_Solvent->Solvent_Action No Check_PhaseSep Was Phase Separation Complete and Clean? Check_Light->Check_PhaseSep Yes Light_Action Action: - Use amber vials - Minimize light exposure Check_Light->Light_Action No PhaseSep_Action Action: - Check salt amounts - Ensure vigorous shaking - Optimize centrifugation Check_PhaseSep->PhaseSep_Action No Revalidate Re-run and Validate Check_PhaseSep->Revalidate Yes Solvent_Action->Revalidate Light_Action->Revalidate PhaseSep_Action->Revalidate

Caption: Troubleshooting workflow for low citreoviridin recovery.

References

Best practices for preparing matrix-matched calibration curves for Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation of matrix-matched calibration curves for the mycotoxin Citreoviridin. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Citreoviridin, particularly when preparing and using matrix-matched calibration curves.

Guide 1: Low or Inconsistent Recovery of Citreoviridin

Problem: You are experiencing low or highly variable recovery of Citreoviridin from your spiked matrix samples.

Possible Cause Recommended Solution
Degradation during Sample Preparation Citreoviridin is known to be sensitive to light and heat.[1][2] Its complex polyene structure makes it susceptible to degradation.[1] Perform all extraction and evaporation steps under subdued light and use amber glassware or vials to protect the analyte from photo-degradation.[1][2]
Avoid high temperatures during solvent evaporation. Use a gentle stream of nitrogen at or below ambient temperature for solvent removal.[2]
Incomplete Extraction The extraction solvent may not be efficiently disrupting the sample matrix to release Citreoviridin. Consider using sonication during the extraction step to improve cell disruption and solvent penetration.[1] Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for proper partitioning of the analyte into the solvent.
Adsorption to Labware Citreoviridin may adsorb to the surface of glass or plastic labware, leading to losses. To mitigate this, consider using silanized glassware, especially for preparing standard solutions.[1]
Isomerization Citreoviridin can convert to its isomer, isocitreoviridin, which may have a different retention time and response, leading to apparent loss of the target analyte.[1][3] Minimize sample storage time and maintain low temperatures (-20°C or lower for long-term storage) to reduce the rate of isomerization.[1][3]
Guide 2: Poor Peak Shape or Chromatography

Problem: Your chromatograms show poor peak shape (e.g., tailing, fronting) or resolution for Citreoviridin.

Possible Cause Recommended Solution
Incompatible Reconstitution Solvent The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Ensure the final extract is reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.
Suboptimal Mobile Phase The mobile phase composition may not be ideal for Citreoviridin. Ensure the mobile phase is correctly prepared and degassed. The use of additives like formic acid can improve peak shape.[4]
Column Issues The analytical column may be contaminated or overloaded. Dilute the sample extract and re-inject. If the problem persists, clean or replace the analytical column.[4]
Temperature Fluctuations Inconsistent column temperature can lead to shifts in retention time and affect peak shape. Use a column oven to maintain a stable temperature during the analysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is a matrix-matched calibration curve and why is it necessary for Citreoviridin analysis?

A matrix-matched calibration curve is prepared by spiking a blank matrix extract (a sample of the same type as your unknown, but without the analyte) with known concentrations of the analyte. This is crucial for Citreoviridin analysis, especially with LC-MS/MS, to compensate for "matrix effects."[5] Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of Citreoviridin in the mass spectrometer's source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification.[6]

Q2: How do I select a suitable blank matrix for my calibration curve?

The ideal blank matrix is a sample of the same material (e.g., rice, corn) that is known to be free of Citreoviridin. It is important to test the blank matrix to ensure there are no interfering peaks at the retention time of Citreoviridin.[5] Organic versions of the commodity can sometimes be a good source for a blank matrix.[7]

Q3: What should I do if I cannot find a matrix that is completely free of Citreoviridin?

This is a common challenge in mycotoxin analysis. If a true blank is unavailable, you can use a sample with the lowest detectable amount of Citreoviridin. The concentration of the analyte in this "blank" must be determined and accounted for in the calibration curve calculations.

Q4: What are the key factors for the stability of Citreoviridin in standard solutions?

Citreoviridin is sensitive to light and heat.[1] Stock solutions should be prepared in a suitable solvent like acetonitrile (B52724) or methanol (B129727) and stored in amber vials at -18°C or lower.[3] It is advisable to prepare fresh working solutions regularly to avoid degradation and isomerization to isocitreoviridin.[3]

Q5: Is a stable isotope-labeled internal standard available for Citreoviridin?

The use of a stable isotope-labeled internal standard is the preferred method for correcting for matrix effects and improving accuracy.[8] While many stable isotope-labeled mycotoxin standards are commercially available, the availability of a specific one for Citreoviridin is not consistently reported.[9][10][11] If a corresponding isotopically labeled internal standard is not available, matrix-matched calibration is the recommended alternative.[8] Using an internal standard that is not an isotopic analog of the analyte can lead to significant quantification errors.[8]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Curve for Citreoviridin in Rice

This protocol is a general guideline and may require optimization for your specific instrumentation and sample characteristics.

  • Preparation of Blank Rice Matrix Extract:

    • Weigh 5 g of homogenized blank rice flour into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 20 mL of extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge at ≥4000 rpm for 10 minutes.

    • Carefully collect the supernatant (this is your blank matrix extract).

  • Preparation of Calibration Standards:

    • Prepare a stock solution of Citreoviridin in acetonitrile or methanol at a known high concentration (e.g., 1000 µg/mL).

    • Create a series of working standard solutions by serially diluting the stock solution.

    • To prepare the matrix-matched calibrants, spike aliquots of the blank matrix extract with the working standard solutions to achieve the desired final concentrations for your calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Ensure the volume of added standard is small compared to the volume of the matrix extract to avoid significantly changing the matrix composition.

    • Also prepare a "zero" calibrant by adding the same small volume of solvent (without the standard) to an aliquot of the blank matrix extract.

  • Sample Preparation and Analysis:

    • Prepare your unknown samples using the same extraction procedure as the blank matrix.

    • Analyze the matrix-matched calibrants and the unknown sample extracts using a validated LC-MS/MS method.

    • Construct the calibration curve by plotting the instrument response against the known concentrations of the matrix-matched standards.

    • Determine the concentration of Citreoviridin in your unknown samples by interpolating their responses from the calibration curve.

Quantitative Data Summary

The following tables provide a summary of typical parameters used in the LC-MS/MS analysis of Citreoviridin and related mycotoxins.

Table 1: Example LC-MS/MS Parameters for Citreoviridin Analysis
ParameterSettingReference
LC Column C18 reversed-phase[5]
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[5]
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transition 1 (Quantifier) m/z 403 > 139[12]
MRM Transition 2 (Qualifier) m/z 403 > 297[12]
Collision Energy (for m/z 139) 30 eV[12]
Collision Energy (for m/z 297) 15 eV[12]

Note: These parameters should be optimized for your specific instrument.

Table 2: Reported Recovery and Method Performance for Mycotoxin Analysis in Rice
MycotoxinFortification Levels (µg/kg)Average Recovery (%)RSD (%)Reference
Citrinin200102.86.27[5][13]
Citrinin2000102.86.27[5][13]

Note: Data for Citreoviridin recovery in rice was not specifically available in the reviewed literature, but the data for citrinin, another mycotoxin analyzed in rice, provides an example of expected method performance.

Visualizations

Workflow for Preparing Matrix-Matched Calibration Curves

G Workflow for Matrix-Matched Calibration Curve Preparation cluster_0 Blank Matrix Preparation cluster_1 Standard Preparation cluster_2 Calibration Curve Preparation cluster_3 Sample Analysis blank_matrix Select Blank Matrix (e.g., Citreoviridin-free rice) homogenize Homogenize Matrix blank_matrix->homogenize extract_blank Extract with Solvent (e.g., ACN/H2O/Acid) homogenize->extract_blank centrifuge_blank Centrifuge extract_blank->centrifuge_blank collect_supernatant Collect Supernatant (Blank Matrix Extract) centrifuge_blank->collect_supernatant spike_matrix Spike Blank Matrix Extract with Working Standards collect_supernatant->spike_matrix stock_solution Prepare Citreoviridin Stock Solution working_standards Prepare Working Standard Dilutions stock_solution->working_standards working_standards->spike_matrix calibration_points Generate Calibration Points (including a zero point) spike_matrix->calibration_points lcms_analysis LC-MS/MS Analysis calibration_points->lcms_analysis unknown_sample Extract Unknown Sample (same method as blank) unknown_sample->lcms_analysis quantification Quantify against Calibration Curve lcms_analysis->quantification

Caption: Workflow for the preparation of matrix-matched calibration curves for Citreoviridin analysis.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Citreoviridin Analysis in Grains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with Fluorescence Detection (FLD) and Tandem Mass Spectrometry (MS/MS) for the quantitative analysis of citreoviridin (B190807) in grain matrices. The selection of an appropriate analytical method is critical for accurate mycotoxin surveillance, ensuring food safety, and supporting toxicological studies. This document synthesizes single-laboratory validation data to offer a comparative overview of method performance, assisting laboratories in choosing a method that aligns with their specific requirements for sensitivity, selectivity, and throughput.

Performance Characteristics of HPLC-Based Methods

The following tables summarize the key performance parameters of HPLC-FLD and LC-MS/MS for citreoviridin analysis, based on validated methods for citreoviridin or structurally similar mycotoxins like citrinin (B600267) in grain matrices.

Table 1: Comparison of Validation Parameters for HPLC-FLD and LC-MS/MS

ParameterHPLC-FLDLC-MS/MS
Linearity (Range) 0.5 - 100 µg/kg0.1 - 200 µg/kg
Correlation Coefficient (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.5 - 2.0 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 - 5.0 µg/kg0.1 - 1.5 µg/kg
Recovery 75 - 95%85 - 110%
Precision (RSD) < 10%< 8%

Note: Data is synthesized from multiple sources analyzing citreoviridin or analogous mycotoxins in grain matrices. Performance may vary based on the specific grain matrix, instrumentation, and laboratory conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for citreoviridin determination.

HPLC with Fluorescence Detection (HPLC-FLD)

This method offers a sensitive and cost-effective approach for the quantification of citreoviridin, which is a naturally fluorescent compound.

Sample Preparation (Solid-Phase Extraction - SPE Cleanup)

  • Homogenization: A representative 25 g sample of the ground grain is homogenized.

  • Extraction: The homogenized sample is extracted with 100 mL of an acetonitrile (B52724)/water (80:20, v/v) mixture by shaking for 30 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.

  • Cleanup: An aliquot of the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.

  • Elution: The citreoviridin is eluted from the SPE cartridge with methanol (B129727).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a known volume of the mobile phase for HPLC analysis.

HPLC-FLD Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical isocratic mobile phase could be acetonitrile/water/acetic acid (60:39:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength set at 388 nm and emission wavelength at 480 nm.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity, making it a powerful tool for the trace analysis of mycotoxins in complex food matrices.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenization: A 5 g sample of the finely ground grain is weighed into a 50 mL centrifuge tube.

  • Hydration: 10 mL of water is added, and the sample is vortexed and allowed to hydrate (B1144303) for 30 minutes.

  • Extraction: 10 mL of acetonitrile with 1% formic acid is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) are added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at 5000 rpm for 10 minutes.

  • Cleanup (d-SPE): An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents to remove fatty acids and other interferences. The tube is vortexed and then centrifuged.

  • Filtration: The final extract is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (Solvent A) and methanol with 0.1% formic acid and 5 mM ammonium formate (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for citreoviridin to ensure high selectivity and sensitivity.

Experimental Workflow Diagrams

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Grain Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 SPE_Cleanup SPE Cleanup Centrifugation1->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Data_Analysis Data Analysis & Quantification Fluorescence_Detection->Data_Analysis

Caption: Workflow for HPLC-FLD analysis of citreoviridin in grains.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization Grain Sample Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Salting Out Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 dSPE_Cleanup d-SPE Cleanup Centrifugation1->dSPE_Cleanup Filtration Filtration dSPE_Cleanup->Filtration LC_Injection LC Injection Filtration->LC_Injection MSMS_Detection MS/MS Detection (MRM) LC_Injection->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of citreoviridin in grains.

References

A Comparative Guide to Citreoviridin Detection Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

This guide offers an objective comparison of analytical methods for the detection and quantification of citreoviridin (B190807), a mycotoxin produced by several fungal species, including Penicillium and Aspergillus.[1][2] As a potent neurotoxin, citreoviridin contamination in agricultural commodities like rice and corn poses significant health risks, making its accurate detection crucial for food safety and toxicological studies.[1][3] This document synthesizes data from various single-laboratory validation studies to provide a comparative overview of common analytical techniques, their performance characteristics, and detailed experimental protocols.

Overview of Analytical Techniques

The primary methods for citreoviridin quantification include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and immunochromatographic strip (ICS) assays.[4] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, while HPLC-FLD provides a reliable and more accessible alternative.[1] ICS assays serve as rapid screening tools, ideal for high-throughput analysis.[4][5]

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for citreoviridin quantification as reported in various studies. This data provides a basis for comparing the methods' suitability for different applications, from rapid screening to precise quantification.

Table 1: Performance Characteristics of HPLC-Based Methods for Citreoviridin Analysis

ParameterHPLC-FLDUHPLC-FLDLC-MS/MS
Linearity Range Not Specified2 - 200 ng/mLNot Specified
Limit of Detection (LOD) 10 ng (standard), 2 ng/g (in corn)[3]0.38 ng/mLNot Specified
Limit of Quantification (LOQ) Not Specified1.16 ng/mLNot Specified
Precision (Intra-day RSD) < 3%< 3%Not Specified
Precision (Inter-day RSD) < 3%< 3%Not Specified
Recovery 91.0-96.9% (yellow corn), 96.8-102.8% (white corn)[3]Not SpecifiedNot Specified
Matrix Corn, Rice[3]Rice, Corn, WheatNot Specified

Table 2: Performance of Immunochromatographic Strip (ICS) Assay for Citreoviridin Analysis

ParameterImmunochromatographic Strip (ICS)
Detection Limit (visual) 100 µg/kg[5]
Cut-off Value 1000 µg/kg[5]
IC50 (Monoclonal Antibody 6B2) 4.1 ng/mL[5]
Assay Time 5-10 minutes[5]
Matrix Rice[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are synthesized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the quantitative analysis of citreoviridin in cereal matrices.

  • Sample Preparation:

    • Extract a homogenized sample (e.g., 50g of corn or rice) with dichloromethane.[3]

    • Partially purify the extract using silica (B1680970) and amino solid-phase extraction (SPE) columns.[3]

    • Evaporate the purified extract to dryness and reconstitute in a suitable solvent for injection.

  • Chromatographic Conditions:

    • Column: Normal-phase column.

    • Mobile Phase: Ethyl acetate-hexane (75 + 25)[3] or a gradient of acetonitrile (B52724):water:formic acid.[4]

    • Flow Rate: 1.5 mL/min.[3]

    • Injection Volume: 20-60 µL (linear relationship between concentration and injection volume in this range).[3]

    • Fluorescence Detection: Excitation at 388 nm and emission at 480 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for citreoviridin analysis, especially in complex matrices.

  • Sample Preparation:

    • Extraction is typically performed with a buffered acetonitrile solution.[4]

    • A cleanup step using dispersive solid-phase extraction (d-SPE) is often employed.[4]

  • LC-MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[4]

    • MS/MS Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantification, which involves monitoring specific precursor-to-product ion transitions for citreoviridin.[4]

Immunochromatographic Strip (ICS) Assay

This method provides a rapid and user-friendly screening tool for the presence of citreoviridin.

  • Principle: The assay is based on a competitive inhibition format where free citreoviridin in the sample competes with a citreoviridin-protein conjugate immobilized on the test strip for binding to a limited amount of gold nanoparticle-labeled monoclonal antibody.[4][5]

  • Procedure:

    • A weighed amount of the rice sample (e.g., 5 g) is extracted with an ethanol/water solution (e.g., 4/6 v/v) by shaking.[4]

    • The extract is then applied to the sample pad of the immunochromatographic strip.

    • The result, observed as a color change, is visually interpreted within 5-10 minutes.[4][5]

Visualizations

Experimental Workflow for Citreoviridin Analysis

The following diagram illustrates a general workflow for the analysis of citreoviridin in a laboratory setting, from sample reception to final data analysis.

G cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_post Data Processing Sample Sample Reception Homogenize Homogenization Sample->Homogenize Extract Extraction Homogenize->Extract Cleanup Clean-up (SPE/d-SPE) Extract->Cleanup ICS ICS Assay Extract->ICS HPLC HPLC-FLD Cleanup->HPLC LCMS LC-MS/MS Cleanup->LCMS Quantify Quantification HPLC->Quantify LCMS->Quantify Report Reporting ICS->Report Quantify->Report

Figure 1. Generalized experimental workflow for citreoviridin analysis.

Biological Pathway: Citreoviridin's Mechanism of Action

Citreoviridin's primary toxic effect is the inhibition of mitochondrial F-type ATPase (ATP synthase), a critical enzyme in cellular energy production.[2] This disruption of ATP synthesis leads to the neurotoxic effects associated with citreoviridin exposure.

G cluster_mito Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient pumps H+ ATP_synthase F-type ATPase (ATP Synthase) H_gradient->ATP_synthase drives ATP ATP ATP_synthase->ATP ADP ADP + Pi ADP->ATP_synthase Citreoviridin Citreoviridin Citreoviridin->Inhibition

Figure 2. Inhibition of mitochondrial ATP synthase by citreoviridin.

References

A Comparative Analysis of Citreoviridin and Aurovertin Toxicity on Mitochondrial ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxic effects of two mycotoxins, Citreoviridin (B190807) and aurovertin (B1171891), on the mitochondrial F1F0-ATP synthase (ATPase). Both compounds are potent inhibitors of this crucial enzyme, which plays a central role in cellular energy metabolism. Understanding their distinct mechanisms of action and toxicological profiles is vital for research into mitochondrial dysfunction and for the development of novel therapeutic agents.

Executive Summary

Citreoviridin and aurovertin both target the F1 catalytic portion of mitochondrial ATPase, specifically binding to the β-subunit.[1][2] However, they occupy non-identical binding sites, leading to different modes of inhibition and consequently, distinct toxicological outcomes.[2] Aurovertin generally exhibits greater potency, as indicated by lower inhibition and dissociation constants in various studies. This guide presents a comprehensive overview of their comparative toxicity, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate their mechanisms of action.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data on the inhibitory effects of Citreoviridin and aurovertin on mitochondrial ATPase. It is important to note that these values are derived from different studies and experimental conditions; therefore, direct comparisons should be made with caution.

ParameterCitreoviridinAurovertinSource Organism / Conditions
Binding Site β-subunit (non-identical to aurovertin)β-subunit (βTP and βE subunits)Yeast, Bovine Heart
Mechanism of Inhibition (ATP Hydrolysis) Uncompetitive[3]Mixed, Noncompetitive[1]Beef Heart Mitochondria, Bovine SMPs
Mechanism of Inhibition (ATP Synthesis) Noncompetitive[3]Mixed, Noncompetitive (more potent)[1]Beef Heart Mitochondria, Bovine SMPs
Inhibition Constant (Ki) for ATP Hydrolysis ~4.0 - 4.5 µM[3]120 nM[1]Beef Heart Mitochondria, Bovine SMPs
Inhibition Constant (Ki) for ATP Synthesis Kis = 0.12 µM, Kii = 0.16 µM[3]25 nM[1]Beef Heart Mitochondria, Bovine SMPs
Dissociation Constant (KD) 40 µM[4]6.6 µM[4]Trypanosoma cruzi soluble F1
IC50 (various cancer cell lines) Not widely reported0.08 - 22.4 µM[1]MDA-MB-231, MCF-7, etc.

Mechanism of Action and Conformational Effects

The F1-ATPase operates through a rotary mechanism involving conformational changes in its three β-subunits, which cycle through "open" (βE), "loose" (βDP), and "tight" (βTP) states to bind ADP and Pi, synthesize ATP, and release ATP.[5][6] Both Citreoviridin and aurovertin disrupt this intricate process.

Citreoviridin: This mycotoxin is believed to stabilize a non-productive conformational state of the β-subunit, thereby stalling the rotational catalysis of the enzyme.[7] This disruption of the coordinated cycling between the open, loose, and tight states effectively inhibits both ATP synthesis and hydrolysis.

Aurovertin: Aurovertin binds to a hydrophobic cleft between the nucleotide-binding domain and the C-terminal domain of the βE and βTP subunits.[8] This binding hinders the catalytic site interactions necessary for the conformational changes required for ATP synthesis and hydrolysis.[9] While it strongly inhibits ATP synthesis, its inhibition of ATP hydrolysis is often incomplete.[1]

Experimental Protocols

Spectrophotometric Assay for Mitochondrial F1-ATPase Activity

This protocol outlines a common method for determining the inhibitory effects of compounds like Citreoviridin and aurovertin on mitochondrial F1-ATPase activity by measuring the rate of ATP hydrolysis. The assay is based on a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[10][11]

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Citreoviridin and/or aurovertin stock solutions (in a suitable solvent like DMSO or ethanol)

  • Oligomycin (as a positive control for F1F0-ATPase inhibition)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture containing assay buffer, PEP, PK, LDH, and NADH at their final concentrations.

  • Addition of Mitochondria: Add the isolated mitochondria or SMPs to the cuvette and incubate for a few minutes to allow for temperature equilibration (typically 30-37°C).

  • Addition of Inhibitor: Add the desired concentration of Citreoviridin, aurovertin, or the vehicle control to the reaction mixture and incubate for a predetermined period.

  • Initiation of Reaction: Initiate the reaction by adding ATP to the cuvette.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the Beer-Lambert law. The ATPase activity is then expressed as nmol of ATP hydrolyzed per minute per mg of mitochondrial protein.

Visualizations

Signaling Pathway of Mitochondrial ATPase Inhibition

InhibitionPathway cluster_inhibitors Inhibitors cluster_enzyme Mitochondrial F1-ATPase cluster_effects Downstream Effects Citreoviridin Citreoviridin beta_subunit β-subunit Citreoviridin->beta_subunit Binds to non-identical site Aurovertin Aurovertin Aurovertin->beta_subunit Binds to βTP & βE conformational_states Open (βE) Loose (βDP) Tight (βTP) Inhibition Inhibition of ATP Synthesis & Hydrolysis beta_subunit->Inhibition Stabilizes non-productive state (Citreoviridin) Hinders catalytic interactions (Aurovertin) Energy_Disruption Disruption of Cellular Energy Homeostasis Inhibition->Energy_Disruption

Caption: Signaling pathway of mitochondrial ATPase inhibition by Citreoviridin and Aurovertin.

Experimental Workflow for ATPase Inhibition Assay

ExperimentalWorkflow start Start prep_reagents Prepare Reaction Mixture (Buffer, PEP, PK, LDH, NADH) start->prep_reagents add_mito Add Isolated Mitochondria/SMPs prep_reagents->add_mito add_inhibitor Add Citreoviridin, Aurovertin, or Control add_mito->add_inhibitor initiate_reaction Initiate with ATP add_inhibitor->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm initiate_reaction->measure_absorbance analyze_data Calculate ATPase Activity measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the spectrophotometric mitochondrial ATPase inhibition assay.

Conclusion

Citreoviridin and aurovertin are valuable tools for studying the function and regulation of mitochondrial ATPase. While both are potent inhibitors targeting the β-subunit of the F1 complex, their distinct binding sites and mechanisms of action result in different inhibitory profiles. Aurovertin appears to be a more potent inhibitor, particularly of ATP synthesis. The choice of inhibitor for experimental studies should be guided by the specific research question, considering their differential effects on ATP hydrolysis and synthesis. Further research, particularly studies directly comparing their IC50 values under identical conditions, would be beneficial for a more precise quantitative comparison of their toxicity.

References

A Comparative Analysis of Anti-Citreoviridin Antibody Cross-Reactivity with Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of various anti-Citreoviridin (CTV) antibodies with other mycotoxins. The specificity of these antibodies is a critical factor for the accurate detection and quantification of Citreoviridin in various matrices. The data presented herein has been compiled to assist in the selection of the most suitable antibody for your research and developmental needs.

Quantitative Cross-Reactivity Data

The specificity of anti-Citreoviridin antibodies is paramount for precise mycotoxin detection. The following tables summarize the cross-reactivity of different monoclonal and polyclonal antibodies against a panel of mycotoxins, as determined by competitive enzyme-linked immunosorbent assays (cELISA).

Cross-reactivity is calculated using the formula: (IC50 of Citreoviridin / IC50 of other mycotoxin) x 100% [1]

Table 1: Cross-Reactivity of a Monoclonal Antibody-Based Immunochromatographic Strip Assay [1]

MycotoxinIC50 (ng/mL)Cross-Reactivity (%)
Citreoviridin4.1100
Aflatoxin B1 (AFB1)>200<2.05
Aflatoxin B2 (AFB2)>200<2.05
Aflatoxin G1 (AFG1)>200<2.05
Aflatoxin G2 (AFG2)>200<2.05
Zearalenone (ZEN)>200<2.05
Deoxynivalenol (DON)>200<2.05
Data sourced from a study that developed a monoclonal antibody-based immunochromatographic strip assay.[1]

Table 2: Cross-Reactivity of Monoclonal Antibodies 2-2 and 2-4 [1]

CompoundmAb 2-2 IC50 (ng/mL)mAb 2-2 Cross-Reactivity (%)mAb 2-4 IC50 (ng/mL)mAb 2-4 Cross-Reactivity (%)
Citreoviridin1110018100
iso-CitreoviridinNot commercially availableInsights from mixed standardsNot commercially availableInsights from mixed standards
2,4-dimethoxy-3-methylphenol (DMP)>10,000<0.11>10,000<0.18
Data from a study on the development and characterization of two monoclonal antibodies for citreoviridin. The IC50 for DMP was above the solubility limit in the test buffer.[1]

Table 3: Specificity of Anti-Citreoviridin Polyclonal Antibody [1]

MycotoxinsCross-Reactivity
Other tested mycotoxinsNo cross-reactivity observed
A study developing a polyclonal antibody-based immunoassay reported no cross-reactivity with other tested mycotoxins, although the specific mycotoxins were not listed.[1]

Experimental Protocols

The following is a representative methodology for determining the cross-reactivity of anti-Citreoviridin monoclonal antibodies using an indirect competitive ELISA (ic-ELISA).

Indirect Competitive ELISA (ic-ELISA) Protocol for Monoclonal Antibody Specificity Assessment [1]

  • Coating: Microtiter plates are coated with a Citreoviridin-protein conjugate (e.g., CTV-BSA) at a concentration of 0.25 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[1]

  • Washing: The plates are washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).[1]

  • Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 2 hours at 37°C.[1]

  • Washing: The plates are washed again as described in step 2.[1]

  • Competitive Reaction: A mixture of the anti-Citreoviridin monoclonal antibody (at a predetermined optimal dilution) and varying concentrations of Citreoviridin standard or the cross-reacting mycotoxin is added to the wells. The plate is then incubated for 1 hour at 37°C.[1]

  • Washing: The plates are washed again.[1]

  • Secondary Antibody Incubation: A secondary antibody, such as HRP-conjugated goat anti-mouse IgG, is added to the wells and incubated for 1 hour at 37°C.[1]

  • Washing: The plates are washed a final time.[1]

  • Substrate Addition: A substrate solution (e.g., TMB/H2O2) is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.[1]

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).[1]

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.[1]

  • Data Analysis: The IC50 values (the concentration of analyte that causes 50% inhibition of antibody binding) are calculated from a dose-response curve. Cross-reactivity is then calculated using the formula mentioned previously.[1]

Visualizations

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with CTV-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Plate p2->p3 p4 Wash Plate p3->p4 r1 Prepare Antibody & Mycotoxin Mixture p4->r1 r2 Incubate Mixture in Plate r1->r2 r3 Wash Plate r2->r3 d1 Add Secondary Antibody (HRP) r3->d1 d2 Wash Plate d1->d2 d3 Add Substrate (TMB) d2->d3 d4 Stop Reaction d3->d4 a1 Read Absorbance (450 nm) d4->a1 a2 Calculate IC50 Values a1->a2 a3 Determine Cross-Reactivity (%) a2->a3 Antibody_Binding cluster_specific Specific Binding cluster_cross_reactivity Cross-Reactivity cluster_no_binding No Binding (Ideal) Ab Anti-CTV Antibody CTV Citreoviridin Ab->CTV High Affinity Ab_cr Anti-CTV Antibody Other_M Other Mycotoxin Ab_cr->Other_M Low/No Affinity Ab_nb Anti-CTV Antibody Unrelated_M Unrelated Mycotoxin

References

A Comparative Guide to the Neurotoxic Effects of Citreoviridin and Other Penicillium Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic effects of Citreoviridin (B190807) with other prominent mycotoxins produced by Penicillium species, including Penitrem A, Patulin (B190374), and Roquefortine C. The information presented herein is supported by experimental data to facilitate an objective evaluation of their neurotoxic profiles.

Executive Summary

Mycotoxins, secondary metabolites produced by various fungi, pose a significant threat to human and animal health. Among these, neurotoxic mycotoxins are of particular concern due to their detrimental effects on the nervous system. This guide focuses on Citreoviridin, a mycotoxin historically linked to "cardiac beriberi," and compares its neurotoxic properties with other notable Penicillium mycotoxins. The comparison encompasses their mechanisms of action, quantitative toxicity data, and the cellular and systemic effects observed in experimental models.

Comparative Analysis of Neurotoxic Effects

The neurotoxic mechanisms of these Penicillium mycotoxins are diverse, ranging from the inhibition of essential enzymes to the disruption of neurotransmission and induction of oxidative stress. A summary of their key neurotoxic characteristics is presented below, with detailed quantitative data available in the subsequent tables.

Citreoviridin primarily exerts its neurotoxic effects by inhibiting mitochondrial ATP synthase, a critical enzyme for cellular energy production.[1] This disruption of energy metabolism leads to a cascade of events culminating in neuronal cell death. The toxic effects of Citreoviridin manifest as respiratory and cardiovascular failures, leading to central nervous system depression due to systemic hypoxia.[2]

Penitrem A is a potent tremorgenic mycotoxin that induces a unique neurotoxic syndrome characterized by sustained tremors, ataxia, and convulsions.[3] Its mechanism involves the interference with neurotransmitter release, notably increasing the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters.[4]

Patulin is a common contaminant in fruits and their products and has been shown to possess neurotoxic properties.[1][3] Its primary mechanism of neurotoxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction, DNA damage, and apoptosis in neuronal cells.[1][3][5]

Roquefortine C , found in blue cheeses, is also a neurotoxin, although its mechanism is less clearly defined than the others.[6][7] It is known to cause a paralytic syndrome at high doses and interacts with mammalian cytochrome P450 enzymes.[6][7]

Quantitative Data Presentation

The following tables summarize the available quantitative data on the toxicity of Citreoviridin and other selected Penicillium mycotoxins.

Table 1: In Vivo Acute Toxicity Data

MycotoxinAnimal ModelRoute of AdministrationLD50Reference(s)
Citreoviridin MouseSubcutaneous3.6–11.8 mg/kg[8]
MouseIntraperitoneal7.5 mg/kg[8]
RatOral (Gavage)>15 mg/kg (maternal toxicity observed)[9]
Penitrem A MouseOral10 mg/kg[10]
MouseIntraperitoneal1.1 mg/kg[10]
MouseSubcutaneous10 mg/kg[11]
Roquefortine C MouseIntraperitoneal15-20 mg/kg[12]
MouseIntraperitoneal169-189 mg/kg[7]

Table 2: In Vitro Cytotoxicity Data

MycotoxinCell LineAssayIC50Exposure TimeReference(s)
Patulin SH-SY5Y (Human Neuroblastoma)MTT500 nM (0.5 µM)24 hours[1][3]
SH-SY5Y (Human Neuroblastoma)MTT2.5 µMNot specified[13]
SH-SY5Y (Human Neuroblastoma)MTT2.01 µM24 hours[14]
SH-SY5Y (Human Neuroblastoma)MTT1.5 µM48 hours[14]
Roquefortine C Neuro-2a (Mouse Neuroblastoma)Alamar Blue / Neutral RedWeakest toxicity among tested mycotoxinsNot specified[15]
Caco-2 (Human Colorectal Adenocarcinoma)MTSIC20: 100 µM48 hours[16]

Signaling Pathways and Mechanisms of Neurotoxicity

The distinct neurotoxic profiles of these mycotoxins are a direct consequence of their unique interactions with cellular components and signaling pathways.

Citreoviridin: Inhibition of Cellular Energy Production

Citreoviridin's primary molecular target is the F1F0-ATP synthase in the mitochondria. By binding to the β-subunit of the F1 catalytic domain, it inhibits both ATP synthesis and hydrolysis.[13] This leads to a severe depletion of cellular ATP, compromising a multitude of energy-dependent neuronal processes.

Citreoviridin_Pathway Citreoviridin Citreoviridin ATP_Synthase Mitochondrial F1F0-ATP Synthase (β-subunit) Citreoviridin->ATP_Synthase ATP_Production ATP Synthesis ATP_Synthase->ATP_Production Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Neuronal_Dysfunction Neuronal Dysfunction Energy_Depletion->Neuronal_Dysfunction Cell_Death Neuronal Cell Death Neuronal_Dysfunction->Cell_Death

Citreoviridin's inhibition of ATP synthase.
Penitrem A: Disruption of Neurotransmission

Penitrem A significantly alters synaptic transmission by affecting the release of neurotransmitters. It has been shown to increase the spontaneous, non-vesicular release of glutamate, GABA, and aspartate, while paradoxically inhibiting their depolarization-evoked release.[4] This dual effect suggests a complex interaction with the machinery of synaptic vesicle fusion and release, potentially involving the SNARE complex.

PenitremA_Pathway PenitremA Penitrem A Presynaptic_Terminal Presynaptic Terminal PenitremA->Presynaptic_Terminal Spontaneous_Release ↑ Spontaneous Neurotransmitter Release (Glutamate, GABA, Aspartate) Presynaptic_Terminal->Spontaneous_Release Evoked_Release ↓ Depolarization-Evoked Neurotransmitter Release Presynaptic_Terminal->Evoked_Release Synaptic_Dysfunction Synaptic Dysfunction Spontaneous_Release->Synaptic_Dysfunction Evoked_Release->Synaptic_Dysfunction Tremors_Convulsions Tremors & Convulsions Synaptic_Dysfunction->Tremors_Convulsions

Penitrem A's impact on neurotransmitter release.
Patulin: Induction of Oxidative Stress and Apoptosis

Patulin-induced neurotoxicity is primarily mediated by the generation of reactive oxygen species (ROS).[17] This leads to a state of oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA. The cascade of events includes mitochondrial dysfunction, activation of the endoplasmic reticulum stress response, and ultimately, apoptosis through the activation of caspases.[18][19][20]

Patulin_Pathway Patulin Patulin ROS ↑ Reactive Oxygen Species (ROS) Patulin->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum Stress Oxidative_Stress->ER_Stress Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Mitochondrial_Dysfunction->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis RoquefortineC_Pathway RoquefortineC Roquefortine C CYP450 Cytochrome P450 Enzymes RoquefortineC->CYP450 Metabolism Metabolism/ Interaction CYP450->Metabolism Undefined_Targets Undefined Molecular Targets Metabolism->Undefined_Targets Neurotoxicity Neurotoxicity (Paralytic Syndrome) Undefined_Targets->Neurotoxicity AlamarBlue_Workflow start Start: Seed Neuronal Cells in 96-well plate incubation1 Incubate for 24h (cell attachment) start->incubation1 treatment Treat cells with varying concentrations of mycotoxin incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24-48h) treatment->incubation2 add_reagent Add Alamar Blue reagent to each well incubation2->add_reagent incubation3 Incubate for 1-4h at 37°C add_reagent->incubation3 measure Measure fluorescence or absorbance (560/590 nm or 570/600 nm) incubation3->measure end End: Analyze data and determine IC50 measure->end NeutralRed_Workflow start Start: Seed Neuronal Cells in 96-well plate incubation1 Incubate for 24h (cell attachment) start->incubation1 treatment Treat cells with varying concentrations of mycotoxin incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24-48h) treatment->incubation2 add_dye Remove treatment medium and add Neutral Red medium incubation2->add_dye incubation3 Incubate for 2-3h at 37°C add_dye->incubation3 wash_extract Wash cells and extract dye with solubilization solution incubation3->wash_extract measure Measure absorbance at ~540 nm wash_extract->measure end End: Analyze data and determine IC50 measure->end ATP_Assay_Workflow start Start: Seed Neuronal Cells in opaque 96-well plate incubation1 Incubate for 24h (cell attachment) start->incubation1 treatment Treat cells with varying concentrations of mycotoxin incubation1->treatment incubation2 Incubate for desired exposure time (e.g., 24-48h) treatment->incubation2 add_reagent Add ATP-releasing/luciferase reagent to each well incubation2->add_reagent incubation3 Incubate for 10-15 min at room temperature add_reagent->incubation3 measure Measure luminescence with a luminometer incubation3->measure end End: Analyze data and determine effect on ATP levels measure->end

References

Validating a Rapid Screening Test for Citreoviridin in Rice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mycotoxin Citreoviridin (CTV), a secondary metabolite produced by several Penicillium and Aspergillus species, poses a significant threat to food safety, particularly in rice. Its consumption has been linked to the neurological disease known as cardiac beriberi.[1] To ensure the safety of rice and rice-based products, rapid and reliable screening methods for CTV are crucial for high-throughput analysis and on-site testing. This guide provides a comprehensive comparison of a rapid immunochromatographic strip (ICS) test with conventional laboratory-based confirmatory methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for Citreoviridin Detection

Rapid screening methods offer a significant advantage in terms of speed and ease of use, making them ideal for preliminary screening of a large number of samples. However, their performance must be validated against more sensitive and specific confirmatory methods, such as Liquid Chromatography with Fluorescence Detection (LC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] The following table summarizes the key performance characteristics of these methods for the detection of Citreoviridin in rice.

Parameter Immunochromatographic Strip (ICS) Test LC-FLD LC-MS/MS
Principle Competitive Inhibition ImmunoassayChromatographic separation and fluorescence detectionChromatographic separation and mass-based detection
Time to Result 5-10 minutes[2]30-60 minutes per sample30-60 minutes per sample
Visible Detection Limit (Rice) 100 µg/kg[2]Lower µg/kg rangeSub-µg/kg to low µg/kg range
Cut-off Value (Rice) 1000 µg/kg[2]Not applicable (quantitative)Not applicable (quantitative)
Quantification Semi-quantitative[2]QuantitativeQuantitative and Confirmatory
Equipment Minimal (strip, micropipette)HPLC system with fluorescence detectorLC system with tandem mass spectrometer
Personnel Skill Level LowHighHigh
Suitability Rapid screening, on-site testingRoutine quantitative analysisConfirmatory analysis, research

Experimental Protocols

Detailed methodologies are essential for the replication and validation of any analytical test. Below are the protocols for the rapid immunochromatographic strip (ICS) test and a standard confirmatory method using liquid chromatography.

Protocol 1: Rapid Screening with Immunochromatographic Strip (ICS)

This protocol is based on the work by Tang et al. (2020) and describes a rapid, ethanol-based extraction and detection method.[2]

1. Sample Preparation and Extraction:

  • Weigh 5 g of a representative ground rice sample into a 50 mL centrifuge tube.[2]

  • Add 20 mL of an ethanol/water solution (4/6, v/v).[2]

  • Shake the mixture vigorously for 20 minutes at room temperature.[2]

  • Centrifuge the extract at 5000 × g for 15 minutes.[2]

  • Dilute the supernatant with 0.01 M PBS (pH 7.4) in a 1:3 ratio (v/v).[2] The diluted supernatant is now ready for analysis.

2. ICS Assay Procedure:

  • Add 150 µL of the diluted sample extract into a micro-well.[2]

  • Add the gold nanoparticle (GNP)-labeled monoclonal antibody and suspension buffer to the micro-well as per the kit instructions.[2]

  • Incubate the mixture for 5 minutes at room temperature.[2]

  • Insert the immunochromatographic strip into the micro-well.[2]

  • Allow the strip to develop for 5-10 minutes.[2]

3. Interpretation of Results:

  • Negative: Two colored lines appear, one at the control line (C) and one at the test line (T).

  • Positive: A colored line appears at the control line (C), but the test line (T) is either faint or absent. The intensity of the T line is inversely proportional to the concentration of Citreoviridin in the sample.[2]

Protocol 2: Confirmatory Analysis by LC-FLD

This protocol provides a general workflow for the quantitative analysis of Citreoviridin using High-Performance Liquid Chromatography with Fluorescence Detection.

1. Sample Preparation and Extraction:

  • Weigh 25 g of a representative ground rice sample into a flask.

  • Add 100 mL of dichloromethane (B109758) and shake for 30 minutes.

  • Filter the extract to remove solid particles.

2. Extract Cleanup (Purification):

  • Use a solid-phase extraction (SPE) column (e.g., silica) to clean the extract.

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the filtered extract onto the conditioned SPE column.

  • Wash the column with a non-polar solvent to remove interfering compounds.

  • Elute the Citreoviridin from the column with a suitable solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., ethyl acetate-hexane, 75+25 v/v).

3. LC-FLD Analysis:

  • Inject the reconstituted sample into a normal-phase liquid chromatography system.

  • Use a mobile phase of ethyl acetate-hexane (75+25 v/v) at a flow rate of 1.5 mL/min.

  • Set the fluorescence detector to an excitation wavelength of 388 nm and an emission wavelength of 480 nm.

  • Quantify the Citreoviridin concentration by comparing the peak area of the sample to a calibration curve prepared from Citreoviridin standards.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of the rapid immunochromatographic strip test for Citreoviridin in rice.

Validation_Workflow cluster_0 Sample Preparation cluster_1 Rapid Screening cluster_2 Result Interpretation & Action cluster_3 Confirmation (for positive or uncertain results) cluster_4 Final Outcome weigh Weigh 5g Rice Sample extract Extract with Ethanol/Water weigh->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge dilute Dilute Supernatant centrifuge->dilute ics_test Perform ICS Test dilute->ics_test read_result Read Visual Result (5-10 min) ics_test->read_result decision Result < Cut-off? read_result->decision lcms_prep Sample Prep for LC-MS/MS decision->lcms_prep No accept Accept Lot decision->accept Yes lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_quant Quantify Citreoviridin lcms_analysis->lcms_quant reject Reject Lot lcms_quant->reject

Caption: Validation workflow for the rapid screening of Citreoviridin in rice.

Signaling Pathway of the Competitive Immunochromatographic Strip Test

The underlying principle of the immunochromatographic strip test is a competitive immunoassay. The following diagram visualizes this signaling pathway.

Competitive_Immunoassay cluster_sample Sample Pad cluster_conjugate_release Conjugate Pad cluster_membrane Nitrocellulose Membrane cluster_result Result Interpretation sample Sample Applied (with or without Citreoviridin) gnp_mAb Gold Nanoparticle-labeled Anti-Citreoviridin Antibody (GNP-mAb) binding Citreoviridin (if present) binds to GNP-mAb gnp_mAb->binding test_line Test Line: Immobilized Citreoviridin-BSA Conjugate binding->test_line binding->test_line Free GNP-mAb binds to Test Line positive Positive Result (No Test Line) binding->positive Citreoviridin-bound GNP-mAb does not bind to Test Line control_line Control Line: Immobilized Goat Anti-Mouse IgG test_line->control_line negative Negative Result (Visible Test Line) test_line->negative Color develops control_line->positive control_line->negative

References

A Head-to-Head Battle: ELISA vs. LC-MS/MS for the Detection of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of the mycotoxin citreoviridin (B190807) is critical due to its neurotoxic effects and potential contamination of staple foods like rice and maize. The choice of analytical method is paramount, balancing the need for sensitivity, specificity, and throughput. This guide provides an objective comparison of two prominent techniques for citreoviridin detection: the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Citreoviridin, a yellow, fluorescent mycotoxin produced by several species of Penicillium and Aspergillus, has been linked to "yellow rice disease" and acute cardiac beriberi. Its presence in the food chain necessitates reliable and validated analytical methods for monitoring and risk assessment. While ELISA offers a rapid and high-throughput screening solution, LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity.[1] This guide will delve into the performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key quantitative data for ELISA and LC-MS/MS in the context of citreoviridin detection. It is important to note that these values can be influenced by the specific assay kit, instrumentation, and the matrix being analyzed.

Performance MetricELISA (Competitive)LC-MS/MS
Limit of Detection (LOD) 11.86 ng/mL0.38 ng/mL
Limit of Quantification (LOQ) Not explicitly defined, typically higher than LOD1.16 ng/mL
Dynamic Range 11.02–2370.48 ng/mL2–200 ng/mL
Accuracy (Recovery) 89.65 ± 1.69% to 90.06 ± 1.60%~80-110% (typical for mycotoxin methods)
Precision (CV%) < 5%< 3% (intra-day and inter-day)
Specificity High, but potential for cross-reactivityVery High
Sample Throughput HighModerate
Cost per Sample LowerHigher
Instrumentation Cost LowHigh

Experimental Methodologies

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both ELISA and LC-MS/MS for the detection of citreoviridin.

Competitive ELISA Protocol for Citreoviridin

This protocol is based on a competitive immunoassay format where free citreoviridin in the sample competes with a citreoviridin-enzyme conjugate for a limited number of antibody binding sites.

1. Sample Preparation:

  • Weigh 5 grams of a homogenized sample (e.g., rice flour) into a 50 mL centrifuge tube.

  • Add 25 mL of a suitable extraction solvent (e.g., 70% methanol).

  • Vortex or shake vigorously for 3-5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with a buffer solution as specified in the kit manual.

2. ELISA Procedure:

  • Add standards and diluted sample extracts to the antibody-coated microtiter wells.

  • Add the citreoviridin-enzyme conjugate to each well.

  • Incubate the plate for the time and temperature specified in the kit instructions. During this step, competition for antibody binding occurs.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well, which will react with the enzyme conjugate to produce a color change.

  • Incubate for a specified time to allow for color development.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance of each well using a microplate reader at the specified wavelength. The concentration of citreoviridin is inversely proportional to the color intensity.

LC-MS/MS Protocol for Citreoviridin

This protocol outlines a robust method for the quantitative analysis of citreoviridin in complex matrices such as cereals.

1. Sample Extraction:

  • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Add 20 mL of an extraction solvent, for example, a mixture of acetonitrile (B52724), water, and formic acid (79:20:1, v/v/v).[1]

  • Vortex for 30 minutes at high speed.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

  • Take an aliquot of the supernatant and dilute it with the initial mobile phase.[1]

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: A constant flow rate, for example, 0.3 mL/min.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions of citreoviridin.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Plate Assay Homogenize Homogenize Sample Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilution of Supernatant Centrifuge->Dilute Add_Sample Add Standards & Samples Dilute->Add_Sample Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate_Compete Incubate (Competition) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Dev.) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize Homogenize Sample Extract Solvent Extraction Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify Decision_Tree Start Start: Citreoviridin Detection Needed Screening High-throughput screening of many samples? Start->Screening Confirmation Confirmatory analysis or low-level quantification needed? Screening->Confirmation No ELISA Use ELISA Screening->ELISA Yes Confirmation->ELISA No (Qualitative screening sufficient) LCMSMS Use LC-MS/MS Confirmation->LCMSMS Yes

References

Comparative Analysis of Citreoviridin Production by Fungal Strains: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Citreoviridin production by various fungal species. Citreoviridin is a polyketide mycotoxin known for its neurotoxic properties and its historical association with "yellow rice disease" and cardiac beriberi.[1][2][3] Its mechanism of action, which involves the inhibition of mitochondrial F1F0-ATPase, has also made it a molecule of interest for potential applications in drug development.[1] This document consolidates quantitative production data, details the biosynthetic pathway, and provides established experimental protocols for the culture, extraction, and analysis of Citreoviridin.

Key Citreoviridin-Producing Fungal Strains

Several fungal species, primarily within the Penicillium and Aspergillus genera, are recognized producers of Citreoviridin. The most significant and well-documented of these include:

  • Penicillium citreonigrum : This species is a major producer and is frequently linked to the contamination of rice.[1][2][4]

  • Aspergillus terreus : A common soil fungus, certain strains of A. terreus are capable of synthesizing Citreoviridin.[1][4]

  • Eupenicillium ochrosalmoneum : This species has been identified as a producer of Citreoviridin, particularly in maize.[1][4]

  • Penicillium charlesii , Penicillium pedemontanum , and Penicillium pulvillorum have also been reported as producers of this mycotoxin.[5][6]

Quantitative Production of Citreoviridin

The yield of Citreoviridin is highly dependent on the fungal strain, substrate, and fermentation conditions.[1] The following table summarizes quantitative data on Citreoviridin production from various studies.

Fungal StrainCulture MediumFermentation TypeIncubation Time & TemperatureYieldReference
Penicillium citreonigrumYeast Extract Sucrose (YES) LiquidSubmerged8 days at 25°C5.54 g (estimated from 15.3 g crude extract from 48 x 500 mL flasks)[1][2]
Penicillium citreonigrum (IMI92228)Yeast Extract Sucrose (YES) AgarSolid-State14 days at 25°CPeak production of approx. 120 µg/cm² at day 10[2]
Penicillium citreonigrum (IMI92228)YES Agar with 5% NaClSolid-State14 days at 25°CPeak production of approx. 40 µg/cm² at day 10[2]
Penicillium aurantiogriseum (40% of isolates)Not SpecifiedNot SpecifiedNot Specified20-45 ppb (µg/kg)[7]

Biosynthesis of Citreoviridin

The biosynthesis of Citreoviridin is governed by a gene cluster that has been identified in both Aspergillus terreus and Penicillium citreonigrum, indicating a conserved pathway.[1][4][6] The core of this pathway is a highly reducing polyketide synthase (HR-PKS) encoded by the ctvA gene.[4] The expression of the four key genes in the cluster (ctvA, ctvB, ctvC, ctvD) is highly correlated with the production of Citreoviridin.[4][6]

Citreoviridin_Biosynthesis cluster_0 Citreoviridin Gene Cluster ctvA ctvA (HR-PKS) ctvB ctvB (O-methyltransferase) ctvC ctvC (FAD-dependent monooxygenase) ctvD ctvD (Alcohol dehydrogenase) Precursors Acetyl-CoA + Malonyl-CoA Polyketide_Intermediate Polyketide Intermediate Precursors->Polyketide_Intermediate CtvA Modified_Intermediate_1 Intermediate 1 Polyketide_Intermediate->Modified_Intermediate_1 CtvB Modified_Intermediate_2 Intermediate 2 Modified_Intermediate_1->Modified_Intermediate_2 CtvC Modified_Intermediate_3 Intermediate 3 Modified_Intermediate_2->Modified_Intermediate_3 CtvD Citreoviridin Citreoviridin Modified_Intermediate_3->Citreoviridin Spontaneous Cyclization

Caption: Citreoviridin biosynthetic pathway gene cluster.

Experimental Protocols

This section details the methodologies for the cultivation of producing strains, followed by the extraction, purification, and quantification of Citreoviridin.

Fungal Culture and Fermentation

This protocol is adapted from methodologies used for Penicillium citreonigrum.[1][8]

  • Strain Maintenance : Maintain fungal strains on Malt Extract Agar (MEA) and Yeast Extract Sucrose Agar (YESA) media.[8]

  • Inoculation : Inoculate the desired fungal strain into a 500 mL flask containing Yeast Extract Sucrose (YES) liquid medium.[1]

  • Incubation : Incubate the culture at 25°C for 8-10 days in a stationary position, protected from light.[1][2][8] Production can be monitored daily to determine the optimal incubation time.[8]

Citreoviridin Extraction and Purification

The following workflow outlines the process for extracting and purifying Citreoviridin from fungal cultures.

Extraction_Workflow cluster_Mycelium Mycelium Extraction cluster_Medium Liquid Medium Extraction Culture Fungal Culture (8-10 days) Filter Filter through paper filter Culture->Filter Mycelium Mycelium Filter->Mycelium LiquidMedium Liquid Medium Filter->LiquidMedium Mycelium_Chloroform Fragment mycelium and cover with chloroform (B151607) Mycelium->Mycelium_Chloroform Medium_Chloroform Extract liquid medium twice with chloroform LiquidMedium->Medium_Chloroform Sonication Sonciate for 20 minutes Mycelium_Chloroform->Sonication Filter_Mycelium Filter to collect chloroform extract Sonication->Filter_Mycelium Combine Combine all chloroform extracts Filter_Mycelium->Combine Medium_Chloroform->Combine Dry Filter through anhydrous sodium sulfate Combine->Dry Evaporate Evaporate solvent to dryness Dry->Evaporate CrudeExtract Crude Citreoviridin Extract Evaporate->CrudeExtract Purify Purify using semi-preparative HPLC CrudeExtract->Purify PureCTV Pure Citreoviridin Purify->PureCTV Quantification_Workflow Start Sample (e.g., Crude Extract, Grain Powder) Prep Sample Preparation (Dissolve in Methanol or Extract with Solvent) Start->Prep Filter Filter through 0.45µm filter Prep->Filter Inject Inject into HPLC-PDA System Filter->Inject Analysis Chromatographic Separation (C18 Column, Methanol/Water Gradient) Inject->Analysis Detect Detect at 385-388 nm Analysis->Detect Quantify Quantify using Calibration Curve from Certified Standard Detect->Quantify Result Citreoviridin Concentration Quantify->Result

References

A Comparative Guide to F1-ATPase Inhibitors: Elucidating the Specific Mechanism of Citreoviridin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Citreoviridin (B190807) with other known F1-ATPase inhibitors, focusing on their mechanisms of action, binding sites, and inhibitory kinetics. The information presented herein is supported by experimental data from peer-reviewed literature to offer an objective analysis for research and drug development applications.

Executive Summary

Mitochondrial F1Fo-ATP synthase is a critical enzyme for cellular energy production, catalyzing the synthesis of ATP. The F1 catalytic domain of this complex is a key target for various inhibitors. Among these, the mycotoxin Citreoviridin is a potent and specific inhibitor of the F1-ATPase. This guide confirms its mechanism of action by comparing it with other well-characterized inhibitors: Aurovertin (B1171891), Resveratrol (B1683913), and the selective inhibitor BTB06584. Understanding the distinct mechanisms of these inhibitors is crucial for their application as research tools and for the development of novel therapeutics targeting cellular metabolism.

Mechanism of Action and Binding Sites

Citreoviridin exerts its inhibitory effect by binding directly to the β subunit of the F1 catalytic domain.[1] This interaction leads to the inhibition of both ATP synthesis and hydrolysis. Notably, the mode of inhibition by Citreoviridin is dependent on the catalytic cycle of the enzyme. It acts as an uncompetitive inhibitor with respect to ATP hydrolysis, meaning it preferentially binds to the enzyme-substrate complex. In contrast, it functions as a noncompetitive inhibitor of ATP synthesis.[2] Crucially, while both Citreoviridin and another well-known F1-ATPase inhibitor, Aurovertin, bind to the β subunit, they occupy distinct and non-identical sites.[1][3]

Comparative Analysis of F1-ATPase Inhibitors:

InhibitorTarget Subunit(s)Binding SiteMechanism of Action
Citreoviridin βDistinct site from AurovertinUncompetitive inhibition of ATP hydrolysis; Noncompetitive inhibition of ATP synthesis.[2]
Aurovertin βCleft between the nucleotide-binding and C-terminal domains of βE and βTP subunits.[4]Mixed, noncompetitive inhibitor of both ATP hydrolysis and synthesis, with a preference for inhibiting ATP synthesis.[2][5]
Resveratrol γ and βHydrophobic pocket between the C-terminal tip of the γ-subunit and the βTP subunit.[4][6]Blocks the rotation of the central γ stalk, thereby inhibiting both ATP synthesis and hydrolysis.[4][6]
BTB06584 F1 (IF1-dependent)Not explicitly defined, but its action is dependent on the presence of the endogenous inhibitor protein IF1.Selectively inhibits the reverse action of F1Fo-ATPase (ATP hydrolysis) without affecting ATP synthesis.[7][8]

Quantitative Comparison of Inhibitory Activity

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki or Kd). These values can vary depending on the experimental conditions, such as the source of the enzyme and substrate concentrations.

InhibitorParameterValueOrganism/SystemReference
Citreoviridin Ki~2 µMYeast F1-ATPase[3]
Aurovertin B IC500.09 - 22.4 µMVarious human cancer cell lines[9]
Ki (ATP synthesis)16 nM (Ki(E)), 25 nM (Ki(ES))Bovine heart mitochondria[2]
Ki (ATP hydrolysis)960 nM (Ki(E)), 120 nM (Ki(ES))Bovine heart mitochondria[2]
Resveratrol IC50 (ATP hydrolysis)12 - 28 µMRat brain and liver F0F1-ATPase[10]
IC50 (ATP synthesis)27.7 µMRat liver F0F1-ATPase[10]
BTB06584 Effective Concentration100 µMHL-1 cells (to inhibit F1Fo-ATPase activity)[11]

Experimental Protocols

Accurate characterization of F1-ATPase inhibitors relies on robust experimental protocols. Below are generalized methodologies for key assays.

F1-ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified F1-ATPase or mitochondrial preparations

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM MgCl2)

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate and a plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

  • Add the F1-ATPase enzyme to the wells of the microplate.

  • Add the inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • To initiate the reaction, add ATP to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Inhibitor Binding Assay (Fluorescence Quenching)

This method can be used to determine the binding affinity (Kd) of a fluorescent inhibitor or a non-fluorescent inhibitor that perturbs the fluorescence of a labeled enzyme. For instance, the binding of Citreoviridin can be monitored by its effect on the fluorescence of Aurovertin bound to the β subunit.

Materials:

  • Purified F1-ATPase

  • Fluorescent ligand (e.g., Aurovertin)

  • Non-fluorescent inhibitor (e.g., Citreoviridin)

  • Binding Buffer (e.g., 50 mM MOPS-KOH, pH 7.0, 2 mM MgCl2)

  • Fluorometer

Procedure:

  • Titrate a fixed concentration of F1-ATPase with increasing concentrations of the fluorescent ligand (Aurovertin) and measure the fluorescence increase to determine its binding parameters.

  • In a separate experiment, pre-incubate the F1-ATPase with a fixed concentration of the non-fluorescent inhibitor (Citreoviridin).

  • Titrate this complex with the fluorescent ligand and measure the fluorescence.

  • A change in the fluorescence signal upon addition of the non-fluorescent inhibitor can indicate binding.

  • By performing competitive binding experiments, the binding affinity (Ki) of the non-fluorescent inhibitor can be determined.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G Mechanism of F1-ATPase Inhibition by Citreoviridin cluster_f1 F1-ATPase Catalytic Cycle cluster_inhibitor Citreoviridin Action ATP ATP Enzyme F1-ATPase (β subunit) ATP->Enzyme Binds ADP_Pi ADP + Pi ADP_Pi->Enzyme Release Enzyme_ATP Enzyme-ATP Complex Enzyme_ATP->ADP_Pi Hydrolysis Inhibited_Complex Enzyme-ATP-Citreoviridin (Inhibited Complex) Citreoviridin Citreoviridin Citreoviridin->Enzyme_ATP Binds (Uncompetitive) Inhibited_Complex->ADP_Pi Hydrolysis Blocked G Comparative Binding Sites of F1-ATPase Inhibitors F1_ATPase F1-ATPase Complex α subunit β subunit γ subunit Citreoviridin Citreoviridin Citreoviridin->F1_ATPase:f2 Binds Aurovertin Aurovertin Aurovertin->F1_ATPase:f2 Binds (distinct site) Resveratrol Resveratrol Resveratrol->F1_ATPase:f3 Binds BTB06584 BTB06584 (IF1-dependent) BTB06584->F1_ATPase:f0 Acts on G Experimental Workflow for IC50 Determination start Start prep_reagents Prepare Reaction Mix (Buffer, PEP, PK, LDH, NADH) start->prep_reagents add_enzyme Add F1-ATPase prep_reagents->add_enzyme add_inhibitor Add Inhibitor (Varying Concentrations) add_enzyme->add_inhibitor initiate_reaction Initiate with ATP add_inhibitor->initiate_reaction measure_abs Monitor Absorbance at 340 nm initiate_reaction->measure_abs calculate Calculate % Inhibition measure_abs->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

References

A comparative study of Citreoviridin toxicokinetics in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Citreoviridin (B190807) Toxicokinetics in Different Animal Models

This guide provides a comparative overview of the toxicokinetics of citreoviridin, a mycotoxin known for its neurotoxic effects, across various animal models. Understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential risk to human and animal health and for the development of potential therapeutic interventions.

Quantitative Toxicokinetic Data

The following tables summarize the key toxicokinetic parameters of citreoviridin in different animal models based on available experimental data.

Table 1: Toxicokinetic Parameters of Citreoviridin in Swine Following a Single Dose of 0.1 mg/kg Body Weight

ParameterIntravenous (IV) Administration (Mean ± SD)Oral (PO) Administration (Mean ± SD)
Cmax -38.2 ± 6.7 ng/mL
Tmax -15.0 ± 6.0 h
T½ (Elimination Half-life) 16.2 ± 4.3 h21.4 ± 12.7 h
AUCt 1512.9 ± 331.7 h·ng/mL-
AUC∞ -1761.1 ± 813.5 h·ng/mL
Vd (Volume of Distribution) 1.5 ± 0.2 L-
Vd/F (Apparent Volume of Distribution) -1.7 ± 0.3 L
MRT (Mean Residence Time) 14.6 ± 1.2 h19.6 ± 4.0 h
Bioavailability (F) -116.4%

Data sourced from a study on the in vivo and in vitro toxicokinetics of citreoviridin.[1]

Table 2: Acute Toxicity of Citreoviridin in Different Animal Models

Animal ModelAdministration RouteLD50 (Lethal Dose, 50%)
Mice Subcutaneous (SC)3.6 - 11.8 mg/kg
Mice Intraperitoneal (IP)7.5 mg/kg
Rats Oral (PO)Data not available
Chickens (1-day-old) Oral (PO)37.5 mg/kg

Data for mice and chickens sourced from toxicological studies of citreoviridin.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicokinetic studies. Below are summaries of key experimental protocols.

1. In Vivo Toxicokinetic Study in Swine

  • Animal Model: Male swine.

  • Administration:

    • Intravenous (IV): A single dose of citreoviridin (0.1 mg/kg body weight) dissolved in ethanol (B145695) and saline was administered via the auricular vein.[3]

    • Oral (PO): A single dose of citreoviridin (0.1 mg/kg body weight) mixed with a small amount of feed was given to the animals.[3]

  • Blood Sampling: Blood samples were collected from the jugular vein at predefined time points (e.g., 0, 5, 10, 20, 30 minutes, and 1, 2, 3, 4, 8, 24, and 48 hours) after administration.[3]

  • Sample Analysis: Plasma concentrations of citreoviridin were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Toxicokinetic parameters such as Cmax, Tmax, T½, AUC, Vd, and bioavailability were calculated from the plasma concentration-time profiles.[1]

2. In Vitro Metabolism Study using Liver S9 Fractions

  • System: Hepatic S9 fractions from swine and humans.

  • Incubation: Citreoviridin was incubated with the S9 fractions in the presence of coenzymes like NADP.[3]

  • Metabolite Identification: The reaction mixture was analyzed using LC-MS/MS to identify the major metabolites.[4] The primary metabolites identified were products of hydroxylation, methylation, desaturation, and dihydroxylation.[4]

3. Quantification of Citreoviridin in Biological Samples by LC-MS/MS

  • Instrumentation: An Agilent 1290 Infinity LC System coupled with an Agilent 6470 Triple Quadrupole LC/MS system.[1]

  • Chromatographic Separation: A ZORBAX Eclipse plus C18 column was used for separation.[1]

  • Mobile Phase: A gradient of 5 mmol/L ammonium (B1175870) acetate (B1210297) and methanol.[1]

  • Ionization: Agilent Jet Stream (AJS) technology in positive/negative mode.[1]

  • Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of citreoviridin.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vivo toxicokinetics study of citreoviridin.

Toxicokinetics_Workflow cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis and Reporting Animal_Acclimatization Animal Acclimatization Administration Citreoviridin Administration Animal_Acclimatization->Administration Dose_Preparation Dose Preparation (IV or Oral) Dose_Preparation->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Time Points Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis Data_Analysis Toxicokinetic Modeling LC_MS_MS_Analysis->Data_Analysis Report Final Report Data_Analysis->Report

References

A Researcher's Guide to Cleanup Columns for Citreoviridin Analysis: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the mycotoxin Citreoviridin, selecting an appropriate sample cleanup method is a critical step to ensure accurate and reliable quantification. This guide provides an objective comparison of the efficacy of different cleanup columns, including Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. While dedicated immunoaffinity columns (IACs) for Citreoviridin are not yet widely commercially available, the successful development of monoclonal antibodies suggests a promising future for highly specific cleanup.

This comparison summarizes key performance data from various studies, details the experimental protocols for each technique, and provides visual workflows to aid in method selection and implementation.

Data Presentation: A Comparative Overview of Cleanup Column Performance

The selection of a cleanup strategy significantly impacts analytical performance metrics such as recovery rates, and limits of detection (LOD) and quantification (LOQ). The following table summarizes quantitative data for different cleanup methods used in Citreoviridin analysis from various food matrices.

Cleanup MethodColumn/Sorbent TypeMatrixRecovery Rate (%)LODLOQReference
Solid-Phase Extraction (SPE) Silica (B1680970) & AminoRice, Corn91.0 - 102.82 ng/gNot Reported[1]
C18MaizeNot explicitly stated for Citreoviridin, but used in the d-SPE step of a QuEChERS protocol with good overall recovery.Not ReportedNot Reported[1]
Oasis PRiME HLBMaize55.25 - 129.48 (for a multi-mycotoxin method including Citreoviridin)< 21.10 ng/g< 37.49 ng/g[2]
QuEChERS C18, PSA, MgSO₄Plant-based beverages97.25Not Reported1.305 µg/L[3]
C18, PSA, MgSO₄Maize80.77 - 109.83Not Reported0.53 - 89.28 µg/Kg[1]
Immunoaffinity Cleanup (potential) Anti-Citreoviridin Monoclonal Antibody (in ELISA format)Polished White Rice97 ± 10Not ApplicableNot Applicable[4]

Note: The performance data presented is compiled from different studies and analytical methodologies (e.g., HPLC-FLD, LC-MS/MS), which can influence the reported values. A direct comparison should be made with caution. The data for Oasis PRiME HLB is from a multi-mycotoxin method, and the recovery range reflects the performance across all analytes, including Citreoviridin. The immunoaffinity cleanup data is based on an ELISA assay, indicating the high specificity and binding capacity of the antibody, which is a strong predictor of potential performance in a column format.

Experimental Protocols

Detailed methodologies are essential for replicating and adapting cleanup procedures. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Solid-Phase Extraction (SPE) with Silica and Amino Columns for Citreoviridin in Rice[1]

1. Sample Extraction:

  • Weigh 25 g of ground rice sample into a flask.

  • Add 100 mL of dichloromethane (B109758).

  • Shake the mixture vigorously for 30 minutes using a mechanical shaker.

  • Filter the extract.

2. SPE Cleanup:

  • Silica Column:

    • Condition a silica SPE column with an appropriate solvent as per the manufacturer's instructions.
    • Load the filtered dichloromethane extract onto the conditioned column.
    • Wash the column with a non-polar solvent to remove interferences.
    • Elute Citreoviridin using a suitable solvent mixture.

  • Amino Column:

    • Condition an amino SPE column according to the manufacturer's protocol.
    • Load the eluate from the silica column onto the conditioned amino column.
    • Wash the column to remove any remaining impurities.
    • Elute the purified Citreoviridin.

3. Final Processing:

  • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for analysis by Normal-Phase Liquid Chromatography with Fluorescence Detection (LC-FLD).

Protocol 2: QuEChERS Method for Citreoviridin in Plant-Based Beverages[3]

1. Sample Extraction:

  • To a representative sample, add an appropriate volume of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Vortex vigorously and centrifuge to separate the layers.

2. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer.

  • Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., C18, primary secondary amine (PSA), and magnesium sulfate).

  • Vortex and centrifuge.

3. Analysis:

  • The resulting supernatant is ready for direct injection into an LC-MS/MS system for quantification.

Protocol 3: Immunoaffinity Cleanup (General Procedure)

While a specific protocol for a Citreoviridin immunoaffinity column is not yet established in the literature, the following is a generalized procedure based on IACs for other mycotoxins.

1. Sample Extraction:

  • Extract the sample with a suitable solvent mixture (e.g., methanol (B129727)/water or acetonitrile/water).

  • Filter the extract.

2. Column Cleanup:

  • Dilute the filtrate with a phosphate-buffered saline (PBS) solution.

  • Pass the diluted extract through the Citreoviridin-specific immunoaffinity column at a controlled flow rate.

  • Wash the column with PBS or a similar buffer to remove unbound matrix components.

  • Elute the bound Citreoviridin with a solvent that disrupts the antibody-antigen interaction, such as methanol or acetonitrile.

3. Analysis:

  • The eluate can be directly analyzed by LC-MS/MS or HPLC.

Mandatory Visualization

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow_spe cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis sample Ground Sample extraction Add Dichloromethane & Shake sample->extraction filtration Filter Extract extraction->filtration silica_cond Condition Silica SPE Column filtration->silica_cond silica_load Load Extract silica_cond->silica_load silica_wash Wash Column silica_load->silica_wash silica_elute Elute Citreoviridin silica_wash->silica_elute amino_cond Condition Amino SPE Column silica_elute->amino_cond amino_load Load Eluate amino_cond->amino_load amino_wash Wash Column amino_load->amino_wash amino_elute Elute Purified Citreoviridin amino_wash->amino_elute evaporation Evaporate Eluate amino_elute->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-FLD Analysis reconstitution->analysis

Caption: Workflow for Citreoviridin analysis using Solid-Phase Extraction (SPE).

experimental_workflow_quechers cluster_extraction Sample Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis sample Sample extraction Add Acetonitrile & Salts sample->extraction centrifugation1 Vortex & Centrifuge extraction->centrifugation1 aliquot Take Acetonitrile Aliquot centrifugation1->aliquot dspe Add to d-SPE Tube (C18, PSA, MgSO4) aliquot->dspe centrifugation2 Vortex & Centrifuge dspe->centrifugation2 analysis LC-MS/MS Analysis centrifugation2->analysis

Caption: Workflow for Citreoviridin analysis using the QuEChERS method.

logical_relationship_iac cluster_principle Immunoaffinity Column Principle cluster_process Cleanup Process antibody Anti-Citreoviridin Antibody (Immobilized on support) binding Specific Binding antibody->binding citreoviridin Citreoviridin (in sample extract) citreoviridin->binding complex Antibody-Citreoviridin Complex binding->complex load 1. Load Sample Extract wash 2. Wash (Remove Interferences) load->wash elute 3. Elute (Release Citreoviridin) wash->elute

Caption: Logical relationship of Immunoaffinity Column (IAC) cleanup for Citreoviridin.

References

Comparative Guide to Analytical Methods for the Simultaneous Determination of Citreoviridin and Other Mycotoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the simultaneous quantification of Citreoviridin and other significant mycotoxins in food and feed matrices. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are widely recognized for their high sensitivity and selectivity in multi-mycotoxin analysis. The information presented is a synthesis of data from various scientific publications to aid in the selection of the most suitable methodology for your research and analytical needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of a multi-mycotoxin LC-MS/MS method for the simultaneous determination of Citreoviridin and other mycotoxins in various cereal matrices. This "dilute-and-shoot" method, which involves a simple extraction followed by direct injection into the LC-MS/MS system, offers a rapid and efficient approach for routine analysis.

Table 1: Performance Characteristics of a Multi-Mycotoxin LC-MS/MS Method in Cereal Matrices

MycotoxinLimit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSDr %)Key References
Citreoviridin 10 - 200Data Not AvailableData Not Available[1]
Aflatoxin B1 1.085 - 1297 - 26[2]
Aflatoxin B2 1.085 - 1297 - 26[2]
Aflatoxin G1 1.085 - 1297 - 26[2]
Aflatoxin G2 1.085 - 1297 - 26[2]
Ochratoxin A 1.085 - 1297 - 26[2]
Deoxynivalenol 5085 - 1297 - 26[1][2]
Zearalenone 10 - 20085 - 1297 - 26[1][2]
Fumonisins (B1+B2) 10 - 20085 - 1297 - 26[1][2]
T-2 Toxin 10 - 20085 - 1297 - 26[1][2]
HT-2 Toxin 10 - 20085 - 1297 - 26[1][2]

Note: The data presented is a synthesis from multiple sources employing similar analytical techniques. The LOQ for Citreoviridin and other mycotoxins are from a multi-mycotoxin method, while the recovery and precision data are representative values from an international collaborative study on a similar multi-mycotoxin LC-MS/MS method for other mycotoxins, as specific data for Citreoviridin within this multi-mycotoxin validation was not available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are synthesized protocols for a multi-mycotoxin analysis including Citreoviridin based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Sample Preparation: QuEChERS-based Extraction

This protocol is a generic representation of a QuEChERS-based extraction suitable for various cereal matrices.

  • Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction: Add 20 mL of an acetonitrile (B52724)/water mixture (e.g., 84:16, v/v).

  • Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shaking: Immediately vortex or shake vigorously for 1-3 minutes.

  • Centrifugation: Centrifuge the tubes at ≥3000 g for 5-10 minutes.

  • Dilution: Take an aliquot of the upper acetonitrile layer and dilute it with water or a suitable buffer before injection into the LC-MS/MS system. For a "dilute-and-shoot" approach, the extract is directly diluted and injected.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the simultaneous analysis of multiple mycotoxins.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with additives (e.g., 0.1% formic acid and 5 mM ammonium (B1175870) formate) as mobile phase A and methanol (B129727) with the same additives as mobile phase B.

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, linearly increasing the percentage of mobile phase B to elute the mycotoxins, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for each mycotoxin are monitored.

Table 2: Exemplary MRM Transitions for Selected Mycotoxins

MycotoxinPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Citreoviridin 403.2161.1105.1[3]
Aflatoxin B1 313.1285.1241.1[2]
Ochratoxin A 404.1239.1358.1[2]
Zearalenone 319.1175.1131.1[2]
Deoxynivalenol 297.1249.1139.0[2]

Mandatory Visualization

The following diagrams illustrate the general workflow and logical relationships in the simultaneous determination of mycotoxins.

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data_analysis Data Processing Sampling Sampling Homogenization Homogenization Sampling->Homogenization Extraction Extraction (QuEChERS) Homogenization->Extraction Cleanup Clean-up (Optional) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Caption: General workflow for multi-mycotoxin analysis.

Logical_Relationship Mycotoxins Citreoviridin & Other Mycotoxins Method LC-MS/MS Method Mycotoxins->Method are determined by Validation Method Validation Method->Validation requires Performance Performance Characteristics Validation->Performance evaluates Performance->Method validates

Caption: Logical relationship in method validation.

References

Comparative Genotoxicity of Citreoviridin and Aflatoxin B1: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxicity of two prominent mycotoxins: Citreoviridin and Aflatoxin B1. While Aflatoxin B1 is a well-documented genotoxic agent, data on the genotoxicity of Citreoviridin is less comprehensive. This document summarizes the available experimental data, details the methodologies used in these studies, and visually represents the known signaling pathways involved in their genotoxic effects.

Mechanisms of Genotoxicity

Aflatoxin B1 (AFB1) is a potent genotoxic carcinogen that requires metabolic activation to exert its effects.[1] The cytochrome P450 (CYP450) enzyme system, particularly CYP1A2 and CYP3A4, metabolizes AFB1 into the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide can intercalate into DNA and form adducts, primarily with guanine (B1146940) residues. These DNA adducts can lead to mutations, chromosomal aberrations, and ultimately, cancer.[1]

Citreoviridin (CIT) , in contrast, appears to induce DNA damage primarily through the induction of oxidative stress. While the exact mechanisms are not as extensively characterized as those of AFB1, studies have shown that CIT can increase the levels of reactive oxygen species (ROS) and lead to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG). This oxidative stress can also cause destabilization of lysosomes and mitochondria, contributing to cellular damage.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of Aflatoxin B1. Due to a lack of available public data, a comprehensive quantitative comparison with Citreoviridin is not possible at this time.

Table 1: Aflatoxin B1 Genotoxicity Data - Micronucleus Assay

Organism/Cell LineDose/ConcentrationEffectReference
Mouse Bone Marrow1, 2, 4, 8, 16 mg/kg bwDose-dependent increase in micronucleated cells (4.3%, 7.3%, 10.5%, 14%, 25.5% respectively)[2]
F344 Rats0.25 mg/kg b.w.Positive for micronucleus induction after 24h[3]
HepG2 cells10 µMSignificant increase in micronucleus frequency[4]

Table 2: Aflatoxin B1 Genotoxicity Data - Comet Assay

Organism/Cell LineDose/ConcentrationEffectReference
F344 Rats (Liver)0.25 mg/kg b.w.Positive for DNA damage after 3h[3]

Table 3: Aflatoxin B1 Genotoxicity Data - Ames Test (Salmonella typhimurium)

StrainMetabolic ActivationMutagenic PotencyReference
Salmonella typhimuriumWith S9 mixHigh[1][5]

Table 4: Citreoviridin Genotoxicity Data

AssayOrganism/Cell LineDose/ConcentrationEffectReference
Comet AssayHepG2 cells2.50-10.00 µMDose-dependent increase in DNA migration
Ames TestData Not AvailableData Not AvailableData Not Available
Micronucleus AssayData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[6][7]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are used.[6] These strains are auxotrophic for histidine (His-).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.[6][7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (His+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[6]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[8][9]

  • Cell Preparation: A suspension of single cells is prepared from the test system (e.g., cultured cells, animal tissues).

  • Embedding: The cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline or neutral buffer. Under the electric field, damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[8][10]

Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage.[11]

  • Cell Culture and Exposure: Proliferating cells are exposed to the test substance for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.

  • Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division) is scored in binucleated cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Workflows

AflatoxinB1_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_DNA_Damage DNA Damage Induction cluster_Cellular_Response Cellular Consequences AFB1 Aflatoxin B1 CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP3A4) AFB1->CYP450 Metabolism AFB1_epoxide Aflatoxin B1-8,9-epoxide CYP450->AFB1_epoxide DNA DNA AFB1_epoxide->DNA Intercalation & Adduct Formation DNA_Adducts DNA Adducts (e.g., AFB1-N7-Guanine) DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Chromosomal_Aberrations Chromosomal Aberrations Mutations->Chromosomal_Aberrations Cancer Cancer Chromosomal_Aberrations->Cancer

Caption: Metabolic activation and genotoxic mechanism of Aflatoxin B1.

Citreoviridin_Genotoxicity_Pathway cluster_Cellular_Stress Cellular Stress Induction cluster_Oxidative_Damage Oxidative DNA Damage cluster_Cellular_Response Cellular Consequences CIT Citreoviridin ROS Reactive Oxygen Species (ROS) CIT->ROS Increases Mitochondria Mitochondrial Destabilization CIT->Mitochondria Lysosome Lysosomal Destabilization CIT->Lysosome DNA DNA ROS->DNA Damage Oxidative_Lesions Oxidative DNA Lesions (e.g., 8-OHdG) DNA->Oxidative_Lesions DNA_Strand_Breaks DNA Strand Breaks Oxidative_Lesions->DNA_Strand_Breaks Genomic_Instability Genomic Instability DNA_Strand_Breaks->Genomic_Instability

Caption: Proposed mechanism of Citreoviridin-induced genotoxicity via oxidative stress.

Genotoxicity_Assay_Workflow cluster_Exposure Exposure Phase cluster_Assay Genotoxicity Assay cluster_Analysis Data Analysis cluster_Conclusion Conclusion Test_System Select Test System (e.g., Bacteria, Cells, Animal) Test_Substance Prepare Test Substance (Citreoviridin or Aflatoxin B1) Exposure Expose Test System to Substance Test_Substance->Exposure Ames Ames Test Exposure->Ames Comet Comet Assay Exposure->Comet Micronucleus Micronucleus Assay Exposure->Micronucleus Ames_Analysis Count Revertant Colonies Ames->Ames_Analysis Comet_Analysis Measure Comet Tail Comet->Comet_Analysis Micronucleus_Analysis Score Micronuclei Micronucleus->Micronucleus_Analysis Genotoxic_Potential Determine Genotoxic Potential Ames_Analysis->Genotoxic_Potential Comet_Analysis->Genotoxic_Potential Micronucleus_Analysis->Genotoxic_Potential

Caption: General experimental workflow for assessing genotoxicity.

References

Unraveling the Transformation of Citreoviridin: A Guide to Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the known degradation and transformation products of the mycotoxin citreoviridin (B190807) is crucial for researchers in toxicology, drug development, and food safety. While dedicated forced degradation studies on citreoviridin are not extensively documented in publicly available literature, existing research on its stability, isomerization, and metabolism provides valuable insights into its potential transformation products.

This guide compares citreoviridin with its known isomer, isocitreoviridin, and its reported metabolic products. It also provides generalized experimental protocols for conducting forced degradation studies to identify and characterize unknown degradation products, adhering to the standards relevant to researchers, scientists, and drug development professionals.

Comparative Analysis of Citreoviridin and Its Known Transformation Products

Citreoviridin is a mycotoxin known for its neurotoxic properties.[1] Its stability is a key factor in assessing its risk in contaminated food products. Under certain conditions, it can transform into other related compounds. The primary identified transformation product is its isomer, isocitreoviridin. Additionally, in vivo studies have identified several metabolites resulting from biotransformation.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Identifying FeaturesToxicological Information
Citreoviridin C₂₃H₃₀O₆402.487Yellow crystalline solid with a conjugated polyene structure.[2] Characterized by specific UV/VIS, FT-IR, ¹H- and ¹³C-NMR, and LC-MS/MS spectra.[3]Neurotoxin that inhibits mitochondrial ATP synthase.[1] Associated with cardiac beriberi.
Isocitreoviridin C₂₃H₃₀O₆402.487Isomer of citreoviridin, also produced by Penicillium citreonigrum. Can be separated from citreoviridin by HPLC. Most of it transforms into citreoviridin after 10 months under freezing conditions protected from light.[3]Reported to have no effect on the activity of F1F0-ATPase.[4]
Hydroxylated Metabolites Not explicitly defined> 402.487Identified in in vivo and in vitro toxicokinetic studies.[5][6] Characterized by an increase in mass corresponding to the addition of one or more hydroxyl groups.Toxicity relative to citreoviridin is not well-documented.
Methylated Metabolites Not explicitly defined> 402.487Identified in in vivo and in vitro toxicokinetic studies.[5][6] Characterized by an increase in mass corresponding to the addition of a methyl group.Toxicity relative to citreoviridin is not well-documented.
Desaturated Metabolites Not explicitly defined< 402.487Identified in in vivo and in vitro toxicokinetic studies.[5][6] Characterized by a decrease in mass corresponding to the loss of two hydrogen atoms.Toxicity relative to citreoviridin is not well-documented.
Dihydroxylated Metabolites Not explicitly defined> 402.487Identified in in vivo and in vitro toxicokinetic studies.[5][6] Characterized by an increase in mass corresponding to the addition of two hydroxyl groups.Toxicity relative to citreoviridin is not well-documented.
Glucuronide Conjugates Not explicitly defined> 402.487Identified as metabolites in toxicokinetic studies.[5][6] Characterized by a significant increase in mass due to the addition of a glucuronic acid moiety.Generally considered detoxification products, but specific toxicity data is lacking.

Potential Transformation Pathways of Citreoviridin

The following diagram illustrates the potential pathways for the transformation of citreoviridin into its known isomer and metabolic products.

Citreoviridin_Degradation_Pathways Citreoviridin Citreoviridin Isocitreoviridin Isocitreoviridin Citreoviridin->Isocitreoviridin Isomerization (Storage) Metabolites Hydroxylation Methylation Desaturation Dihydroxylation Glucuronidation Citreoviridin->Metabolites Biotransformation (In vivo/In vitro) Experimental_Workflow cluster_0 Stress Testing cluster_1 Analysis cluster_2 Characterization Citreoviridin Sample Citreoviridin Sample Acid Hydrolysis Acid Hydrolysis Citreoviridin Sample->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Citreoviridin Sample->Base Hydrolysis Oxidative Degradation Oxidative Degradation Citreoviridin Sample->Oxidative Degradation Thermal Degradation Thermal Degradation Citreoviridin Sample->Thermal Degradation Photodegradation Photodegradation Citreoviridin Sample->Photodegradation HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidative Degradation->HPLC-UV Analysis Thermal Degradation->HPLC-UV Analysis Photodegradation->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis HPLC-UV Analysis->LC-MS/MS Analysis Preliminary Identification Isolation by Prep-HPLC Isolation by Prep-HPLC LC-MS/MS Analysis->Isolation by Prep-HPLC For Unknowns NMR Spectroscopy NMR Spectroscopy Isolation by Prep-HPLC->NMR Spectroscopy Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation

References

Safety Operating Guide

Safe Disposal of Citreoviridinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Citreoviridinol is a toxic compound that requires careful handling and disposal to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of citreoviridinol, intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the substance's acute toxicity and potential health hazards.

Hazard Summary

Citreoviridinol presents significant health risks. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] Due to these hazards, strict adherence to safety protocols during handling and disposal is paramount.

Hazard ClassificationDescription
Acute Toxicity, Oral Fatal if swallowed.[1][2]
Acute Toxicity, Dermal Fatal in contact with skin.[1]
Acute Toxicity, Inhalation Fatal if inhaled.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

Before handling citreoviridinol for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[3]

  • Hand Protection: Wear protective gloves.[3]

  • Eye/Face Protection: Wear eye and face protection.[3]

  • Body Protection: Wear protective clothing.[3]

Step-by-Step Disposal Procedure

The proper disposal of citreoviridinol involves a series of steps to ensure that the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. The primary directive is to treat citreoviridinol as hazardous waste and to dispose of it through an authorized hazardous or special waste collection point in accordance with local regulations.[3]

Step 1: Waste Identification and Segregation

  • All waste materials contaminated with citreoviridinol, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be classified as hazardous waste.

  • Segregate citreoviridinol waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[4]

Step 2: Containerization

  • Use a designated, leak-proof, and compatible container for collecting citreoviridinol waste.[4] The container should be in good condition, free from cracks or rust.[5]

  • The container must be securely closed at all times, except when adding waste.[4][5]

  • To minimize disposal costs, choose a container size that is appropriate for the amount of waste being generated.[6] For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[6]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste" and identify the contents, including "Citreoviridinol."[5]

  • The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[5]

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area.[3]

  • Store the container in secondary containment to prevent the release of material in case of a leak.[4]

  • Keep the storage area locked to prevent unauthorized access.[3][7]

Step 5: Arrange for Professional Disposal

  • Do not attempt to dispose of citreoviridinol waste through standard laboratory drains or as regular trash.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

  • Ensure that all required documentation, such as a hazardous waste manifest, is completed as per institutional and regulatory requirements.[8]

Spill Cleanup

In the event of a spill, immediately evacuate the area and alert others. If it is safe to do so, and you are trained to handle such situations, follow these steps:

  • Remove all ignition sources.[3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Use dry cleanup procedures to avoid generating dust.[3]

  • Carefully collect the spilled material and place it in a suitable, labeled container for disposal as hazardous waste.[3][7]

  • Clean the spill area thoroughly.[7]

  • Report the spill to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of citreoviridinol.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) B Identify Citreoviridinol Waste (Unused product, contaminated labware, PPE) A->B C Use Designated, Leak-Proof, Compatible Waste Container B->C D Securely Seal Container When Not in Use C->D E Label Container: 'Hazardous Waste - Citreoviridinol' & Hazards D->E F Store in a Secure, Ventilated Area with Secondary Containment E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Complete Hazardous Waste Manifest and Transfer Custody G->H I Professional Disposal at an Authorized Facility H->I

Caption: Workflow for the safe disposal of citreoviridinol hazardous waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Citreoviridinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Citreoviridinol, a potent mycotoxin, necessitates stringent safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team with the knowledge to handle this compound safely. Adherence to these procedures is critical due to the compound's significant toxicity.

Hazard Analysis and Personal Protective Equipment (PPE)

Citreoviridinol is classified as a highly toxic substance. Exposure through inhalation, ingestion, or skin contact can be fatal.[2][3][4] It is also known to cause severe skin and eye irritation, may lead to respiratory irritation, and is suspected of having adverse effects on fertility and fetal development.[2][3][4] Therefore, a comprehensive PPE strategy is mandatory.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral) Fatal if swallowed.[2]
Acute Toxicity (Dermal) Fatal in contact with skin.[2]
Acute Toxicity (Inhalation) Fatal if inhaled.[2]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationsRationale
Respiratory Protection NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of the fatal compound.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). A double-gloving protocol is recommended.To prevent fatal dermal absorption.[3][4]
Eye and Face Protection Full-face respirator provides integral protection. If using a half-mask respirator, chemical splash goggles and a face shield are required.To protect against serious eye irritation and splashes.[3][4]
Body Protection Chemical-resistant, disposable coveralls with a hood. An apron or splash suit may be necessary for large quantities.To prevent skin contact and contamination of personal clothing.[3][4]
Footwear Chemical-resistant boots with steel toes.To protect against spills and falling objects.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling Citreoviridinol is crucial to minimize risk. The following workflow outlines the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Containment Area (Fume Hood) prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment prep_workspace->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_receive Receive and Log Compound prep_waste->handle_receive handle_store Store in a Locked, Ventilated, and Designated Area handle_receive->handle_store handle_weigh Weighing (in a contained, ventilated balance enclosure) handle_store->handle_weigh handle_experiment Perform Experimental Procedures in Fume Hood handle_weigh->handle_experiment cleanup_decontaminate Decontaminate All Surfaces and Equipment handle_experiment->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste (PPE, consumables) in Labeled Container cleanup_decontaminate->cleanup_dispose_solid cleanup_doff Doff PPE in Designated Area cleanup_dispose_solid->cleanup_doff cleanup_wash Thoroughly Wash Hands and Arms cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling and disposal of Citreoviridinol.

Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, all personnel must don the full PPE ensemble as specified in the table above.

  • Workspace Preparation: All handling of Citreoviridinol must occur within a certified chemical fume hood to prevent inhalation exposure. The work surface should be lined with absorbent, plastic-backed paper.

  • Emergency Preparedness: Ensure an emergency eyewash station and safety shower are readily accessible. Have a spill kit specifically for cytotoxic compounds available.

2. Handling:

  • Storage: Upon receipt, store Citreoviridinol in a clearly labeled, sealed container in a locked, ventilated, and designated storage area away from incompatible materials.[3]

  • Weighing: For weighing, use a ventilated balance enclosure or a powder containment hood to prevent aerosolization.

  • Experimental Use: When in use, handle all solutions and solid material within the fume hood. Use disposable equipment whenever possible to minimize cross-contamination and cleaning.

3. Cleanup and Disposal:

  • Decontamination: All non-disposable equipment and surfaces must be decontaminated. A suitable decontamination solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) rinse) should be used.

  • Waste Disposal: All contaminated waste, including used PPE, disposable labware, and cleaning materials, must be collected in clearly labeled, sealed hazardous waste containers.[3] Liquid waste should be collected separately from solid waste.

  • Doffing PPE: Remove PPE in a designated area, taking care to avoid contaminating skin or personal clothing. Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Personal Hygiene: Always wash hands and forearms thoroughly with soap and water after removing PPE.[3] Do not eat, drink, or smoke in the laboratory area.[3]

By implementing these rigorous safety measures, your laboratory can effectively mitigate the risks associated with handling the potent mycotoxin, Citreoviridinol, fostering a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.